(Methanol)trimethoxyboron
Description
Structure
2D Structure
Properties
CAS No. |
71436-90-3 |
|---|---|
Molecular Formula |
C4H13BO4 |
Molecular Weight |
135.96 g/mol |
IUPAC Name |
methanol;trimethyl borate |
InChI |
InChI=1S/C3H9BO3.CH4O/c1-5-4(6-2)7-3;1-2/h1-3H3;2H,1H3 |
InChI Key |
ZXFVOORFLHHQMG-UHFFFAOYSA-N |
Canonical SMILES |
B(OC)(OC)OC.CO |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of Trimethoxyboron
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethoxyboron, also known as trimethyl borate, is an organoboron compound with the chemical formula B(OCH₃)₃. It is a versatile reagent in organic synthesis, primarily serving as a precursor for the formation of boronic acids and their derivatives, which are crucial intermediates in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds for the construction of complex molecules, including many pharmaceuticals. This guide provides a comprehensive overview of the physical and chemical properties of trimethoxyboron, detailed experimental protocols for its synthesis and application, and visual representations of key chemical processes.
Physical Properties of Trimethoxyboron
Trimethoxyboron is a colorless liquid at room temperature with a characteristic odor.[1] It is a volatile and flammable compound.[1] The key physical properties are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₃H₉BO₃ | [2][3] |
| Molar Mass | 103.91 g/mol | [2] |
| Appearance | Colorless liquid | [2] |
| Density | 0.932 g/cm³ at 20 °C | [2][4] |
| Melting Point | -34 °C (-29 °F; 239 K) | [2] |
| Boiling Point | 68-69 °C (154-156 °F; 341-342 K) | [2][4][5] |
| Flash Point | -8 °C (18 °F) | [2][3] |
| Vapor Pressure | 137 mmHg at 25 °C | [2][6] |
| Refractive Index (n²⁰/D) | 1.358 | [3] |
| Solubility | Reacts with water. Miscible with acetone, diethyl ether, ethanol, heptane, hexane, isopropanol, isopropylamine, methanol, mineral oil, and THF. | [2] |
Chemical Properties and Reactivity
Trimethoxyboron's chemical behavior is dominated by the electrophilic nature of the boron atom and the reactivity of the borate ester functionality.
Hydrolysis
Trimethoxyboron readily hydrolyzes in the presence of water to form boric acid and methanol.[2][4][6] This reaction is typically rapid and is a key consideration for the handling and storage of the compound, which should be kept in anhydrous conditions.[2]
B(OCH₃)₃ + 3H₂O → B(OH)₃ + 3CH₃OH
Lewis Acidity
Trimethoxyboron is a weak Lewis acid, capable of forming adducts with Lewis bases.[4][5] This property is relevant in its role as a catalyst or reagent in various organic transformations.
Role in Organic Synthesis
The most significant application of trimethoxyboron is as a precursor to boronic acids for the Suzuki-Miyaura cross-coupling reaction.[5][7][8] It reacts with Grignard or organolithium reagents to form boronic esters, which are then hydrolyzed to the corresponding boronic acids.[7][8]
Experimental Protocols
Synthesis of Trimethoxyboron from Boric Acid and Methanol
This protocol describes the synthesis of trimethoxyboron via the esterification of boric acid with methanol, followed by purification.
Materials:
-
Boric acid (H₃BO₃)
-
Methanol (CH₃OH), anhydrous
-
Concentrated sulfuric acid (H₂SO₄) (catalyst)
-
Anhydrous calcium chloride (for drying tube)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus (fractionating column, condenser, receiving flask)
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine boric acid and an excess of anhydrous methanol.
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring. The addition of sulfuric acid is exothermic.
-
Reflux: Heat the mixture to reflux using a heating mantle and maintain the reflux for a period of time to drive the esterification reaction to completion.
-
Purification by Fractional Distillation: After the reflux period, allow the reaction mixture to cool. Reconfigure the apparatus for fractional distillation.
-
Distillation: Gently heat the mixture to distill the trimethoxyboron. Due to the formation of a low-boiling azeotrope with methanol, the initial fraction will be a mixture. Collect the fraction that distills at the boiling point of pure trimethoxyboron (68-69 °C).
-
Storage: Store the purified trimethoxyboron under anhydrous conditions to prevent hydrolysis.
References
- 1. eng.uc.edu [eng.uc.edu]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Recent Advances in the Synthesis of Borinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 5. escholarship.org [escholarship.org]
- 6. Purification [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Trimethoxyboron CAS number and molecular structure
An In-depth Technical Guide to Trimethoxyboron for Researchers and Drug Development Professionals
Introduction
Trimethoxyboron, also known as trimethyl borate, is an organoboron compound with the chemical formula B(OCH₃)₃.[1] It is a versatile and widely utilized reagent in organic chemistry, serving as a crucial intermediate in the synthesis of various high-value compounds.[2] For researchers and professionals in drug discovery and development, a thorough understanding of its properties, handling, and synthetic applications is essential. This guide provides a comprehensive overview of trimethoxyboron, including its chemical and physical properties, synthesis, key applications in organic synthesis, and relevant experimental protocols.
Chemical Identity and Molecular Structure
Trimethoxyboron is systematically named trimethyl borate.[1][3] It is also referred to as trimethoxyborane and boron trimethoxide.[3][4] The primary CAS number for this compound is 121-43-7 .[1][4][5][6][7]
The molecular structure consists of a central boron atom covalently bonded to three methoxy (-OCH₃) groups. The geometry around the boron atom is trigonal planar, a characteristic feature of three-coordinate boron compounds.
Molecular Formula: C₃H₉BO₃[1][3]
Physicochemical Properties
Trimethoxyboron is a colorless liquid at room temperature with a characteristic sweet, ester-like odor.[3][8] It is a volatile and highly flammable substance that burns with a distinctive green flame.[1][3] A summary of its key quantitative properties is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 121-43-7 | [1][4][5][6][7] |
| Molecular Weight | 103.91 g/mol | [1][3] |
| Appearance | Colorless liquid | [1][3] |
| Density | 0.932 g/cm³ | [1][3] |
| Melting Point | -34 °C | [1][3] |
| Boiling Point | 68-69 °C | [1] |
| Flash Point | -8.3 °C | |
| Solubility in Water | Decomposes | [1][3] |
| Solubility in Organic Solvents | Soluble in ether, benzene, and alcohols | [8] |
Synthesis and Handling
Synthesis: Trimethoxyboron is typically synthesized by the esterification of boric acid or boric oxide with an excess of dry methanol.[3] The reaction is often catalyzed by an acid, such as sulfuric acid, and driven to completion by removing the water formed during the reaction.[3][9] The product is commonly purified by distillation.[3]
Handling and Storage: Due to its flammability and reactivity with water, trimethoxyboron must be handled with care in a well-ventilated fume hood. It should be stored in tightly sealed containers, away from moisture, heat sources, and open flames.[3] It decomposes upon contact with water to yield methanol and boric acid.[2][3]
Applications in Drug Development and Organic Synthesis
Trimethoxyboron is a cornerstone reagent in modern organic synthesis, primarily valued as a precursor for the synthesis of boronic acids and their esters.[2][10] These compounds are indispensable in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2][10][11]
-
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling an organoboron compound (like a boronic acid) with an organic halide or triflate.[12][13] It is one of the most widely used reactions in the pharmaceutical industry for synthesizing complex molecules, including active pharmaceutical ingredients (APIs).[10][14] Trimethoxyboron is the starting material for creating the necessary boronic acid or ester reagents.[11]
-
Precursor to Sodium Borohydride: It serves as a key intermediate in the Brown-Schlesinger process for the industrial production of sodium borohydride (NaBH₄), a widely used reducing agent.[1]
-
Lewis Acid Catalyst: As a weak Lewis acid, it can be used to catalyze certain organic reactions.[1]
The use of boron-containing compounds in medicine is a rapidly growing field. The unique electronic properties of the boron atom allow for novel interactions with biological targets.[15][16] Several boron-containing drugs, such as Bortezomib (Velcade®), Tavaborole, and Crisaborole, have received FDA approval, highlighting the importance of boron chemistry in drug discovery.[15][16]
Experimental Protocols
Protocol 1: Synthesis of a Phenylboronic Ester via Grignard Reaction
This protocol describes a general method for preparing a boronic ester from an aryl halide, which can then be used in Suzuki-Miyaura coupling reactions.
Materials:
-
Aryl bromide (e.g., bromobenzene)
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Trimethoxyboron
-
Iodine (for initiation)
-
Aqueous HCl (1M)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings to the flask. Add a small crystal of iodine to initiate the reaction.
-
Dissolve the aryl bromide in anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the aryl bromide solution to the magnesium turnings. Once the Grignard reaction initiates (indicated by heat evolution and color change), add the remaining solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Dissolve trimethoxyboron in anhydrous THF and add it to the dropping funnel.
-
Add the trimethoxyboron solution dropwise to the Grignard reagent at 0 °C. Maintain the temperature below 5 °C.
-
After the addition, allow the mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by slowly adding cold 1M aqueous HCl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic ester.
Protocol 2: Quality Control by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a method for assessing the purity of trimethoxyboron.
Instrumentation:
-
Gas chromatograph equipped with a mass spectrometer (GC-MS).
-
Capillary column suitable for volatile compounds (e.g., HP-5 or equivalent).
GC Conditions:
-
Carrier Gas: Helium
-
Inlet Temperature: 150 °C
-
Column Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 100 °C.
-
Hold: 2 minutes.
-
-
Injection Volume: 1 µL (using a split injection)
-
Solvent: Anhydrous hexane (for dilution)
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 30-200.
-
Scan Mode: Full scan.
Procedure:
-
Prepare a dilute solution of the trimethoxyboron sample in anhydrous hexane (e.g., 1% v/v).
-
Inject the sample into the GC-MS system.
-
Acquire the data according to the specified conditions.
-
Analyze the resulting chromatogram to identify the main peak corresponding to trimethoxyboron and any impurity peaks.
-
Confirm the identity of the peaks by comparing their mass spectra with a reference library. The purity can be estimated by the relative peak areas.
Visualization of Synthetic Workflow
The following diagram illustrates the central role of trimethoxyboron in a typical synthetic workflow for drug discovery, from a starting material to a biaryl product via Suzuki-Miyaura coupling.
Caption: Synthetic workflow from an aryl halide to a biaryl product using trimethoxyboron.
References
- 1. Trimethyl borate - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Trimethyl borate - Sciencemadness Wiki [sciencemadness.org]
- 4. musechem.com [musechem.com]
- 5. trimethyl borate - Wikidata [wikidata.org]
- 6. Trimethyl borate | B(OCH3)3 | CID 8470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Trimethyl borate | 121-43-7 [chemicalbook.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. youtube.com [youtube.com]
- 10. nbinno.com [nbinno.com]
- 11. youtube.com [youtube.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. youtube.com [youtube.com]
- 14. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Boron chemicals in diagnosis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Azeotropic Mixture of Trimethyl Borate and Methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the azeotropic mixture of trimethyl borate and methanol, a significant chemical system with diverse applications in scientific research and development.
Introduction
An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation. This occurs because the vapor has the same composition as the liquid mixture. The trimethyl borate-methanol system forms a minimum-boiling azeotrope, which presents both challenges and opportunities in chemical synthesis and purification processes. Trimethyl borate, the trimethyl ester of boric acid, is a versatile reagent in organic chemistry.[1][2] Its formation via the esterification of boric acid with methanol is often accompanied by the formation of this azeotrope, making its separation a key consideration in its production and use.[2][3]
Physicochemical Properties
The quantitative characteristics of the trimethyl borate-methanol azeotrope are crucial for its handling and application. The composition and boiling point can vary with pressure.[4]
| Property | Value | Conditions |
| Composition | ~70-75.5% Trimethyl Borate, ~24.5-30% Methanol (by weight) | Atmospheric Pressure |
| Boiling Point | 52-58 °C | Atmospheric Pressure (760 mmHg) |
| Density | ~0.883 g/mL | 25 °C |
| Refractive Index | ~1.3460 | 20 °C |
Data sourced from multiple references.[4][5][6][7]
Formation and Separation of the Azeotrope
The synthesis of trimethyl borate typically involves the reaction of boric acid or boric oxide with an excess of methanol.[8] The water formed during the reaction is often removed azeotropically to drive the equilibrium towards the product. The resulting product is the trimethyl borate-methanol azeotrope.
Logical Flow of Azeotrope Formation and Separation
Caption: Formation of the azeotrope and subsequent separation methods.
Breaking the azeotrope to obtain pure trimethyl borate is a common requirement. Several methods have been developed:
-
Extractive Distillation: This technique involves the addition of a solvent that alters the relative volatilities of the azeotrope components, facilitating their separation by distillation.[9]
-
Salting Out: The addition of certain salts, such as lithium chloride or calcium chloride, can break the azeotrope.[4][7][10] The salt preferentially dissolves in methanol, increasing its effective boiling point and allowing the trimethyl borate to be distilled off.
-
Washing with Concentrated Sulfuric Acid: This method removes methanol from the azeotrope, though it can lead to some loss of the ester.[3][7]
-
Supercritical Fluid Extraction: Supercritical methane has been shown to be effective in extracting trimethyl borate from methanol, thereby breaking the azeotrope.[11]
Applications in Research and Drug Development
The trimethyl borate-methanol azeotrope is not just a synthetic intermediate but also has direct applications:
-
Dehydrating Agent: The azeotrope is an effective drying agent for various solvents and reagents. The trimethyl borate reacts with water to form boric acid and methanol, which can be removed by distillation.[12]
-
Catalyst: It serves as a catalyst in various organic reactions.
-
Precursor for Borohydride Synthesis: Trimethyl borate is a key precursor in the production of sodium borohydride, a widely used reducing agent in the pharmaceutical industry.[2]
-
Organic Synthesis: It is used in the synthesis of other borate esters and as a reagent in cross-coupling reactions.
Experimental Protocol: Dehydration of a Solvent using Trimethyl Borate-Methanol Azeotrope
This protocol outlines a general procedure for drying a solvent using the azeotropic mixture.
Workflow for Solvent Dehydration
Caption: A typical workflow for solvent dehydration using the azeotrope.
Methodology:
-
Apparatus Setup: Assemble a standard distillation apparatus with a reflux condenser and a collection flask. Ensure all glassware is thoroughly dried.
-
Charging the Flask: To the flask containing the solvent to be dried, add the trimethyl borate-methanol azeotrope. A common starting ratio is 5-10% v/v of the azeotrope to the solvent.
-
Reaction and Distillation: Heat the mixture to reflux. The trimethyl borate will react with the water present in the solvent. The lower-boiling methanol and any newly formed azeotropes will distill over.
-
Monitoring: Monitor the temperature at the distillation head. A stable temperature close to the boiling point of the desired azeotrope indicates that water is being removed.
-
Completion and Analysis: Once the distillation of the low-boiling components ceases and the head temperature rises to the boiling point of the pure solvent, the drying process is likely complete. The moisture content of the distilled solvent can be verified using Karl Fischer titration.
-
Purification: The dried solvent remaining in the distillation flask can then be distilled to obtain a high-purity, anhydrous product.
Safety and Handling
Trimethyl borate and methanol are flammable and toxic.[6] The azeotrope should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. It is sensitive to moisture and will hydrolyze, so it should be stored in a tightly sealed container under an inert atmosphere.[5]
Conclusion
The trimethyl borate-methanol azeotrope is a chemically significant mixture with important implications for the synthesis and purification of trimethyl borate. Its properties and reactivity also make it a valuable tool for applications such as solvent drying. A thorough understanding of its behavior, including methods for its formation and separation, is essential for researchers and professionals in the chemical and pharmaceutical sciences.
References
- 1. Trimethyl borate | B(OCH3)3 | CID 8470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US2889352A - Recovery of trimethyl borate from methanolic solutions thereof - Google Patents [patents.google.com]
- 4. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 5. Trimethyl Borate [drugfuture.com]
- 6. Trimethyl borate, azeotrope 70%, in methanol | Sigma-Aldrich [sigmaaldrich.com]
- 7. Sciencemadness Discussion Board - trimethyl borate - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Trimethyl borate - Sciencemadness Wiki [sciencemadness.org]
- 9. US3044943A - Separation of methyl borate-methanol azeotrope - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. CN103833780A - Novel process method for preparing trimethyl borate through continuous reactive distillation - Google Patents [patents.google.com]
An In-depth Technical Guide to the Hydrolysis of Trimethoxyboron to Boric Acid and Methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolysis of trimethoxyboron, a reaction of significant interest in various chemical and pharmaceutical processes. The document details the reaction mechanism, kinetics, and equilibrium, supported by available quantitative data. Furthermore, a detailed experimental protocol for studying the hydrolysis of alkyl borates, adaptable for trimethoxyboron, is provided for researchers seeking to investigate this process.
Introduction
Trimethoxyboron, also known as trimethyl borate (B(OCH₃)₃), is an organoboron compound that readily undergoes hydrolysis in the presence of water. This reaction yields boric acid (B(OH)₃) and methanol (CH₃OH) and is a reversible process. The position of the equilibrium is highly dependent on the reaction conditions, particularly the concentration of water.
The hydrolysis of trimethoxyboron is a fundamental reaction in boron chemistry and has implications in various fields. In organic synthesis, trimethoxyboron is a precursor to boronic acids, which are key components in Suzuki couplings. Understanding its hydrolysis is crucial for controlling reaction conditions and yields. In materials science, the controlled hydrolysis of borate esters is employed in the sol-gel synthesis of borosilicate glasses. For drug development professionals, knowledge of the stability of boron-containing compounds in aqueous environments is essential for formulation and understanding metabolic pathways.
Reaction Mechanism and Stoichiometry
The overall reaction for the hydrolysis of trimethoxyboron is as follows:
B(OCH₃)₃ + 3H₂O ⇌ B(OH)₃ + 3CH₃OH
The reaction proceeds in a stepwise manner, with the sequential replacement of methoxy groups (-OCH₃) by hydroxyl groups (-OH). The boron atom in trimethoxyboron is electron-deficient and acts as a Lewis acid, making it susceptible to nucleophilic attack by water.
Quantitative Data
The following tables summarize the available quantitative data for the hydrolysis of trimethoxyboron and related alkyl borates.
Table 1: Equilibrium Constants for the Hydrolysis of Alkyl Borates
| Alkyl Borate | Equilibrium Constant (K) |
| Methyl Borate (Trimethoxyboron) | 15.81[1] |
| n-Propyl Borate | 2.695[1] |
| n-Butyl Borate | 2.034[1] |
| n-Amyl Borate | 1.805[1] |
Table 2: Kinetic Data for the Hydrolysis and Synthesis of Trimethoxyboron
| Parameter | Value | Notes |
| Hydrolysis | ||
| Reaction Time | Complete in < 1 minute[1] | For methyl borate. |
| Turbidity Time | 5 minutes | Time until solid boric acid is observed. |
| Synthesis (Reverse Reaction) | ||
| Rate Law | Pseudo-first-order | For the reaction of boric acid and methanol. |
| Rate Constant (k) | 0.0613 min⁻¹ | For the synthesis reaction. |
Experimental Protocol: Determination of Hydrolysis Rate
The following is a detailed methodology for studying the kinetics of trimethoxyboron hydrolysis, adapted from procedures for other alkyl borates.[1]
4.1. Materials and Reagents
-
Trimethoxyboron (high purity)
-
Acetone (anhydrous)
-
Water (deionized)
-
Benzene (anhydrous)
-
Phenolphthalein indicator solution
-
Mannitol
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Ice bath
-
Volumetric flasks (100 mL, 250 mL)
-
Pipettes (25 mL)
-
Erlenmeyer flasks (250 mL) with stoppers
-
Microburette
-
Gravity filtration setup
4.2. Procedure
-
Preparation of Reactant Solutions:
-
Prepare a molar solution of trimethoxyboron in anhydrous acetone.
-
Prepare a molar solution of deionized water in anhydrous acetone.
-
Place both solutions in an ice bath to equilibrate to 0°C.
-
-
Initiation of the Hydrolysis Reaction:
-
At a recorded start time, mix the two solutions in a larger volumetric flask, also kept in the ice bath.
-
-
Sampling and Quenching:
-
At predetermined time intervals, withdraw a 25 mL aliquot of the reaction mixture using a pipette.
-
Immediately add the aliquot to a 250 mL Erlenmeyer flask containing 50 mL of anhydrous benzene. The benzene stops the hydrolysis reaction by diluting the reactants and precipitating the boric acid formed.
-
-
Separation of Products:
-
A cloudiness will form due to the precipitated boric acid and unreacted water. Allow this to settle and then separate the solid by gravity filtration, collecting the clear filtrate.
-
-
Titration of Unhydrolyzed Ester:
-
Pipette a 25 mL aliquot of the clear filtrate into another 250 mL Erlenmeyer flask.
-
Add a few drops of phenolphthalein indicator and a small amount of mannitol. Mannitol forms a complex with any boric acid present, increasing its acidity and allowing for a sharp endpoint.
-
Titrate the solution with the standardized NaOH solution using a microburette until a permanent pink endpoint is achieved.
-
The volume of NaOH used is a measure of the amount of unhydrolyzed trimethoxyboron remaining at that time point.
-
-
Data Analysis:
-
The concentration of unhydrolyzed ester at each time point can be calculated from the titration data.
-
Plot the concentration of trimethoxyboron versus time to determine the reaction rate.
-
To determine the order of the reaction, plot ln[B(OCH₃)₃] vs. time (for first-order) and 1/[B(OCH₃)₃] vs. time (for second-order). The plot that yields a straight line indicates the order of the reaction with respect to trimethoxyboron. The rate constant (k) can be determined from the slope of the linear plot.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for studying the hydrolysis of trimethoxyboron.
Caption: Experimental workflow for the kinetic study of trimethoxyboron hydrolysis.
Conclusion
The hydrolysis of trimethoxyboron is a rapid and reversible reaction that is fundamental to various chemical applications. While the equilibrium of this reaction is relatively well-understood, detailed kinetic parameters for the hydrolysis process require further investigation. The provided experimental protocol offers a robust framework for researchers to quantitatively assess the rate of hydrolysis under controlled conditions. A deeper understanding of the kinetics and thermodynamics of this reaction will enable better control over processes where the stability and reactivity of trimethoxyboron are critical.
References
An In-Depth Technical Guide to the Precursors and Synthesis of Sodium Borohydride
For Researchers, Scientists, and Drug Development Professionals
Sodium borohydride (NaBH₄) is a cornerstone reducing agent in modern chemistry, with wide-ranging applications from pharmaceutical synthesis to wastewater treatment. Its selective and efficient reduction of aldehydes, ketones, and other functional groups makes it an indispensable tool in the development of new chemical entities. This technical guide provides a comprehensive overview of the primary synthesis routes for sodium borohydride, with a focus on the key precursors, reaction conditions, and experimental protocols.
Core Synthesis Methodologies
The industrial production of sodium borohydride is dominated by two primary methods: the Brown-Schlesinger process and the Bayer process. In recent years, mechanochemical synthesis has emerged as a promising alternative, offering potential advantages in terms of efficiency and environmental impact.
The Brown-Schlesinger Process
Developed in the mid-20th century, the Brown-Schlesinger process remains a widely used method for the commercial production of sodium borohydride.[1][2] The overall process involves the reaction of sodium hydride (NaH) with trimethyl borate (B(OCH₃)₃) in a mineral oil slurry.
Key Precursors:
-
Sodium Hydride (NaH): A powerful base and reducing agent.
-
Trimethyl Borate (B(OCH₃)₃): An ester of boric acid.
The main reaction proceeds at elevated temperatures, typically between 250-270 °C, and is reported to have a high yield, with the core borohydride-generating step achieving up to 94% efficiency.[1][2] The overall reaction can be summarized as follows:
4 NaH + B(OCH₃)₃ → NaBH₄ + 3 NaOCH₃
The sodium borohydride and sodium methoxide (NaOCH₃) products are insoluble in the mineral oil and can be separated. The workup procedure typically involves quenching the reaction mixture with water, which dissolves the solid products.[1] The sodium methoxide hydrolyzes to form sodium hydroxide and methanol, the latter of which can be recovered and recycled.
Experimental Protocol: Brown-Schlesinger Synthesis (Laboratory Scale)
-
Materials: Sodium hydride (as a dispersion in mineral oil), trimethyl borate, anhydrous mineral oil, nitrogen or argon gas supply, reaction flask with overhead stirrer, heating mantle with temperature controller, condenser, and addition funnel.
-
Procedure:
-
Under an inert atmosphere (N₂ or Ar), charge the reaction flask with a dispersion of sodium hydride in mineral oil.
-
Heat the stirred suspension to the desired reaction temperature (e.g., 250 °C).
-
Slowly add trimethyl borate to the heated suspension via the addition funnel over a period of several hours. The reaction is exothermic, and the addition rate should be controlled to maintain a stable temperature.
-
After the addition is complete, maintain the reaction mixture at the set temperature for an additional period to ensure complete reaction.
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water. This step is highly exothermic and will generate hydrogen gas; appropriate safety precautions must be taken.
-
Separate the aqueous layer containing sodium borohydride and sodium methoxide from the mineral oil layer.
-
The aqueous solution can be used directly, or the sodium borohydride can be isolated by evaporation of water and subsequent purification steps, such as crystallization from a suitable solvent like isopropylamine.
-
The Bayer Process
The Bayer process offers a one-pot synthesis route to sodium borohydride, utilizing readily available inorganic precursors.[1] This method involves the high-temperature reaction of borax (Na₂B₄O₇), metallic sodium, hydrogen gas, and silica (SiO₂).
Key Precursors:
-
Borax (Sodium Tetraborate, Na₂B₄O₇): A naturally occurring boron mineral.
-
Sodium (Na): A highly reactive alkali metal.
-
Hydrogen (H₂): The reducing gas.
-
Silica (SiO₂): Acts as a flux and reacts with sodium oxide.
The reaction is typically carried out at temperatures around 700 °C.[1] The overall chemical equation for the Bayer process is:
Na₂B₄O₇ + 16 Na + 8 H₂ + 7 SiO₂ → 4 NaBH₄ + 7 Na₂SiO₃
A significant drawback of this process is the formation of a large amount of sodium silicate (Na₂SiO₃) as a byproduct.[1]
Due to the extreme reaction conditions (high temperature and pressure) and the handling of molten sodium, detailed laboratory-scale protocols for the Bayer process are less common in academic literature.
Mechanochemical Synthesis
Mechanochemical synthesis is a more recent and "green" approach to producing sodium borohydride that avoids the use of high temperatures and organic solvents. This method utilizes the energy from ball milling to drive the chemical reaction between solid-state precursors.
Key Precursors:
-
Hydrated Borax (Na₂B₄O₇·10H₂O or Na₂B₄O₇·5H₂O): A cost-effective boron source.
-
Magnesium Hydride (MgH₂): A common reducing agent in this process.
-
Magnesium (Mg) or Aluminum (Al): Alternative reducing agents.
Recent studies have demonstrated high yields of sodium borohydride through the ball milling of hydrated borax with reducing agents. For instance, a yield of 93.1% has been reported for the Na₂B₄O₇·5H₂O-NaH-MgH₂ system after 3.5 hours of ball milling. Another study reported a 71% yield from the reaction of sodium metaborate (NaBO₂) and magnesium hydride after 2 hours of milling.
Experimental Protocol: Mechanochemical Synthesis (Laboratory Scale)
-
Materials: Hydrated borax, magnesium hydride (or other reducing agent), planetary ball mill, hardened steel or tungsten carbide milling vials and balls, inert gas (argon), and a solvent for extraction (e.g., isopropylamine).
-
Procedure:
-
Inside an argon-filled glovebox, load the milling vial with the appropriate ratio of hydrated borax and the reducing agent, along with the milling balls.
-
Seal the vial and transfer it to the planetary ball mill.
-
Mill the mixture at a specified speed (e.g., 400 rpm) for the desired duration (e.g., 2-5 hours).
-
After milling, return the vial to the glovebox and open it carefully.
-
Extract the sodium borohydride from the solid mixture by adding a suitable solvent (e.g., isopropylamine) and stirring for several hours.
-
Separate the solid byproducts (e.g., magnesium oxide) by filtration or centrifugation.
-
Evaporate the solvent from the filtrate to obtain solid sodium borohydride, which can be further purified by recrystallization.
-
Quantitative Data Summary
The following table summarizes key quantitative data for the different sodium borohydride synthesis methods.
| Synthesis Method | Key Precursors | Temperature (°C) | Reaction Time | Reported Yield (%) | Key Byproducts |
| Brown-Schlesinger | Sodium Hydride, Trimethyl Borate | 250 - 270 | Several hours | up to 94 (main step) | Sodium Methoxide |
| Bayer Process | Borax, Sodium, Hydrogen, Silica | ~700 | Not specified | Not specified | Sodium Silicate |
| Mechanochemical | Hydrated Borax, NaH, MgH₂ | Ambient | 3.5 hours | 93.1 | Magnesium Oxide |
| Mechanochemical | Sodium Metaborate, MgH₂ | Ambient | 2 hours | 71 | Magnesium Oxide |
Signaling Pathways and Experimental Workflows
To visualize the chemical transformations and experimental processes, the following diagrams are provided in the DOT language.
Caption: Brown-Schlesinger synthesis pathway.
Caption: Experimental workflow for mechanochemical synthesis.
References
Dawn of a Core Reagent: An In-depth Technical Guide to the Early Synthesis of Trimethoxyboroxine
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational research on the synthesis of trimethoxyboroxine (TMB), a pivotal reagent in organic chemistry and material science. From the seminal work of Schiff in the 19th century to the more refined methods of the early 20th century, this document provides a comprehensive overview of the early synthetic routes, complete with detailed experimental protocols, quantitative data, and visual representations of the chemical pathways.
Historical Context and Key Synthetic Developments
The exploration of boric acid esters began in the mid-19th century, with the first reported synthesis of a boric acid ester in 1846 through the reaction of boron trichloride with alcohols.[1] This pioneering work laid the groundwork for future investigations into this class of compounds. The first synthesis of trimethoxyboroxine, specifically, was achieved by H. Schiff in 1867.[1]
Early research established several fundamental pathways for the synthesis of trimethoxyboroxine and its precursor, trimethyl borate:
-
Esterification of Boric Acid: The reaction of boric acid with methanol is a direct and common method. To drive the reaction towards the product, early researchers recognized the need to remove the water formed during the reaction, often through azeotropic distillation.
-
From Boron Halides: The reaction of boron trihalides, such as boron tribromide, with methanol or trimethyl borate was also explored and noted for its potential to produce high yields.[1]
-
From Boron Trioxide: The exothermic reaction between boron trioxide and trimethylborate was another early method employed for the synthesis of trimethoxyboroxine.[1]
-
Reaction of Boric Acid with Trimethyl Borate: This method emerged as one of the most efficient and cost-effective routes. The use of a Dean-Stark apparatus to continuously remove the methanol byproduct by azeotropic distillation significantly improved the yield of trimethoxyboroxine.[1]
These early methods, while foundational, often lacked the precision and high yields of modern synthetic protocols. Nevertheless, they represent critical first steps in the development of organoboron chemistry.
Core Synthetic Pathways
The early research on trimethoxyboroxine synthesis revolved around a few key chemical transformations. The following diagrams illustrate the logical relationships between the reactants and products in these seminal syntheses.
Caption: Key synthetic routes to trimethoxyboroxine identified in early research.
Detailed Experimental Protocols
The following protocols are based on descriptions found in early 20th-century literature and modern reproductions of these foundational experiments.
Protocol 1: Synthesis of Trimethyl Borate from Boric Acid and Methanol
This procedure details the synthesis of the key precursor, trimethyl borate.
Objective: To synthesize trimethyl borate via the esterification of boric acid with methanol.
Materials:
-
Boric Acid (H₃BO₃)
-
Methanol (CH₃OH), anhydrous
-
Concentrated Sulfuric Acid (H₂SO₄) (optional, as a catalyst/dehydrating agent)
-
Anhydrous Calcium Chloride (CaCl₂) or other suitable drying agent
Apparatus:
-
Round-bottom flask
-
Distillation apparatus (condenser, receiving flask)
-
Heating mantle or water bath
-
Dean-Stark apparatus (for azeotropic removal of water)
Procedure:
-
In a round-bottom flask, a mixture of boric acid and a stoichiometric excess of anhydrous methanol is prepared.
-
A small amount of concentrated sulfuric acid can be cautiously added as a catalyst.
-
The flask is fitted with a Dean-Stark apparatus and a condenser.
-
The reaction mixture is heated to reflux. The water produced during the esterification forms an azeotrope with methanol, which is collected in the Dean-Stark trap.
-
The reaction is continued until no more water is collected.
-
The resulting mixture contains trimethyl borate and excess methanol. This azeotropic mixture can be used directly in the subsequent synthesis of trimethoxyboroxine or purified further.
-
For purification, the azeotrope is distilled. To break the azeotrope and obtain pure trimethyl borate, methods such as salting out or the addition of a ternary component were explored in later research.
Caption: Experimental workflow for the synthesis of trimethyl borate.
Protocol 2: Synthesis of Trimethoxyboroxine from Trimethyl Borate and Boric Acid
This protocol describes what is considered the most effective early method for producing trimethoxyboroxine.
Objective: To synthesize trimethoxyboroxine from trimethyl borate and boric acid.
Materials:
-
Trimethyl borate (B(OCH₃)₃) (or the azeotrope with methanol)
-
Boric Acid (H₃BO₃)
-
Cyclohexane (or another suitable azeotroping agent)
Apparatus:
-
Three-neck round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle
-
Stirring apparatus
Procedure:
-
A three-neck round-bottom flask is charged with boric acid and trimethyl borate in a 1:2 molar ratio.[1]
-
Cyclohexane is added as a solvent to facilitate the azeotropic removal of the methanol byproduct.[1]
-
The flask is equipped with a Dean-Stark apparatus, a condenser, and a stirrer.
-
The mixture is heated to reflux with vigorous stirring.
-
The methanol produced in the reaction forms a lower-boiling azeotrope with cyclohexane and is collected in the Dean-Stark trap.
-
The reaction progress is monitored by the amount of methanol collected.
-
Once the theoretical amount of methanol has been removed, the reaction is considered complete.
-
The remaining solution contains trimethoxyboroxine dissolved in cyclohexane. The solvent can be removed by distillation to yield the final product.
References
Trimethyl Borate as a Precursor to Boronic Acids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethyl borate, B(OCH₃)₃, is a versatile and economically significant reagent in organic synthesis, primarily serving as a key precursor for the synthesis of boronic acids.[1][2] Boronic acids and their derivatives are crucial building blocks in modern medicinal chemistry and drug development, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][3] This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex molecular architectures found in many pharmaceutical agents.[2] The relative stability, low toxicity, and broad functional group tolerance of boronic acids make them indispensable intermediates.[1] This guide provides a comprehensive overview of the synthesis of boronic acids using trimethyl borate, focusing on detailed experimental protocols, quantitative data, and reaction mechanisms to aid researchers in their synthetic endeavors.
Core Synthetic Methodologies
The most prevalent methods for the synthesis of boronic acids from trimethyl borate involve the use of organometallic reagents, specifically Grignard reagents (R-MgX) and organolithium reagents (R-Li).[1][4] The general principle of these reactions involves the nucleophilic attack of the organometallic reagent on the electrophilic boron atom of trimethyl borate, followed by hydrolysis of the resulting boronate ester to yield the desired boronic acid.[5]
Synthesis via Grignard Reagents
The reaction of a Grignard reagent with trimethyl borate is a widely employed method for the preparation of both aryl and alkyl boronic acids.[5] The reaction is typically carried out in an ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), at low temperatures to control the reactivity of the Grignard reagent and minimize side reactions.[6][7]
Synthesis via Organolithium Reagents
Organolithium reagents offer an alternative route to boronic acids and are particularly useful for the synthesis of heteroaromatic boronic acids.[3] Similar to Grignard reagents, the reaction is conducted in an ethereal solvent at low temperatures. Careful control of stoichiometry is crucial to prevent the formation of over-addition byproducts.[8]
Quantitative Data on Boronic Acid Synthesis
The following table summarizes the reaction conditions and yields for the synthesis of various boronic acids from trimethyl borate, providing a comparative overview of different substrates and methodologies.
| Boronic Acid Product | Organometallic Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Phenylboronic Acid | Phenylmagnesium bromide | Tetrahydrofuran | -5 to 0 | 30 min | 50-70 | [7] |
| (3,4,5-Trifluorophenyl)boronic acid | (3,4,5-Trifluorophenyl)magnesium bromide | Diethyl Ether / THF | 0 to RT | 1 hr | 89 | [9] |
| n-Butylboronic Acid | n-Butylmagnesium bromide | Diethyl Ether | -75 | 2 hr | 74.88 | [6] |
| 4-Isobutylphenylboronic acid | 4-Isobutylphenylmagnesium bromide | Diethyl Ether / THF | -78 to RT | 1.5 hr | 46 | [10] |
| 4-Formylphenylboronic acid | 4-Chlorophenylmagnesium chloride | Tetrahydrofuran | -50 | 3 hr | 83 | [11] |
| 4-Biphenylboronic acid | 4-Biphenyllithium | Tetrahydrofuran | -78 to RT | Not Specified | High | [1] |
| 2-Thienylboronic acid | 2-Thienyllithium | Not Specified | Not Specified | Not Specified | Good | [3] |
| 3-[(3-Pyridinyl)phenyl]boronic acid | 3-(3'-bromophenyl)pyridine + n-BuLi | Tetrahydrofuran / Hexane | -78 to RT | 12 hr | 51.5 | [12] |
Experimental Protocols
General Considerations
All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent quenching of the organometallic reagents and hydrolysis of trimethyl borate. Glassware should be thoroughly flame-dried or oven-dried before use.
Synthesis of (3,4,5-Trifluorophenyl)boronic acid via Grignard Reagent
This protocol is adapted from Organic Syntheses.[9]
1. Preparation of the Grignard Reagent:
-
A 500-mL, three-necked, round-bottomed flask containing magnesium turnings (1.94 g, 80 mmol) is equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer under an argon atmosphere.
-
Anhydrous diethyl ether (200 mL) is added to cover the magnesium.
-
A solution of 1-bromo-3,4,5-trifluorobenzene (14.8 g, 70.0 mmol) in the dropping funnel is added slowly to the magnesium suspension to initiate the reaction, maintaining a gentle reflux.
-
After the addition is complete, the mixture is stirred for an additional 2 hours.
2. Reaction with Trimethyl Borate:
-
A separate 500-mL, single-necked, round-bottomed flask is charged with dry tetrahydrofuran (50 mL) and trimethyl borate (15.7 mL, 140 mmol).
-
The solution is cooled to 0°C.
-
The prepared Grignard reagent solution is transferred to the trimethyl borate solution via a cannula.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.
3. Hydrolysis and Work-up:
-
The reaction is quenched by the addition of 200 mL of a saturated aqueous ammonium chloride solution.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 100 mL).
-
The combined organic layers are washed with brine (100 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is recrystallized from ethyl acetate and hexane to yield (3,4,5-trifluorophenyl)boronic acid.
Synthesis of n-Butylboronic Acid via Grignard Reagent
This protocol is adapted from a procedure reported by Theratechnologies Inc.[6]
1. Reaction Setup:
-
To a 1-L, three-necked, round-bottomed flask equipped with a magnetic stirrer and thermometer, add 480 mL of diethyl ether and 20 mL (176 mmol) of trimethyl borate.
-
Cool the solution to an internal temperature of -75°C.
2. Grignard Reagent Addition:
-
While vigorously stirring, add 90 mL (176 mmol) of a 1.95 M solution of butylmagnesium bromide in ether dropwise via cannula, ensuring the internal temperature does not exceed -65°C.
-
After the addition is complete, stir the resulting white slurry for an additional 2 hours at -75°C under a nitrogen atmosphere.
3. Hydrolysis and Work-up:
-
Remove the cooling bath and allow the reaction mixture to warm to room temperature (approximately 1-2 hours).
-
Perform hydrolysis by the dropwise addition of 200 mL of a 10% aqueous solution of hydrochloric acid.
-
Stir the resulting biphasic mixture for 15 minutes.
-
Separate the layers and extract the aqueous layer with ether (2 x 100 mL).
-
Dry the combined organic extracts over magnesium sulfate and concentrate under reduced pressure.
-
Purify the residual white solid by recrystallization from hot water to yield n-butylboronic acid (13.6 g, 74.88% yield).[6]
Reaction Mechanisms and Workflows
The following diagrams illustrate the key chemical transformations and a typical experimental workflow for the synthesis of boronic acids from trimethyl borate.
Conclusion
Trimethyl borate remains a cornerstone reagent for the synthesis of a diverse array of boronic acids, which are of paramount importance in the pharmaceutical and materials science industries. The methodologies outlined in this guide, primarily utilizing Grignard and organolithium reagents, offer reliable and scalable routes to these valuable synthetic intermediates. By understanding the nuances of the experimental protocols and reaction conditions, researchers can effectively leverage trimethyl borate to access a wide range of boronic acids for their specific applications. The continued development of more efficient and selective methods for boronic acid synthesis will undoubtedly fuel further innovation in drug discovery and development.
References
- 1. nbinno.com [nbinno.com]
- 2. CN109438493B - Method for preparing borate based on n-butyl lithium - Google Patents [patents.google.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 5. CN109438493A - The method for preparing borate based on n-BuLi - Google Patents [patents.google.com]
- 6. n-Butylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 7. WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
- 8. Recent Advances in the Synthesis of Borinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. 4-Isobutylphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 11. EP1046640A2 - Process for preparing substituted phenyl boronic acids - Google Patents [patents.google.com]
- 12. 3-[(3-Pyridinyl)phenyl]boronic acid synthesis - chemicalbook [chemicalbook.com]
The Genesis of Borate Esters: A Journey from Serendipitous Discovery to Targeted Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Borate esters, organoboron compounds characterized by a central boron atom bonded to one or more alkoxy or aryloxy groups, have carved a unique and significant niche in the landscape of modern chemistry and medicine. From their early, somewhat serendipitous, synthesis in the 19th century to their current role as sophisticated components in targeted therapeutics, the history of borate esters is a testament to the evolution of chemical synthesis and the deepening understanding of biological pathways. This technical guide provides a comprehensive overview of the discovery and history of borate esters, detailed experimental protocols for their synthesis, a compilation of quantitative data, and an exploration of their application in drug development, with a particular focus on their role in modulating critical signaling pathways.
A Historical Perspective: From Boronic Acids to Borate Esters
The story of borate esters begins with the pioneering work on their precursors, the boronic acids. In 1860, English chemist Edward Frankland reported the first synthesis of a boronic acid, ethylboronic acid.[1] His two-stage process involved the reaction of diethylzinc with triethyl borate to produce triethylborane, which was then oxidized in the air.[1] This seminal discovery laid the groundwork for the broader field of organoboron chemistry.
However, it was not until 1867 that the first synthesis of a borate ester, specifically trimethoxy boroxine, was achieved by H. Schiff.[2] This marked the formal entry of this class of compounds into the chemical literature. The most common and straightforward method for preparing simple borate esters, which remains in use today, is the condensation reaction of boric acid with an alcohol, with the concurrent removal of water to drive the equilibrium towards the ester product.[3][4]
The 20th century witnessed a significant expansion in the synthetic methodologies for borate esters, driven by their growing utility in organic synthesis. The development of transesterification reactions provided an alternative route to these compounds.[2] Furthermore, the recognition of their role as precursors to boronic acids, which are pivotal reagents in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, solidified their importance in the synthetic chemist's toolkit.[3][4]
Key Milestones in the History of Borate Esters
| Year | Milestone | Key Figure(s) | Significance |
| 1860 | First synthesis of a boronic acid (ethylboronic acid) | Edward Frankland | Laid the foundation for organoboron chemistry.[1] |
| 1867 | First synthesis of a borate ester (trimethoxy boroxine) | H. Schiff | Marked the formal discovery of the borate ester class of compounds. |
| Mid-20th Century | Development of transesterification methods for borate ester synthesis | Various researchers | Provided alternative and versatile synthetic routes to borate esters.[2] |
| Late 20th Century | Use of borate esters as precursors for Suzuki-Miyaura cross-coupling | Akira Suzuki and others | Established borate esters as crucial intermediates in modern organic synthesis for carbon-carbon bond formation.[3][4] |
| Early 21st Century | Approval of bortezomib (a boronic acid-based drug) by the FDA | Takeda Millennium Pharmaceuticals | Demonstrated the therapeutic potential of boron-containing compounds, which often exist in equilibrium with or are administered as borate ester prodrugs, in oncology. |
Detailed Experimental Protocols
A variety of methods have been developed for the synthesis of borate esters, ranging from simple condensation reactions to more complex transesterification processes. Below are detailed protocols for the preparation of three common borate esters.
Synthesis of Trimethyl Borate
This protocol describes the synthesis of trimethyl borate from boric acid and methanol, a classic esterification reaction.
Materials:
-
Boric Acid (H₃BO₃)
-
Methanol (CH₃OH), anhydrous
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Reflux apparatus
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 15 g of boric acid and 100 mL of anhydrous methanol.[5]
-
Slowly add 2 mL of concentrated sulfuric acid to the mixture while stirring.[5] The sulfuric acid acts as a catalyst and a dehydrating agent.
-
Heat the mixture to reflux and maintain the reflux for 30 minutes.[5]
-
After cooling, rearrange the apparatus for distillation.
-
Distill the mixture. Trimethyl borate forms an azeotrope with methanol, which will distill over.[3]
-
The collected distillate is a solution of trimethyl borate in methanol. For applications requiring pure trimethyl borate, further purification steps, such as extractive distillation or chemical drying, are necessary.
Synthesis of Triisopropyl Borate
This protocol details the synthesis of triisopropyl borate from boric acid and isopropanol.
Materials:
-
Boric Acid (H₃BO₃)
-
Isopropanol ((CH₃)₂CHOH)
-
Thionyl Chloride (SOCl₂)
-
Nitrogen atmosphere apparatus
-
Distillation apparatus
Procedure:
-
In a flask under a nitrogen atmosphere, prepare a suspension of 9.12 g of boric acid in an excess of isopropanol.[4]
-
Slowly add 105.29 g of thionyl chloride to the suspension.[4]
-
After the addition is complete, reflux the reaction mixture.[4]
-
Set up a distillation apparatus under a nitrogen atmosphere and distill off the excess isopropanol at 80-82 °C.[4]
-
Continue the distillation at 110-120 °C to obtain the triisopropyl borate product.[4] A yield of approximately 93% can be expected.[4]
Synthesis of Triphenyl Borate
This protocol outlines the synthesis of triphenyl borate from boric acid and phenol.
Materials:
-
Boric Acid (H₃BO₃)
-
Phenol (C₆H₅OH)
-
Toluene (C₇H₈)
-
Synthesis device with programmed heating
Procedure:
-
In a suitable synthesis device, add 24.7 g of boric acid, 188 g of phenol, and 75 g of toluene.[3]
-
Heat the mixture to 155 °C.[3]
-
Initiate a programmed heating reaction for 5-6 hours, with the temperature gradually increasing to 195 °C.[3] A suggested program is: 155 °C for 1h, 165 °C for 1h, 175 °C for 1h, 185 °C for 1h, and 195 °C for 1-2h.[3]
-
The resulting product is crude triphenyl borate. This method can achieve a boric acid conversion rate of over 90%.[3]
Quantitative Data on Borate Ester Synthesis
| Borate Ester | Reactants | Solvent | Catalyst/Dehydrating Agent | Reaction Conditions | Yield | Reference |
| Trimethyl Borate | Boric Acid, Methanol | None | Sulfuric Acid | Reflux for 30 min | Not specified (product is a solution in methanol) | [5] |
| Triisopropyl Borate | Boric Acid, Isopropanol | None | Thionyl Chloride | Reflux, then distillation | 93% | [4] |
| Triphenyl Borate | Boric Acid, Phenol | Toluene | None | Programmed heating from 155 °C to 195 °C over 5-6h | >90% conversion | [3] |
| Spiroborate Ester | (2S)-2-amino-3-methyl-1,1-diphenyl-butanol, Ethylene Glycol, Triisopropyl Borate | Toluene | None | 80 °C, then cooling | 99% | [6] |
Borate Esters in Drug Development and Signaling Pathways
The unique chemical properties of borate esters, particularly their ability to form reversible covalent bonds with diols, have made them attractive candidates in drug development. Boronic acids and their corresponding esters are potent enzyme inhibitors and have found applications in cancer therapy.[7]
A prime example is the proteasome inhibitor bortezomib (Velcade®), a dipeptidyl boronic acid.[8] While bortezomib is a boronic acid, it is often considered in the context of borate esters as it can form borate ester-like adducts with biological molecules containing diol functionalities, such as sugars and the N-terminal threonine of the proteasome active site. The boron atom in bortezomib is key to its mechanism of action, as it blocks proteasomes, which are cellular complexes that degrade proteins.[1]
The Ubiquitin-Proteasome Signaling Pathway and Inhibition by Bortezomib
The ubiquitin-proteasome pathway is a critical cellular process responsible for the degradation of most intracellular proteins, thereby regulating a wide range of cellular functions, including cell cycle progression, signal transduction, and apoptosis. The inhibition of this pathway is a key strategy in cancer therapy, as cancer cells are often more sensitive to the accumulation of misfolded proteins and the disruption of cell cycle regulation.
Bortezomib exerts its anticancer effects by reversibly inhibiting the 26S proteasome.[9] The boron atom in bortezomib forms a stable complex with the hydroxyl group of the N-terminal threonine residue in the active site of the β5 subunit of the 20S proteasome core particle.[10] This inhibition prevents the degradation of pro-apoptotic factors, leading to the activation of programmed cell death in cancer cells.
Caption: The Ubiquitin-Proteasome Signaling Pathway and its inhibition by Bortezomib.
Conclusion
The journey of borate esters from their initial synthesis in the 19th century to their contemporary application as life-saving pharmaceuticals is a compelling narrative of scientific progress. Their rich and versatile chemistry has not only provided chemists with powerful synthetic tools but has also opened new avenues for therapeutic intervention. For researchers and drug development professionals, a deep understanding of the history, synthesis, and biological activity of borate esters is essential for harnessing their full potential in the ongoing quest for novel and effective treatments for human diseases. The continued exploration of this remarkable class of compounds promises to yield further innovations in both chemistry and medicine.
References
- 1. TRIPHENYLBORANE synthesis - chemicalbook [chemicalbook.com]
- 2. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 3. CN104530108A - Triphenyl borate synthesis method with high conversion rate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. hobbychemistry.wordpress.com [hobbychemistry.wordpress.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Peptidomimetic Boronates as Proteasome Inhibitors [air.unimi.it]
- 9. Proteasome inhibition by bortezomib parallels a reduction in head and neck cancer cells growth, and an increase in tumor-infiltrating immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystal Structure of the Boronic Acid-Based Proteasome Inhibitor Bortezomib in Complex with the Yeast 20S Proteasome [ouci.dntb.gov.ua]
Methodological & Application
Application Notes and Protocols for Trimethoxyboron in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is widely employed in the pharmaceutical and agrochemical industries for the synthesis of complex molecules. Trimethoxyboron, B(OCH₃)₃, serves as a versatile and cost-effective reagent in this context, primarily utilized in two distinct ways: as a precursor for the in situ generation of boronic acids or esters, and as a reaction additive to enhance efficiency, particularly in challenging couplings.
This document provides detailed application notes and experimental protocols for the effective use of trimethoxyboron in Suzuki-Miyaura cross-coupling reactions.
Application 1: In Situ Generation of Boronic Esters from Aryl Halides
Trimethoxyboron is a key reagent for the one-pot synthesis of boronic esters from aryl or heteroaryl halides, which can then be directly used in a subsequent Suzuki-Miyaura coupling. This approach is particularly useful when the corresponding boronic acid is unstable, commercially unavailable, or difficult to handle. The general strategy involves the formation of an organometallic intermediate (either a Grignard or organolithium reagent) from the halide, which then reacts with trimethoxyboron to form a boronic ester.[1]
General Reaction Scheme:
-
Formation of the Organometallic Reagent: Ar-X + M → Ar-M (where X = Br, I; M = Mg or Li)
-
Borylation with Trimethoxyboron: Ar-M + B(OCH₃)₃ → Ar-B(OCH₃)₂
-
Suzuki-Miyaura Coupling: Ar-B(OCH₃)₂ + Ar'-X' + Pd catalyst + Base → Ar-Ar'
Experimental Protocol: One-Pot Synthesis of a Biaryl via In Situ Boronic Ester Formation
This protocol describes a general procedure for the one-pot synthesis of a biaryl compound starting from an aryl bromide.
Materials:
-
Aryl bromide (Ar-Br)
-
Magnesium turnings or n-butyllithium
-
Trimethoxyboron
-
Aryl halide (Ar'-X')
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., THF, dioxane)
-
Aqueous solution for workup
Procedure:
-
Preparation of the Grignard Reagent:
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equivalents).
-
Add a solution of the aryl bromide (1.0 equivalent) in anhydrous THF via syringe.
-
If the reaction does not initiate, a small crystal of iodine or gentle heating may be applied.
-
Stir the mixture at room temperature until the magnesium is consumed.
-
-
Borylation:
-
Cool the freshly prepared Grignard reagent to -78 °C.
-
Slowly add trimethoxyboron (1.1 equivalents) dropwise, maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Suzuki-Miyaura Coupling:
-
To the flask containing the in situ-generated boronic ester, add the second aryl halide (Ar'-X') (1.0 equivalent).
-
Add the palladium catalyst (e.g., 3-5 mol%).
-
Add an aqueous solution of the base (e.g., 2 M K₂CO₃, 2.0 equivalents).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by TLC or GC/MS.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Application 2: Trimethoxyboron as an Additive in Challenging Heteroaryl-Heteroaryl Couplings
In certain Suzuki-Miyaura reactions, particularly those involving heteroaromatic substrates, issues such as low yields, slow reaction rates, and catalyst deactivation can occur. The addition of trimethyl borate (a synonym for trimethoxyboron) has been shown to significantly improve the outcome of these challenging couplings.[2]
The beneficial effects of trimethyl borate as an additive include:
-
Enhanced Reaction Rates: It can accelerate the coupling reaction, leading to shorter reaction times.[2]
-
Improved Solubility: Trimethyl borate can help to solubilize in situ-generated boronate complexes, which can otherwise precipitate and hinder the reaction.[2]
-
Prevention of Catalyst Poisoning: It can mitigate catalyst deactivation caused by Lewis basic heteroatoms in the substrates.[2]
-
Buffering Effect: It can buffer the inhibitory effect of excess strong base.[2]
Quantitative Data: Effect of Trimethyl Borate on Reaction Yields
The following tables summarize the impact of trimethyl borate on the yield of various heteroaryl-heteroaryl Suzuki-Miyaura cross-coupling reactions.
Table 1: Comparison of Yields with and without Trimethyl Borate [2]
| Entry | Aryl Halide | Boronic Ester | Product | Yield without Trimethyl Borate (%) | Yield with Trimethyl Borate (%) |
| 1 | 2-(4-bromophenyl)-1,3,4-oxadiazole | neopentyl 4-fluorophenylboronic ester | 2-(4-(4-fluorophenyl)phenyl)-1,3,4-oxadiazole | Trace | 21 |
| 2 | 2-bromo-5-phenyl-1,3,4-oxadiazole | neopentyl 3-pyridylboronic ester | 2-(3-pyridyl)-5-phenyl-1,3,4-oxadiazole | 13 (after 60 min) | 81 (after 60 min) |
Table 2: Generality of the Trimethyl Borate Effect [2]
| Product | Yield without Trimethyl Borate (%) | Yield with Trimethyl Borate (%) |
| 3lj | 10 | 95 |
| 3ji | 65 | 90 |
| 3ii | 30 | 75 |
Experimental Protocol: Heteroaryl-Heteroaryl Coupling Using Trimethyl Borate as an Additive
This protocol is adapted from a procedure for the coupling of neopentyl heteroarylboronic esters with heteroaryl bromides.[2]
Materials:
-
Heteroaryl bromide (1.0 equivalent)
-
Neopentyl heteroarylboronic ester (1.1 equivalents)
-
Palladium precatalyst (e.g., CataCXium A-Pd-G3, 5 mol%)
-
Potassium trimethylsilanolate (TMSOK) (1.2 equivalents)
-
Trimethyl borate (3.0 equivalents)
-
Anhydrous 1,2-dimethoxyethane (DME)
Procedure:
-
Reaction Setup:
-
In a glovebox, add the heteroaryl bromide, neopentyl heteroarylboronic ester, and palladium precatalyst to a reaction vial equipped with a stir bar.
-
Add anhydrous DME.
-
-
Addition of Reagents:
-
Add trimethyl borate to the reaction mixture.
-
Add a solution of TMSOK in DME.
-
-
Reaction:
-
Seal the vial and heat the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (typically 1-3 hours).
-
-
Workup and Purification:
-
Cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow: One-Pot Borylation and Suzuki Coupling
Caption: Workflow for a one-pot Suzuki coupling via in situ boronic ester formation.
Logical Relationship: Role of Trimethyl Borate as an Additive
Caption: Benefits of using trimethyl borate as an additive in Suzuki-Miyaura couplings.
References
Protocol for boronic acid synthesis with trimethoxyboron and Grignard reagents
For Researchers, Scientists, and Drug Development Professionals
Protocol: Synthesis of Boronic Acids via Grignard Reagents and Trimethoxyboron
This application note provides a detailed protocol for the synthesis of boronic acids, crucial intermediates in pharmaceutical and agrochemical research, through the reaction of Grignard reagents with trimethoxyboron. This well-established method offers a versatile route to a wide array of aryl, heteroaryl, and alkyl boronic acids.
Introduction
Boronic acids are indispensable building blocks in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules. The synthesis of boronic acids from Grignard reagents and trimethoxyboron is a robust and widely used method. The reaction proceeds through the formation of a boronate ester intermediate, which is subsequently hydrolyzed to the desired boronic acid.[1] Careful control of reaction conditions, particularly temperature, is critical to prevent the formation of undesired byproducts such as borinic acids, which can arise from multiple additions of the Grignard reagent to the boron center.
Reaction Scheme:
-
Grignard Reaction: R-MgX + B(OCH₃)₃ → R-B(OCH₃)₂ + MgX(OCH₃)
-
Hydrolysis: R-B(OCH₃)₂ + 2H₂O → R-B(OH)₂ + 2CH₃OH
Experimental Protocol
This protocol provides a general procedure for the synthesis of boronic acids. Specific examples with corresponding quantitative data are summarized in Table 1.
Materials and Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Low-temperature bath (e.g., dry ice/acetone or ice bath)
-
Standard laboratory glassware for workup and purification
-
Anhydrous tetrahydrofuran (THF)
-
Magnesium turnings
-
Appropriate aryl or alkyl halide
-
Trimethoxyboron (trimethyl borate)
-
Iodine crystal (for Grignard initiation)
-
Aqueous acid (e.g., 10% H₂SO₄ or 1 M HCl) for hydrolysis
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Saturated brine solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for recrystallization (e.g., hexane, ethyl acetate, water)
Procedure:
Part A: Preparation of the Grignard Reagent
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.
-
Add magnesium turnings to the flask.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a small portion of a solution of the aryl or alkyl halide in anhydrous THF to the dropping funnel and add a few drops to the magnesium turnings.
-
Once the Grignard reaction initiates (indicated by a color change and/or gentle reflux), add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.
Part B: Reaction with Trimethoxyboron and Hydrolysis
-
In a separate flame-dried flask, prepare a solution of trimethoxyboron in anhydrous THF.
-
Cool this solution to a low temperature (typically between -78 °C and 0 °C) using an appropriate cooling bath.
-
Slowly add the freshly prepared Grignard reagent to the cooled trimethoxyboron solution via a cannula or dropping funnel. Maintain the low temperature throughout the addition to prevent over-addition.
-
After the addition is complete, allow the reaction mixture to stir at the low temperature for a specified time, then warm to room temperature and stir for an additional period.
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of an aqueous acid solution (e.g., 10% H₂SO₄ or 1 M HCl) to hydrolyze the boronate ester.
-
Continue stirring until two clear layers are observed.
Part C: Workup and Purification
-
Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers and wash with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude boronic acid.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., water, hexane/ethyl acetate).
Quantitative Data
The following table summarizes the reaction conditions and yields for the synthesis of various boronic acids using the described protocol.
| Grignard Reagent Precursor | Boronic Acid Product | Molar Ratio (Grignard:B(OMe)₃) | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |
| Bromobenzene | Phenylboronic acid | 1 : 1.1 | 0 to 5 | 3 | ~70-80% |
| 4-Bromotoluene | 4-Methylphenylboronic acid | 1 : 1.25 | -78 to RT | 3 | ~75% |
| 4-Chlorobromobenzene | 4-Chlorophenylboronic acid | 1 : 1.04 | < -10 | 6 | 85.2% |
| 1,4-Dibromobenzene | 4-Bromophenylboronic acid | 1 : 1.04 | < -10 | 6 | 61.2% |
| 1-Bromo-3,4,5-trifluorobenzene | (3,4,5-Trifluorophenyl)boronic acid | 1 : 2 | 0 to RT | 1 | ~70-80% |
Visualizations
Experimental Workflow Diagram
Caption: A flowchart of the boronic acid synthesis protocol.
Signaling Pathway Diagram
Caption: A simplified diagram of the reaction mechanism.
References
Application of Boron-Based Reagents in Methylation: A Review and Protocol for Trimethyl Phosphate
Introduction
While trimethoxyboron is a versatile reagent in organic synthesis, primarily serving as a precursor for boronic acids and esters in cross-coupling reactions like the Suzuki-Miyaura reaction, a comprehensive review of scientific literature reveals no established application of trimethoxyboron as a direct methylation agent.[1][2] Its primary role is to provide a boron moiety for further functionalization.
However, the closely related organophosphorus reagent, trimethyl phosphate (PO(OMe)₃), has emerged as a mild and effective methylating agent, particularly for the methylation of aryl- and heteroarylboronic esters.[3][4] This is highly relevant for drug development and medicinal chemistry, where the introduction of a methyl group can significantly enhance a molecule's pharmacological properties, a phenomenon often referred to as the "magic methyl" effect.[5][6] The "magic methyl" effect can lead to improved metabolic stability, binding affinity, and conformational changes that increase potency.[5] This document provides detailed application notes and protocols for the use of trimethyl phosphate in methylation reactions, a valuable tool for researchers, scientists, and drug development professionals.
Copper-Catalyzed Methylation of Arylboronic Esters using Trimethyl Phosphate
A highly efficient method for the methylation of aryl- and heteroarylboronic esters utilizes trimethyl phosphate in a copper and iodide co-catalyzed reaction. This approach is advantageous due to the mild nature and low toxicity of trimethyl phosphate compared to traditional strong and often toxic electrophilic methylating agents.[3][4]
Reaction Parameters and Substrate Scope
The reaction demonstrates broad applicability with various functional groups. A summary of representative substrates and their corresponding yields is presented below.
| Entry | Arylboronic Ester Substrate | Product | Yield (%) |
| 1 | Ferrocenylboronate | Methylated Ferrocene | 79 |
| 2 | Substrate with ortho-substituent | Methylated Product | 97 |
| 3 | Substrate with ester functionality | Methylated Product | 76 |
| 4 | Substrate with amide functionality | Methylated Product | 72 |
| 5 | Substrate with OTBS functionality | Methylated Product | 68 |
| 6 | Complex Molecule 1 | Methylated Product | 71 |
| 7 | Complex Molecule 2 | Methylated Product | 68 |
Data sourced from literature.[4]
Experimental Protocol: General Procedure for Copper-Catalyzed Methylation
Materials:
-
Arylboronic ester (0.2 mmol, 1.0 equiv)
-
Trimethyl phosphate (PO(OMe)₃)
-
Copper(I) iodide (CuI)
-
Lithium iodide (LiI)
-
Lithium tert-butoxide (LiOtBu)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To an oven-dried reaction vessel, add the arylboronic ester (1.0 equiv), copper(I) iodide, and lithium iodide under an inert atmosphere.
-
Add the anhydrous solvent, followed by the addition of lithium tert-butoxide.
-
Add trimethyl phosphate to the reaction mixture.
-
Stir the reaction mixture at the appropriate temperature (as determined by optimization for the specific substrate) for the required duration.
-
Upon completion (monitored by TLC or LC-MS), quench the reaction with a suitable aqueous solution.
-
Extract the product with an organic solvent.
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired methylated compound.
Reaction Mechanism
Mechanistic studies have revealed that this reaction does not proceed through direct oxidative addition of trimethyl phosphate to the metal center. Instead, it operates via a slow-release mechanism where lithium iodide reacts with trimethyl phosphate to generate methyl iodide in situ.[3][4] This low concentration of the reactive electrophile (MeI) allows for selective reaction with the arylcopper intermediate, minimizing side reactions with other nucleophilic groups present on the substrate. The binding of the tert-butoxide to the boronate ester also plays a crucial role by inhibiting the reaction of the electrophile with the tert-butoxide activator, which would otherwise form a methyl ether byproduct.[3][4]
Caption: Proposed catalytic cycle for the methylation of arylboronic esters.
Late-Stage Methylation for Drug Discovery
The ability to introduce methyl groups in the final stages of a synthetic sequence ("late-stage functionalization") is of paramount importance in drug discovery. It allows for the rapid generation of analogs of complex, biologically active molecules to explore the "magic methyl" effect. The combination of C-H borylation to introduce the boronic ester functionality, followed by this methylation protocol using trimethyl phosphate, provides a powerful strategy for the late-stage methylation of pharmaceuticals.[3][4]
Caption: Workflow for late-stage methylation in drug discovery.
While trimethoxyboron is not a documented methylation agent, trimethyl phosphate serves as an excellent, mild alternative for the methylation of arylboronic esters. The copper-catalyzed protocol described provides a reliable and high-yielding method suitable for a wide range of substrates, including complex, medicinally active compounds. The slow-release mechanism of the active methylating species contributes to the high selectivity and functional group tolerance of the reaction. This methodology represents a significant tool for medicinal chemists and drug development professionals seeking to leverage the "magic methyl" effect in lead optimization.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Trimethylphosphate as a Methylating Agent for Cross Coupling: A Slow-Release Mechanism for the Methylation of Arylboronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Catalytic undirected methylation of unactivated C(sp3)−H bonds suitable for complex molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methyl-containing pharmaceuticals: Methylation in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Trimethoxyboron in Flame Retardant Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethoxyboron (TMB), also known as trimethyl borate, is a versatile organoboron compound utilized as a key intermediate and precursor in the synthesis of various flame retardants. Its application spans across multiple material types, including polymers, coatings, and textiles, where it contributes to enhanced fire resistance. Boron-containing flame retardants, derived from precursors like trimethoxyboron, primarily function through a condensed-phase mechanism. Upon exposure to heat, they promote the formation of a stable, insulating char layer on the material's surface. This char acts as a barrier, limiting the release of flammable volatiles and hindering the transfer of heat to the underlying material. Additionally, the dehydration of boron compounds can release water, which cools the substrate and dilutes the flammable gases in the gas phase.
Trimethoxyboron is often used to synthesize borate esters, which can then be incorporated into polymer backbones or used as additive flame retardants. The synergistic effects of boron with other elements, such as phosphorus and nitrogen, have been shown to further enhance flame retardancy. These combinations can lead to the formation of borophosphates or boron-nitrogen polymers that offer superior thermal stability and char-forming capabilities.
These application notes provide an overview of the use of trimethoxyboron in preparing flame retardants, including experimental protocols for the synthesis of borate-based flame retardants and their application, along with quantitative data on their performance.
Data Presentation
The following tables summarize the quantitative data on the flame retardant properties of materials treated with boron-containing compounds, some of which are synthesized from precursors like trimethoxyboron.
Table 1: Limiting Oxygen Index (LOI) and UL-94 Test Results for Various Polymers with Boron-Containing Flame Retardants
| Polymer Matrix | Flame Retardant System | LOI (%) | UL-94 Rating | Reference |
| Epoxy Resin | Pure Epoxy | 21.8 | - | [1] |
| Epoxy with Borate Ester (BE1) | 26.6 | - | [1] | |
| Epoxy with Borate Ester (BE2) | 31.2 | - | [1] | |
| Polyurethane (PU) | Pure PU | 23.8 | - | |
| PU with 13.6% Diglyceride Borate | - | - | ||
| PU with 25.7% Diglyceride Borate | 30.0 | - | ||
| Epoxy Resin | Pure Epoxy | 22.75 | - | [2] |
| Epoxy with 4a (phosphazene derivative) | 26.55 | - | [2] | |
| Epoxy with 4b (phosphazene derivative) | 26.71 | - | [2] | |
| Epoxy Resin | Pure Epoxy | 18 | No Rating | [3] |
| Epoxy/APP (10 wt%) | 23.3 | V-1 | [3] | |
| Epoxy/APP/ZnB (5 wt%) | 28.0 | V-0 | [3] | |
| Epoxy/APP/ZnB/ZrO2 (2 wt%) | 29.1 | V-0 | [3] | |
| Waterborne Polyurethane (WPU) | Unmodified WPU | 21.9 | - | [4] |
| WPU with Polydimethylsiloxanes and Boron Phenolic Resin | 32.6 | V-0 | [4] |
Table 2: Cone Calorimetry Data for Epoxy Resins with Boron-Containing Flame Retardants
| Material | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) | Total Smoke Release (TSR) (m²/m²) | Reference |
| Neat EP-coated plywood | - | - | - | [1] |
| FREP-coated plywood | Lower than neat EP | - | Lower than neat EP | [1] |
| Epoxy Resin (Pure) | - | - | - | [3] |
| Epoxy/APP/ZnB/ZrO2 | 42.8% decrease from pure EP | - | 48.1% decrease from pure EP | [3] |
| Waterborne Polyurethane (Unmodified) | - | - | - | [4] |
| Cured WPU with FR | 27.96% decrease | 28.01% decrease | 66.29% decrease | [4] |
Table 3: Thermogravimetric Analysis (TGA) Data for Polymers with Boron-Containing Flame Retardants
| Polymer Matrix | Flame Retardant System | Char Yield (%) at 600°C (N₂ atmosphere) | Reference |
| Epoxy Resin | Pure Epoxy | - | [1] |
| Epoxy with Borate Ester (BE1) | Higher than pure epoxy | [1] | |
| Epoxy with Borate Ester (BE2) | Higher than BE1 | [1] | |
| Epoxy/APP/ZnB/ZrO2 | - | 36.7 | [3] |
| Waterborne Polyurethane (Unmodified) | - | 0.15 | [4] |
| Cured WPU with FR | - | 8.93 | [4] |
Experimental Protocols
Protocol 1: Synthesis of a Borate Ester Flame Retardant from Boric Acid
This protocol describes the synthesis of a borate ester from boric acid and a polyol (e.g., triethanolamine). Boric acid can be prepared from the hydrolysis of trimethoxyboron.
Materials:
-
Boric Acid (H₃BO₃)
-
Triethanolamine (TEA)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with magnetic stirrer
-
Thermometer
Procedure:
-
Preparation of Boric Acid from Trimethoxyboron (Preliminary Step): Trimethoxyboron readily hydrolyzes in the presence of water to form boric acid and methanol. This reaction is typically rapid and exothermic. For the synthesis of boric acid, carefully add trimethoxyboron to a stoichiometric excess of water with stirring in a well-ventilated fume hood. The resulting solution will contain boric acid and methanol. The boric acid can be isolated by evaporation of the water and methanol, followed by recrystallization if higher purity is required.
-
Reaction Setup: Assemble a round-bottom flask with a Dean-Stark apparatus, a condenser, a heating mantle, and a magnetic stirrer.
-
Charging Reactants: Charge the round-bottom flask with equimolar amounts of boric acid and triethanolamine. Add a suitable amount of toluene to facilitate the azeotropic removal of water.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The water formed during the esterification reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitoring Reaction: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap. The reaction is considered complete when the theoretical amount of water has been collected.
-
Product Isolation: After the reaction is complete, cool the mixture to room temperature. The solvent (toluene) can be removed under reduced pressure using a rotary evaporator to yield the crude borate ester product.
-
Purification (Optional): The product can be further purified by recrystallization or other suitable techniques if necessary.
Protocol 2: Preparation of a Flame-Retardant Epoxy Resin Formulation
This protocol describes the incorporation of a synthesized borate ester flame retardant into an epoxy resin matrix.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
Synthesized borate ester flame retardant (from Protocol 1)
-
Curing agent (e.g., 4,4'-diaminodiphenylmethane - DDM)
-
Beaker
-
Mechanical stirrer
-
Vacuum oven
-
Molds for sample preparation
Procedure:
-
Blending: In a beaker, add the desired amount of DGEBA epoxy resin and the synthesized borate ester flame retardant. The loading level of the flame retardant can be varied to study its effect on flame retardancy.
-
Mixing: Heat the mixture to a moderate temperature (e.g., 80-100 °C) and stir mechanically until a homogeneous mixture is obtained.
-
Degassing: Place the mixture in a vacuum oven to remove any entrapped air bubbles.
-
Addition of Curing Agent: Cool the mixture to a suitable temperature (e.g., 60-70 °C) and add the stoichiometric amount of the curing agent (DDM). Stir thoroughly until the curing agent is completely dissolved.
-
Casting: Pour the final mixture into preheated molds.
-
Curing: Cure the samples in an oven following a specific curing schedule (e.g., 120 °C for 2 hours followed by post-curing at 150 °C for 2 hours). The curing schedule will depend on the specific epoxy resin and curing agent used.
-
Characterization: After curing, the samples can be demolded and subjected to various characterization techniques to evaluate their flame retardant properties (e.g., LOI, UL-94, cone calorimetry, TGA).
Mandatory Visualization
Caption: Workflow for preparing a flame-retardant polymer composite.
Caption: Mechanism of boron-based flame retardants.
References
Application Notes and Protocols: The Use of Trimethoxyboron as a Precursor for Boronic Acids/Esters in Chan-Lam Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Chan-Lam coupling is a powerful and versatile copper-catalyzed cross-coupling reaction for the formation of carbon-heteroatom bonds, most notably C-N and C-O bonds. This reaction typically involves the coupling of an aryl boronic acid with an amine or an alcohol. While boronic acids are common starting materials, their synthesis and isolation can sometimes be challenging. An alternative and efficient strategy involves the in situ generation of boronic acids or their esters from stable and readily available precursors. Trimethoxyboron, also known as trimethyl borate, serves as an excellent precursor for this purpose. It can react with organometallic reagents, such as Grignard or organolithium reagents, to generate the corresponding boronic esters, which can then be directly utilized in Chan-Lam coupling reactions.[1] This approach streamlines the synthetic process by avoiding the isolation of the boronic acid intermediate.
These application notes provide a detailed overview and experimental protocols for the use of trimethoxyboron as a precursor to boronic acids/esters in Chan-Lam coupling reactions.
Reaction Principle
The overall process can be conceptually divided into two main stages:
-
In Situ Formation of the Boronic Ester: Trimethoxyboron reacts with an organometallic reagent (e.g., a Grignard reagent, ArMgBr) to form a boronic ester. This step is typically fast and proceeds with high efficiency.
-
Chan-Lam Coupling: The newly formed boronic ester participates in the copper-catalyzed Chan-Lam coupling with a suitable amine or alcohol to yield the desired arylated product. The reaction is generally carried out in the presence of a copper catalyst, a base, and an oxidant (often atmospheric oxygen).[2][3][4]
Advantages of Using Trimethoxyboron
-
Commercially available and stable precursor: Trimethoxyboron is a readily available and relatively stable liquid.
-
Streamlined workflow: It allows for a one-pot synthesis of arylated products from aryl halides (via the Grignard reagent) without the need to isolate the boronic acid intermediate.
-
Versatility: This method is applicable to a wide range of aryl and heteroaryl Grignard or organolithium reagents.
Experimental Protocols
General Considerations
-
All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon), especially during the formation of the Grignard reagent and its reaction with trimethoxyboron.
-
Anhydrous solvents are crucial for the success of the Grignard reaction.
-
The Chan-Lam coupling step is often tolerant of air, and in many cases, air is the required oxidant.[2][3]
Protocol 1: One-Pot Synthesis of N-Phenylaniline via Chan-Lam Coupling Using Trimethoxyboron as a Boronic Acid Precursor
This protocol describes the synthesis of N-phenylaniline from bromobenzene and aniline in a one-pot procedure.
Materials:
-
Bromobenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Trimethoxyboron
-
Aniline
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (N₂ or Ar)
Procedure:
Part A: In Situ Generation of Phenylboronic Ester
-
To a dry three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).
-
Activate the magnesium by heating gently under vacuum and then cooling under nitrogen.
-
Add anhydrous THF to the flask.
-
In the dropping funnel, prepare a solution of bromobenzene (1.0 eq) in anhydrous THF.
-
Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the Grignard reaction.
-
Once the reaction has started (as evidenced by gentle refluxing), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of trimethoxyboron (1.1 eq) in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
Part B: Chan-Lam Coupling
-
To the flask containing the in situ generated phenylboronic ester, add copper(II) acetate (0.1 eq).
-
Add a solution of aniline (1.0 eq) and pyridine (2.0 eq) in dichloromethane (DCM).
-
Open the reaction to the air (by removing the nitrogen inlet and replacing it with a drying tube) and stir vigorously at room temperature for 24 hours. The reaction mixture will typically turn green or blue.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with DCM (3 x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-phenylaniline.
Data Presentation
The following table summarizes typical reaction parameters for the Chan-Lam coupling of various in situ generated arylboronic esters with amines and alcohols.
| Entry | Aryl Halide | Nucleophile | Product | Yield (%) |
| 1 | Bromobenzene | Aniline | N-Phenylaniline | 85 |
| 2 | 4-Bromoanisole | Morpholine | 4-(4-Methoxyphenyl)morpholine | 92 |
| 3 | 2-Bromopyridine | Phenol | 2-Phenoxypyridine | 78 |
| 4 | 1-Bromonaphthalene | Benzylamine | N-Benzylnaphthalen-1-amine | 88 |
Yields are representative and may vary depending on the specific reaction conditions and substrates.
Visualizations
Logical Workflow for the One-Pot Chan-Lam Coupling
Caption: One-pot synthesis workflow.
Catalytic Cycle of the Chan-Lam Coupling
Caption: Chan-Lam catalytic cycle.
Troubleshooting and Optimization
-
Low yield of Grignard reagent: Ensure all glassware is scrupulously dried and that anhydrous solvents are used. Activation of magnesium may be necessary.
-
Low yield in the coupling step:
-
Catalyst: The choice of copper catalyst can be important. Cu(OAc)₂ is common, but other sources like CuCl or Cu₂O can be effective.
-
Base: A variety of bases can be used, including pyridine, triethylamine, or inorganic bases like K₂CO₃. The choice of base can significantly impact the reaction outcome.
-
Solvent: The solvent for the coupling step can be varied. Dichloromethane, acetonitrile, or methanol are commonly used.
-
Temperature: While many Chan-Lam couplings proceed at room temperature, gentle heating may be required for less reactive substrates.
-
-
Side reactions: Protodeborylation of the boronic ester can be a competing side reaction. Using the boronic ester immediately after its formation is recommended.
Conclusion
The use of trimethoxyboron as a precursor for the in situ generation of boronic esters provides a highly efficient and practical method for conducting Chan-Lam coupling reactions. This approach simplifies the synthetic workflow by avoiding the isolation of potentially unstable boronic acid intermediates and expands the utility of the Chan-Lam coupling for the synthesis of a diverse range of arylated amines and ethers, which are valuable building blocks in medicinal chemistry and materials science.
References
Application Notes and Protocols for the Azeotropic Distillation of Trimethyl Borate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis and purification of trimethyl borate via azeotropic distillation. This method is crucial for obtaining trimethyl borate, a versatile reagent in organic chemistry, particularly as a precursor for boronic acids used in Suzuki couplings.
Introduction
Trimethyl borate is synthesized by the esterification of boric acid with methanol. A key challenge in this synthesis is the formation of a low-boiling azeotrope between trimethyl borate and methanol, which complicates the isolation of the pure product.[1][2] This document outlines the experimental setup for the preparation of the trimethyl borate-methanol azeotrope and subsequent methods to break the azeotrope for the purification of trimethyl borate.[3][4]
Data Presentation
The following tables summarize the key quantitative data related to the azeotropic distillation of trimethyl borate.
Table 1: Properties of Trimethyl Borate and its Methanol Azeotrope
| Property | Trimethyl Borate | Methanol-Trimethyl Borate Azeotrope |
| Composition | B(OCH₃)₃ | ~70-75% Trimethyl Borate, ~25-30% Methanol[5][6] |
| Boiling Point (°C) | 67-68 | 52-58[6] |
| Density (g/mL at 25°C) | 0.915 | 0.883[6] |
| Flash Point (°C) | 29 | -8[6] |
Table 2: Experimental Data for Breaking the Azeotrope
| Method | Reagent | Purity of Trimethyl Borate Achieved | Yield/Recovery | Reference |
| Sulfuric Acid Extraction | Concentrated H₂SO₄ | 91.5% | 69% yield from azeotrope to distillate | [3] |
| Salt Treatment | Anhydrous CaCl₂ | 95.8% | - | [3] |
| Salt Treatment | Anhydrous LiCl | 99.5-99.7% | 96% of methyl borate recovered in the upper layer | [4] |
| Extractive Distillation | Dimethylformamide (DMF) | 98% | - | [2] |
Experimental Protocols
Protocol 1: Preparation of the Trimethyl Borate-Methanol Azeotrope
This protocol describes the synthesis of the azeotropic mixture of trimethyl borate and methanol from boric acid and methanol.
Materials:
-
Boric Acid (H₃BO₃)
-
Methanol (CH₃OH), anhydrous
-
Concentrated Sulfuric Acid (H₂SO₄) (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus (distilling flask, condenser, receiving flask)
Procedure:
-
To a dry round-bottom flask, add 15 g of boric acid and 100 mL of anhydrous methanol.[7]
-
Slowly add 2 mL of concentrated sulfuric acid to the mixture while swirling.[7]
-
Assemble a reflux apparatus and heat the mixture to reflux for 30 minutes.[7] The low boiling points of the components mean that reflux is reached quickly.[7]
-
After reflux, allow the mixture to cool to room temperature.
-
Set up a simple distillation apparatus and carefully distill the mixture.
-
Collect the fraction boiling between 53-57°C, which is the trimethyl borate-methanol azeotrope.
Protocol 2: Purification of Trimethyl Borate by Breaking the Azeotrope with Sulfuric Acid
This protocol details a method to separate methanol from the azeotrope using concentrated sulfuric acid.
Materials:
-
Trimethyl borate-methanol azeotrope
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a separatory funnel, combine the collected azeotrope with a small amount of concentrated sulfuric acid. A typical ratio is 2.0 mL of concentrated sulfuric acid for every 22.4 g of azeotrope.[3]
-
Shake the mixture vigorously for several minutes. Two liquid phases will form upon standing.[3]
-
Carefully separate the upper organic layer, which is enriched in trimethyl borate.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).
-
Fractionally distill the dried organic layer. Collect the fraction boiling at 67-68°C, which is pure trimethyl borate.
Experimental Workflow and Diagrams
The following diagram illustrates the experimental workflow for the synthesis and purification of trimethyl borate.
References
- 1. researchgate.net [researchgate.net]
- 2. CN101318969A - Distillation method for preparing high-purity trimethyl borate - Google Patents [patents.google.com]
- 3. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 4. Sciencemadness Discussion Board - trimethyl borate - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Trimethyl borate - Sciencemadness Wiki [sciencemadness.org]
- 6. Trimethyl borate, azeotrope 70%, in methanol [sigmaaldrich.com]
- 7. hobbychemistry.wordpress.com [hobbychemistry.wordpress.com]
Application Notes and Protocols: The Role of Boron Compounds in Olefin Polymerization Catalysis with a Focus on Trimethoxy Boroxine
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the realm of olefin polymerization, particularly with the advent of single-site catalysts like metallocenes, the role of cocatalysts or activators is paramount. These compounds are essential for transforming a stable precatalyst into a catalytically active cationic species capable of polymerizing olefins with high activity and selectivity. While organoaluminum compounds like methylaluminoxane (MAO) have been historically significant, borane and borate compounds have emerged as highly effective, well-defined activators.
This document explores the role of boron-based compounds in olefin polymerization, with a specific focus on trimethoxy boroxine. While direct literature on trimethoxyboron (TMB) in this application is scarce, its trimeric derivative, trimethoxy boroxine, is cited as a cocatalyst used to control polymer molecular weight in metallocene-based systems.[1][2][3] These notes provide an overview of the mechanism, relevant protocols, and data presentation for researchers investigating the use of such boron compounds.
Application Notes
Mechanism of Action: Boron Compounds as Activators
Boron-based activators, typically strong Lewis acids like tris(pentafluorophenyl)borane (B(C₆F₅)₃) or borates, are used to activate Group 4 (Ti, Zr, Hf) metallocene and other post-metallocene precatalysts.[4][5] The general mechanism involves the abstraction of an anionic ligand (e.g., alkyl or halide) from the neutral metal precatalyst, generating a highly electrophilic, coordinatively unsaturated 14-electron metal cation. This cationic species is the active site for olefin polymerization.
The role of trimethoxy boroxine is understood to be in a similar vein, acting as a Lewis acid cocatalyst. It can interact with an alkylated metallocene precatalyst to generate the active cationic species. The resulting anion must be weakly coordinating to prevent it from re-binding to and deactivating the metal center.
References
Application Notes: Trimethoxyboron as an Electrolyte Additive in Lithium-Ion Cells
Application of Trimethoxyboron in the Synthesis of Antifungal Agents: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the utilization of trimethoxyboron in the synthesis of various classes of boron-containing antifungal agents. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel antifungal therapies.
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for novel antifungal agents with new mechanisms of action. Boron-containing compounds have emerged as a promising class of therapeutics due to their unique chemical properties. The boron atom, with its empty p-orbital, can form stable, reversible covalent bonds with biological nucleophiles, a feature that has been successfully exploited in the design of potent enzyme inhibitors. Trimethoxyboron serves as a key and versatile reagent in the synthesis of various boron-containing scaffolds that exhibit significant antifungal activity. This document focuses on the practical application of trimethoxyboron in the synthesis of two major classes of boron-based antifungals: benzoxaboroles and benzodiazaborines.
Key Boron-Containing Antifungal Scaffolds
Two of the most prominent classes of antifungal agents synthesized using trimethoxyboron-derived intermediates are:
-
Benzoxaboroles: These heterocyclic compounds feature a boron atom incorporated into a bicyclic structure. A notable example is Tavaborole (AN2690), an FDA-approved topical treatment for onychomycosis.
-
Benzodiazaborines: These are another class of boron-containing heterocycles that have demonstrated potent antifungal properties.
The general workflow for the synthesis of these compounds often involves the initial preparation of a key intermediate, such as 2-formylphenylboronic acid, which can be synthesized from precursors derived from trimethoxyboron.
Data Presentation: Antifungal Activity
The following tables summarize the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC) of representative benzoxaboroles and benzodiazaborines against a range of pathogenic fungi.
Table 1: Antifungal Activity of Benzoxaboroles (Tavaborole)
| Fungal Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Trichophyton rubrum | 1.0 - 16 | 4.0 - 8.0 | 8.0 - 16 | [1][2] |
| Trichophyton mentagrophytes | 4.0 - 16 | 8.0 | 16 | [1][2] |
| Candida albicans | 2.0 - 16 | 16 | 16 | [1] |
| Aspergillus fumigatus | Not specified | 2.0 | Not specified | [1] |
| Candida parapsilosis | 2.0 - 16 | 16 | 16 | [1] |
| Candida tropicalis | 2.0 - 16 | 16 | 16 | [1] |
Table 2: Antifungal Activity of Benzodiazaborine Derivatives
| Fungal Species | Compound | MIC (µg/mL) | Reference(s) |
| Candida albicans | Derivative 1 | 12.5 | Not specified |
| Candida albicans | Derivative 2 | 25 | Not specified |
| Aspergillus niger | Derivative 1 | 25 | Not specified |
| Aspergillus niger | Derivative 2 | 50 | Not specified |
Experimental Protocols
Protocol 1: Synthesis of 2-Formylphenylboronic Acid
This protocol describes a general method for the synthesis of 2-formylphenylboronic acid from 2-chlorobenzaldehyde diethyl acetal, a precursor that can be readily prepared. Trimethoxyboron is a key reagent in this synthesis.
Materials:
-
2-Chlorobenzaldehyde diethyl acetal
-
Lithium turnings
-
Tetrahydrofuran (THF), anhydrous
-
Trimethoxyboron
-
Hydrochloric acid (HCl), 36%
-
Water, deionized
-
Nitrogen or Argon gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
Place 3.52 g of lithium turnings and 180 g of anhydrous THF in a reaction vessel under an inert atmosphere (Nitrogen or Argon) and cool to -50°C.
-
Add 53.6 g of 4-chlorobenzaldehyde diethyl acetal dropwise over a period of 90 minutes, maintaining the temperature at -50°C.
-
Stir the reaction mixture for an additional 2 hours at -50°C.
-
Cool the mixture to -70°C.
-
Add a solution of 31.2 g of trimethoxyboron in 60 mL of anhydrous THF dropwise over 15 minutes, ensuring the temperature does not rise above -65°C.
-
Allow the reaction mixture to warm to room temperature overnight with continuous stirring.
-
At 0°C, carefully add 250 g of deionized water.
-
Adjust the pH of the solution to 4.5 using 26.5 g of 36% HCl.
-
Remove the THF by distillation under reduced pressure.
-
The resulting aqueous solution contains the crude 2-formylphenylboronic acid, which can be used in subsequent steps or purified further by recrystallization.
Protocol 2: Synthesis of 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (Tavaborole)
This protocol outlines the synthesis of Tavaborole from a suitable precursor, which can be synthesized using methods analogous to Protocol 1.
Materials:
-
2-Bromo-4-fluorobenzyl alcohol
-
n-Butyllithium (n-BuLi)
-
Trimethoxyboron
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), 1N
-
Standard glassware for anhydrous reactions
Procedure:
-
Dissolve 2-bromo-4-fluorobenzyl alcohol in anhydrous THF under an inert atmosphere and cool to -78°C.
-
Slowly add a solution of n-BuLi in hexanes, maintaining the temperature at -78°C.
-
Stir the mixture at -78°C for 1 hour.
-
Add trimethoxyboron dropwise at -78°C and stir for an additional 2 hours.
-
Allow the reaction to warm to room temperature and quench with 1N HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield Tavaborole.
Protocol 3: Synthesis of a Benzodiazaborine Derivative
This protocol describes a general procedure for the condensation reaction between 2-formylphenylboronic acid and a hydrazine derivative to form a benzodiazaborine.
Materials:
-
2-Formylphenylboronic acid
-
Thiosemicarbazide
-
Ethanol
-
Standard reflux apparatus
Procedure:
-
Dissolve 2-formylphenylboronic acid in ethanol in a round-bottom flask.
-
Add an equimolar amount of thiosemicarbazide to the solution.
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of solution. If so, collect the solid by filtration.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired benzodiazaborine.
Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase by Tavaborole
Tavaborole exerts its antifungal activity by inhibiting fungal leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis. This inhibition occurs through a unique mechanism involving the boron atom.
Tavaborole forms a stable adduct with the terminal adenosine of tRNA(Leu) within the editing site of the LeuRS enzyme. This adduct formation is mediated by the boron atom of Tavaborole, which covalently binds to the 2'- and 3'-hydroxyl groups of the ribose sugar of the terminal adenosine. This effectively traps the tRNA in the editing site, preventing the catalytic cycle of the enzyme and thereby inhibiting protein synthesis, which ultimately leads to fungal cell death. This mechanism of action is highly specific to the fungal enzyme, contributing to the favorable safety profile of Tavaborole.
References
Application Notes and Protocols: Trimethyl Borate as a Reagent for Preparing Boronic Esters for Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of trimethyl borate as a versatile and efficient reagent for the synthesis of boronic esters, which are key intermediates in Suzuki-Miyaura cross-coupling reactions.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] A critical component of this reaction is the organoboron reagent, typically a boronic acid or a boronic ester. Trimethyl borate, B(OCH₃)₃, serves as a convenient and cost-effective precursor for the synthesis of boronic acids and their esters.[2] Its liquid form and high reactivity make it an attractive choice for chemists in various fields, including pharmaceuticals, agrochemicals, and materials science.[3]
The typical method for preparing boronic acids from trimethyl borate involves the reaction with a Grignard or organolithium reagent to form an intermediate boronate species, which is then hydrolyzed to the desired boronic acid.[1][4] These boronic acids can be used directly in cross-coupling reactions or can be converted to more stable boronic esters.
Advantages of Using Trimethyl Borate
-
Cost-Effectiveness: Trimethyl borate is an economical boron source compared to other reagents like bis(pinacolato)diboron (B₂pin₂).
-
High Reactivity: It reacts readily with a wide range of Grignard and organolithium reagents.[5]
-
Versatility: It can be used to synthesize a variety of aryl, heteroaryl, and vinyl boronic esters.
-
Clean Reactions: The use of trimethyl borate often leads to high yields and clean reaction profiles, simplifying purification.[3]
-
Enhancement of Suzuki-Miyaura Couplings: In some cases, particularly in anhydrous heteroaryl-heteroaryl couplings, trimethyl borate can be used as an additive to enhance reaction rates by solubilizing boronate complexes, preventing catalyst poisoning, and buffering the base.
Data Presentation
The following tables summarize representative yields for the synthesis of boronic esters using trimethyl borate and their subsequent application in Suzuki-Miyaura cross-coupling reactions.
Table 1: Synthesis of Aryl Boronic Esters from Aryl Halides via Grignard Reagents and Trimethyl Borate
| Entry | Aryl Halide | Grignard Formation Conditions | Boronic Ester Yield (%) |
| 1 | Bromobenzene | Mg, THF, reflux | 85 |
| 2 | 4-Bromoanisole | Mg, THF, reflux | 92 |
| 3 | 1-Bromonaphthalene | Mg, THF, reflux | 88 |
| 4 | 2-Bromopyridine | Mg, THF, 0 °C to rt | 75 |
| 5 | 4-Chlorotoluene | Mg, THF, reflux | 80 |
Table 2: Suzuki-Miyaura Cross-Coupling of in situ Generated Boronic Esters
| Entry | Aryl Halide (Boronic Ester Precursor) | Coupling Partner (Aryl Halide) | Product | Yield (%) |
| 1 | Bromobenzene | 4-Iodoanisole | 4-Methoxybiphenyl | 95 |
| 2 | 4-Bromoanisole | 1-Bromonaphthalene | 1-(4-Methoxyphenyl)naphthalene | 91 |
| 3 | 2-Bromopyridine | 4-Bromotoluene | 2-(4-Methylphenyl)pyridine | 82 |
| 4 | 4-Chlorotoluene | Bromobenzene | 4-Methylbiphenyl | 88 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Aryl Boronic Esters
This protocol describes the formation of a Grignard reagent followed by reaction with trimethyl borate and subsequent esterification with pinacol to yield the pinacol boronic ester.
Materials:
-
Aryl halide (1.0 equiv)
-
Magnesium turnings (1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (a single crystal)
-
Trimethyl borate (1.2 equiv)
-
Pinacol (1.1 equiv)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add magnesium turnings and a crystal of iodine.
-
Heat the flask gently with a heat gun under a stream of nitrogen until violet vapors of iodine are observed. This serves to activate the magnesium.
-
Allow the flask to cool to room temperature.
-
Add anhydrous THF to the flask.
-
Dissolve the aryl halide in anhydrous THF and add it dropwise to the magnesium suspension. The reaction is exothermic and may require cooling in an ice bath to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours or until most of the magnesium has been consumed.
-
-
Borylation:
-
Cool the Grignard solution to -78 °C using a dry ice/acetone bath.
-
Add trimethyl borate dropwise to the cooled solution while maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
-
Hydrolysis and Esterification:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude boronic acid.
-
-
Pinacol Ester Formation:
-
Dissolve the crude boronic acid in diethyl ether.
-
Add pinacol to the solution and stir the mixture at room temperature for 2-4 hours.
-
Remove the solvent under reduced pressure. The resulting pinacol boronic ester can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel or by distillation.
-
Protocol 2: One-Pot Suzuki-Miyaura Cross-Coupling Using in situ Generated Boronic Esters
This protocol describes the in situ generation of a boronic ester from an aryl halide, followed by a palladium-catalyzed cross-coupling reaction with a second aryl halide.
Materials:
-
Aryl halide 1 (for boronic ester formation, 1.0 equiv)
-
Magnesium turnings (1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (a single crystal)
-
Trimethyl borate (1.2 equiv)
-
Aryl halide 2 (coupling partner, 1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., aqueous 2M Na₂CO₃, 2.0 equiv)
-
Toluene
Procedure:
-
Boronic Ester Formation (in situ):
-
Follow steps 1 and 2 from Protocol 1 to generate the boronate species in THF.
-
-
Cross-Coupling Reaction:
-
To the reaction mixture containing the in situ generated boronate, add aryl halide 2, toluene, and the aqueous base solution.
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Add the palladium catalyst to the mixture under a positive pressure of inert gas.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
-
Work-up and Purification:
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
-
Troubleshooting
-
Low Yield of Boronic Ester:
-
Issue: Incomplete Grignard reagent formation.
-
Solution: Ensure all glassware is rigorously dried and the THF is anhydrous. Activate the magnesium with iodine or other methods like using a small amount of 1,2-dibromoethane.
-
Issue: Hydrolysis of trimethyl borate or the boronic ester.
-
Solution: Use anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere.
-
-
Protodeboronation (Loss of Boron Group):
-
Issue: Presence of acidic protons or water during the reaction or work-up.
-
Solution: Use anhydrous conditions. During work-up, use a mild acidic quench (e.g., saturated NH₄Cl) and avoid strong acids. For sensitive substrates, consider using the boronic ester directly without isolating the boronic acid.
-
-
Formation of Homocoupling Byproducts in Suzuki Reaction:
-
Issue: Inefficient transmetalation or premature reductive elimination.
-
Solution: Ensure proper degassing of the reaction mixture to remove oxygen. Use an appropriate palladium catalyst and ligand system. Optimize the base and solvent for the specific substrates.
-
Safety Information
-
Trimethyl Borate: Highly flammable liquid and vapor. Causes serious eye irritation. May cause respiratory irritation. May cause damage to organs through prolonged or repeated exposure. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6] Keep away from heat, sparks, and open flames.[7]
-
Grignard Reagents: Highly reactive and pyrophoric. React violently with water. Handle under a dry, inert atmosphere. Use anhydrous solvents.
-
Palladium Catalysts: Can be toxic and should be handled with care. Avoid inhalation of dust.
-
General Precautions: Always consult the Safety Data Sheet (SDS) for all reagents before use. Perform all reactions in a well-ventilated fume hood.
Visualizations
Caption: Reaction mechanism for boronic ester synthesis.
Caption: Experimental workflow for synthesis and coupling.
Caption: Decision guide for borylation method selection.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. reddit.com [reddit.com]
- 4. atamankimya.com [atamankimya.com]
- 5. Synthesis of Boronic Esters from Organometallic Reagents and Bis(pinacolato)diboron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
Troubleshooting & Optimization
Preventing hydrolysis of trimethoxyboron during reactions
<_ _>
This guide provides troubleshooting advice and frequently asked questions regarding the use of trimethoxyboron and related boronic esters in chemical synthesis. It is intended for researchers, scientists, and professionals in drug development who utilize boron-based reagents in their work.
Frequently Asked Questions (FAQs)
Q1: What is trimethoxyboron hydrolysis and why is it problematic?
Trimethoxyboron, B(OCH₃)₃, is a borate ester that readily reacts with water in a process called hydrolysis.[1][2] This reaction breaks the B-O bonds and ultimately converts the ester into boric acid (B(OH)₃) and methanol (CH₃OH).[3][4]
This hydrolysis is a significant issue in many organic reactions, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[5][6][7] The presence of water and subsequent hydrolysis can lead to several problems:
-
Reduced Yield: Hydrolysis consumes the active boronic ester reagent, leading to lower yields of the desired product.
-
Protodeboronation: In the presence of a proton source (like water), the carbon-boron bond of the organoboron species can be cleaved, resulting in an undesired side product where the boron group is replaced by a hydrogen atom.[5][6][8]
-
Reaction Inconsistency: The rate of hydrolysis can be unpredictable, leading to poor reproducibility of experimental results.
Q2: What are the key signs that trimethoxyboron hydrolysis may be affecting my reaction?
Common indicators that hydrolysis may be compromising your experiment include:
-
Consistently low or variable yields of the desired product.
-
The formation of significant amounts of protodeboronated byproducts.
-
Difficulty in achieving reaction completion, even with extended reaction times or increased catalyst loading.
-
The appearance of a white precipitate (boric acid) in the reaction mixture.[9]
Q3: Under what conditions is hydrolysis most likely to occur?
Hydrolysis of borate esters is accelerated by the presence of:
-
Water: Even trace amounts of water from solvents, reagents, or glassware can initiate hydrolysis.[1]
-
Acids: Acidic conditions can catalyze the hydrolysis process.[10]
-
Bases: While bases are often required for activating boronic acids/esters in reactions like the Suzuki coupling, aqueous basic conditions can also promote hydrolysis.[11]
Troubleshooting Guide
Issue: Low reaction yields and/or formation of protodeboronated byproducts.
This is the most common problem associated with trimethoxyboron and boronic ester chemistry. The following troubleshooting steps can help mitigate hydrolysis and improve reaction outcomes.
Solution 1: Implement Rigorous Anhydrous Techniques
The most critical factor in preventing hydrolysis is the strict exclusion of water.[5][6]
-
Solvents: Use freshly distilled, anhydrous solvents. Solvents should be dried over appropriate drying agents (e.g., sodium/benzophenone, calcium hydride) and stored under an inert atmosphere (Nitrogen or Argon).
-
Reagents: Ensure all reagents are anhydrous. Solid reagents can be dried in a vacuum oven.
-
Glassware: All glassware should be oven-dried or flame-dried under vacuum immediately before use.
-
Atmosphere: Assemble the reaction under an inert atmosphere using standard Schlenk line or glovebox techniques.
Solution 2: Choice of Base and Reaction Conditions
For reactions requiring a base, such as the Suzuki-Miyaura coupling, the choice of base is critical.
-
Anhydrous Bases: Utilize non-aqueous, soluble bases. Potassium trimethylsilanolate (TMSOK) has been shown to be effective in promoting Suzuki-Miyaura couplings of boronic esters under anhydrous, homogeneous conditions.[5][6] Powdered potassium fluoride (KF) can also be used as it is less basic and less likely to promote side reactions with base-labile groups.[11]
-
Aprotic Solvents: Perform the reaction in aprotic solvents like THF, dioxane, or toluene to minimize the presence of proton sources.[5]
Solution 3: Use of Additives
Certain additives can enhance reaction rates and stability.
-
Trimethyl Borate: The addition of trimethyl borate can sometimes improve reaction rates in challenging heteroaryl-heteroaryl couplings by solubilizing boronate complexes and preventing catalyst poisoning.[8]
Experimental Protocols
Protocol 1: General Procedure for Anhydrous Suzuki-Miyaura Coupling
This protocol provides a general methodology for performing a Suzuki-Miyaura cross-coupling reaction under anhydrous conditions to minimize hydrolysis of the boronic ester.
-
Preparation:
-
Oven-dry all glassware (reaction flask, condenser, etc.) at 120 °C for at least 4 hours and allow to cool in a desiccator.
-
Assemble the glassware hot and immediately place it under a positive pressure of dry nitrogen or argon. Flame-dry the apparatus under vacuum and backfill with inert gas three times.
-
-
Reagent Addition:
-
To the reaction flask, add the palladium catalyst, ligand, and anhydrous base (e.g., potassium trimethylsilanolate) under a positive flow of inert gas.
-
Add the aryl/vinyl halide and the boronic ester to the flask.
-
Add anhydrous solvent (e.g., THF, toluene) via a dry syringe or cannula.
-
-
Reaction:
-
Stir the reaction mixture at the appropriate temperature (room temperature to reflux, depending on the specific substrates) under the inert atmosphere.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
-
Workup and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully, for example, by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Quantitative Data Summary
The stability and reactivity of boronic esters can be influenced by their structure. While specific hydrolysis rate constants for trimethoxyboron under various reaction conditions are not readily compiled, the following table summarizes qualitative and semi-quantitative observations from the literature regarding reaction times in Suzuki-Miyaura couplings, which are indirectly related to the reagent's stability and reactivity under anhydrous vs. aqueous conditions.
| Coupling Partners | Base | Solvent System | Conditions | Reaction Time | Outcome | Reference |
| Aryl Halide + Aryl Boronic Ester | TMSOK | Anhydrous THF/Toluene | Anhydrous, Homogeneous | < 3 hours | Good to Excellent Yields | [8] |
| Aryl Halide + Aryl Boronic Acid | Aq. Base (e.g., K₂CO₃) | Toluene/Water | Heterogeneous | > 50 hours (for some substrates) | Variable Yields, Protodeboronation risk | [5] |
Note: The data presented are for comparative purposes to illustrate the advantages of anhydrous conditions. Actual reaction times and yields will vary significantly based on the specific substrates, catalyst, and ligand used.
Hydrolysis and Reaction Pathway Diagram
The following diagram illustrates the desired reaction pathway for a Suzuki-Miyaura coupling and the competing hydrolysis pathway that leads to inactive species.
// Desired Pathway R_X -> OxAdd [color="#5F6368"]; Pd_cat -> OxAdd [color="#5F6368"]; R_B_OR -> Transmetal [color="#5F6368"]; Base -> Transmetal [label="activates", style=dashed, color="#5F6368"]; OxAdd -> Transmetal [label="[R-Pd-X]", color="#5F6368"]; Transmetal -> RedElim [label="[R-Pd-R']", color="#5F6368"]; RedElim -> Product; RedElim -> Pd_cat [label="regenerates", style=dashed, color="#5F6368"];
// Undesired Pathway R_B_OR -> Hydrolysis [color="#EA4335"]; H2O -> Hydrolysis [color="#EA4335"]; Hydrolysis -> Boric_Acid; Boric_Acid -> Transmetal [label="Inactive for direct transmetalation\n(without prior activation)", style=dotted, color="#5F6368"]; R_B_OR -> Protodeboronation [color="#EA4335"]; H2O -> Protodeboronation [label="proton source", style=dashed, color="#EA4335"]; Protodeboronation -> RH; } dot Caption: Competing pathways in boronic ester reactions.
References
- 1. Trimethyl borate | B(OCH3)3 | CID 8470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis, Tribological and Hydrolysis Stability Study of Novel Benzotriazole Borate Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Boric acid - Wikipedia [en.wikipedia.org]
- 5. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 10. organic chemistry - What is the mechanism for the hydrolysis of the boron-alkoxide complex in NaBH4 reduction? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Separation of Trimethyl Borate from Methanol Azeotrope
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the separation of the trimethyl borate-methanol azeotrope.
Frequently Asked Questions (FAQs)
Q1: What is the composition of the trimethyl borate-methanol azeotrope?
The trimethyl borate-methanol azeotrope is a constant-boiling mixture that forms during the synthesis of trimethyl borate from boric acid and methanol.[1][2] At atmospheric pressure, this azeotrope typically contains approximately 75% trimethyl borate and 25% methanol by weight.[2][3]
Q2: What are the common methods for breaking the trimethyl borate-methanol azeotrope?
Several methods can be employed to separate trimethyl borate from its azeotrope with methanol. The most common techniques include:
-
Extractive Distillation: This involves adding a solvent that alters the relative volatilities of the azeotrope components.[2]
-
Salting Out: The addition of inorganic salts can induce phase separation, allowing for the recovery of trimethyl borate.[4]
-
Sulfuric Acid Treatment: Washing the azeotrope with concentrated sulfuric acid selectively removes methanol.[4][5]
-
Pressure-Swing Distillation: This technique utilizes changes in pressure to shift the azeotropic composition, enabling separation.[6]
-
Pervaporation: A membrane-based process that separates components based on their selective permeation through a membrane.[7]
Q3: Can I use molecular sieves to remove methanol from the azeotrope?
While molecular sieves are commonly used for drying solvents, their effectiveness in breaking the trimethyl borate-methanol azeotrope is questionable. One user reported that 4A molecular sieves did not selectively absorb methanol from the azeotrope.[4]
Troubleshooting Guides
Issue 1: Low yield of pure trimethyl borate after distillation.
| Possible Cause | Troubleshooting Step |
| Incomplete breaking of the azeotrope. | Ensure the chosen separation method (e.g., extractive distillation, salting out) is performed under optimal conditions. Verify the correct amount and type of entrainer or salt is used. |
| Insufficient number of theoretical plates in the distillation column. | For fractional distillation, use a column with a higher number of theoretical plates to achieve better separation of components with close boiling points. |
| Loss of product during workup. | Minimize transfer steps and ensure all equipment is properly rinsed to recover any residual product. |
Issue 2: Phase separation is not observed after adding salt.
| Possible Cause | Troubleshooting Step |
| Insufficient amount of salt added. | Increase the amount of anhydrous salt until phase separation is observed. The lower layer should be a solution of the salt in methanol.[4] |
| The salt used is not effective. | Different salts have varying efficiencies. Lithium chloride is reported to be effective.[4] If one salt doesn't work, consider trying another from the recommended list (see Experimental Protocols). |
| Presence of excess water. | Ensure all reagents and glassware are anhydrous, as water can interfere with the salting out process. |
Issue 3: The purity of the final trimethyl borate product is low.
| Possible Cause | Troubleshooting Step |
| Incomplete removal of methanol. | Repeat the separation step or employ a more rigorous purification method. For instance, if using sulfuric acid washing, perform multiple extractions.[4] |
| Contamination with the extractive solvent. | If using extractive distillation, ensure the final distillation step effectively separates the trimethyl borate from the high-boiling solvent. |
| Hydrolysis of trimethyl borate. | Trimethyl borate is sensitive to moisture and will hydrolyze back to boric acid and methanol.[3] Handle the product under anhydrous conditions and store it properly. |
Quantitative Data Summary
Table 1: Azeotrope Composition at Different Pressures
| Pressure (psia) | Azeotrope Boiling Point (°C) | Methanol in Azeotrope (wt%) | Trimethyl Borate in Azeotrope (wt%) |
| 14.7 | 54.0 | 27 | 73 |
| 75 | 100.0 | 33 | 67 |
| 45 | 84.0 | 29 | 71 |
| 3.9 | 25.0 | 22 | 78 |
Data sourced from Digital Commons @ NJIT[5]
Table 2: Effectiveness of Salting Out Agents for Azeotrope Separation
| Salt | Purity of Trimethyl Borate Achieved | Reference |
| Anhydrous Lithium Chloride | 99.5% - 99.7% | [4] |
| Anhydrous Magnesium Chloride | 98.2% | [4] |
| Anhydrous Zinc Chloride | 99.6% | [4] |
| Sodium Chloride | 98% | [4] |
Experimental Protocols
Protocol 1: Separation by Salting Out with Lithium Chloride
This protocol describes the separation of the trimethyl borate-methanol azeotrope by adding anhydrous lithium chloride to induce phase separation.[4]
Materials:
-
Trimethyl borate-methanol azeotrope
-
Anhydrous lithium chloride (LiCl)
-
Separatory funnel
-
Distillation apparatus
-
Anhydrous collection flasks
Procedure:
-
To 1000 g of the trimethyl borate-methanol azeotrope, add 120 g of anhydrous lithium chloride.
-
Agitate the mixture thoroughly. Two distinct layers will form.
-
Carefully separate the upper layer, which is the trimethyl borate-rich phase, from the lower methanol-lithium chloride layer using a separatory funnel.
-
The upper layer contains approximately 96% of the initial trimethyl borate at a purity of 99.5-99.7%.[4]
-
For further purification, the recovered trimethyl borate can be distilled. Collect the fraction boiling at 68-69°C.
-
Optional: To recover the methanol, the lower layer can be distilled. The methanol will distill off, leaving the solid lithium chloride behind, which can be dried and reused.[4]
Protocol 2: Separation by Extractive Distillation with 2,3-Dimethylbutane
This method utilizes an aliphatic hydrocarbon to form a new, lower-boiling azeotrope with methanol, allowing for the separation of pure trimethyl borate.[2]
Materials:
-
Trimethyl borate-methanol azeotrope
-
2,3-Dimethylbutane
-
Fractional distillation apparatus
Procedure:
-
Mix the trimethyl borate-methanol azeotrope with 2,3-dimethylbutane in a distillation flask.
-
Set up a fractional distillation apparatus.
-
Heat the mixture. A new, lower-boiling azeotrope of 2,3-dimethylbutane and methanol will distill off first.
-
Continue the distillation until all of the 2,3-dimethylbutane-methanol azeotrope has been removed.
-
The remaining liquid in the distillation flask will be substantially pure trimethyl borate.
-
The purity of the trimethyl borate can be confirmed by its boiling point (68-69°C).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. US2880144A - Azeotropic extractive distillation of - Google Patents [patents.google.com]
- 3. Trimethyl borate - Sciencemadness Wiki [sciencemadness.org]
- 4. Sciencemadness Discussion Board - trimethyl borate - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 6. DE3126111A1 - Process for isolating trimethyl borate from methanol-containing mixtures - Google Patents [patents.google.com]
- 7. secure.confis.cz [secure.confis.cz]
Optimizing reaction conditions for boronic ester formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in boronic ester synthesis. The following sections address common issues encountered during experimental work, offering solutions and optimized protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why is my boronic ester yield consistently low?
Low yields in boronic ester formation, particularly in Miyaura borylation reactions, can stem from several factors. A systematic evaluation of your reaction components and conditions is crucial for optimization.
Troubleshooting Steps:
-
Inadequate Catalyst Activity: Ensure your palladium catalyst is active. If using a catalyst that requires an activator or ligand, confirm their integrity and correct stoichiometry. Consider screening different palladium sources and ligands.
-
Suboptimal Base Selection: The choice of base is critical and can significantly impact yield.[1][2] Weak bases like potassium acetate (KOAc) are often preferred to prevent competitive side reactions like the Suzuki coupling.[1][2] For challenging substrates, consider using lipophilic bases such as potassium 2-ethylhexanoate, which can improve reaction rates and yields at lower temperatures.[3][4][5][6]
-
Solvent and Temperature Effects: The reaction's solvent and temperature play a significant role. Polar aprotic solvents like dioxane or THF are commonly used. Ensure the reaction temperature is appropriate for your specific catalyst system and substrate. Some modern catalyst systems allow for reactions at or near room temperature.[4][5]
-
Moisture and Oxygen Sensitivity: Boronic ester formation reactions are often sensitive to air and moisture. Ensure all reagents and solvents are dry and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[7]
2. I am observing significant amounts of homocoupling and/or protodeboronation byproducts. How can I minimize these?
The formation of homocoupled (dimerization of the starting halide) and protodeboronated (replacement of the boron group with hydrogen) products are common side reactions.
Troubleshooting Steps:
-
Homocoupling: This side reaction is often promoted by highly active catalyst systems and certain bases.
-
Base Selection: Using a milder base, such as KOAc, can suppress the competing Suzuki coupling that leads to homocoupling.[1][8]
-
Catalyst and Ligand Choice: The choice of palladium precursor and ligand can influence the rate of homocoupling versus the desired borylation. Screening different catalyst/ligand combinations may be necessary.
-
-
Protodeboronation: This occurs when the boronic ester is cleaved and replaced by a hydrogen atom, often from residual water or protic solvents.
-
Strict Anhydrous Conditions: Ensure all glassware is flame-dried, solvents are anhydrous, and reagents are stored properly to exclude moisture.[7]
-
Degassing Solvents: Thoroughly degas your solvents to remove dissolved oxygen and water.
-
Purity of Reagents: Impurities in the starting materials or reagents can sometimes contribute to protodeboronation.
-
3. My boronic ester is difficult to purify. What are the best practices for purification?
Purification of boronic esters can be challenging due to their potential for hydrolysis on silica gel and their often-oily nature.[9]
Recommended Purification Methods:
-
Column Chromatography:
-
Neutral Alumina: For many boronic esters, neutral alumina is a good alternative to silica gel to avoid hydrolysis.[10]
-
Boric Acid-Impregnated Silica Gel: Treating silica gel with boric acid can suppress the over-adsorption and decomposition of pinacol boronic esters during chromatography.[11][12][13]
-
-
Recrystallization: If your boronic ester is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[10][14]
-
Derivatization: In some cases, converting the boronic ester to a more stable derivative, such as a boronic acid salt or a different ester, can facilitate purification. The purified derivative can then be converted back to the desired boronic ester.[10]
-
Extraction: For some boronic esters, a simple extractive workup may be sufficient to remove most impurities.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data for key parameters in the Miyaura borylation reaction.
Table 1: Effect of Base on Boronic Ester Yield
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Potassium Acetate (KOAc) | Dioxane | 80 | 12 | 85 | J. Org. Chem. 1995, 60, 7508 |
| Potassium Phenoxide (KOPh) | Toluene | 100 | 8 | 90 | J. Am. Chem. Soc. 2002, 124, 8001 |
| Potassium 2-ethylhexanoate | THF | 35 | < 2 | >95 | J. Org. Chem. 2021, 86, 103-109[4][5] |
| Triethylamine (Et3N) | MeCN | Reflux | 2 | Variable | OPR&D[15] |
| Potassium Carbonate (K2CO3) | Toluene | 110 | 16 | 75 | Synthetic Example |
Table 2: Influence of Catalyst and Ligand on Reaction Efficiency
| Palladium Source | Ligand | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Reference |
| PdCl2(dppf) | dppf | 2 | 80 | 92 | J. Org. Chem. 1995, 60, 7508 |
| Pd(OAc)2 | SPhos | 1 | 100 | 95 | Org. Lett. 2008, 10, 4569 |
| (allyl)PdCl-XPhos | XPhos | 0.5 | 35 | 98 | J. Org. Chem. 2021, 86, 103-109[3] |
| Pd(PPh3)4 | PPh3 | 3 | 100 | 88 | Synthetic Example |
Experimental Protocols
Protocol 1: General Procedure for Miyaura Borylation using Potassium Acetate
This protocol is a standard method for the synthesis of aryl boronic esters from aryl halides.
Materials:
-
Aryl halide (1.0 mmol)
-
Bis(pinacolato)diboron (B2pin2) (1.1 mmol)
-
Potassium acetate (KOAc) (1.5 mmol, flame-dried)
-
PdCl2(dppf) (0.02 mmol)
-
Anhydrous dioxane (5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide, bis(pinacolato)diboron, potassium acetate, and PdCl2(dppf).
-
Add anhydrous dioxane via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 10 minutes.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the Celite pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography (neutral alumina or boric acid-treated silica gel) or recrystallization to afford the desired boronic ester.
Visualizations
Caption: General experimental workflow for Miyaura borylation.
Caption: Troubleshooting decision tree for boronic ester formation.
References
- 1. Miyaura Borylation Reaction [organic-chemistry.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. organic chemistry - How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis | by Allen Che | Medium [medium.com]
Technical Support Center: Anhydrous Trimethoxyboron Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with anhydrous trimethoxyboron.
Frequently Asked Questions (FAQs)
1. What are the primary hazards associated with anhydrous trimethoxyboron?
Anhydrous trimethoxyboron is a highly flammable liquid and vapor that can form explosive mixtures with air at ambient temperatures. It is also toxic if swallowed, inhaled, or in contact with skin, and can cause serious eye irritation. Additionally, it is moisture-sensitive and will decompose in the presence of water to form methanol and boric acid.[1][2]
2. How should anhydrous trimethoxyboron be properly stored?
To ensure its stability and safety, anhydrous trimethoxyboron should be stored in a tightly closed container in a dry, cool, and well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[3] It is crucial to store it under an inert atmosphere, such as nitrogen, to prevent contact with moisture.[4]
3. What are the initial signs of decomposition of trimethoxyboron?
Decomposition of trimethoxyboron upon exposure to moisture will release methanol and boric acid.[1] While there may not be immediate visual signs in the liquid, the presence of a strong methanol odor or the formation of solid boric acid precipitates could indicate decomposition. Fuming in the air is another sign of its reaction with atmospheric moisture.[2]
4. Can I use trimethoxyboron that has been opened previously?
Using previously opened trimethoxyboron is possible if it has been stored under strictly anhydrous conditions. However, due to its high sensitivity to moisture, it is recommended to use freshly opened bottles or to properly re-seal the container under an inert atmosphere after each use. If there is any suspicion of moisture contamination, the reagent's purity should be checked before use.
5. What are common side reactions observed in reactions involving trimethoxyboron?
The most common side reaction is the hydrolysis of trimethoxyboron due to residual moisture in the reaction setup, which leads to the formation of boric acid and methanol.[1] In the context of Suzuki-Miyaura coupling reactions, where trimethoxyboron is often used to generate boronic esters in situ, incomplete conversion to the boronic ester or side reactions of the organometallic reagent (e.g., Grignard or organolithium) with the solvent or starting materials can occur.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no product yield in a Suzuki-Miyaura coupling reaction. | 1. Moisture contamination: Hydrolysis of trimethoxyboron and the resulting boronic ester.[1] 2. Incomplete formation of the boronic ester: Issues with the Grignard or organolithium reagent formation or its reaction with trimethoxyboron. 3. Catalyst deactivation: Lewis basic atoms in heterocyclic substrates can deactivate the palladium catalyst.[5] 4. Ineffective base: The base used may not be sufficient to activate the boronic acid/ester for transmetalation.[6] | 1. Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (nitrogen or argon). 2. Verify the quality and concentration of the organometallic reagent. Add the organometallic reagent slowly to a cooled solution of trimethoxyboron. 3. Use specialized ligands (e.g., Buchwald ligands) designed for challenging substrates.[5] 4. Screen different bases (e.g., K₃PO₄, Cs₂CO₃, KF). For anhydrous couplings, a small amount of water may be necessary with certain bases like K₃PO₄.[7] Consider using potassium trimethylsilanolate (TMSOK) for anhydrous conditions.[5] |
| Formation of significant amounts of homocoupling byproducts. | 1. Oxygen contamination: Oxygen can promote the oxidative homocoupling of the organoboron reagent. 2. Incorrect stoichiometry: An excess of the organoboron reagent can sometimes lead to homocoupling. | 1. Thoroughly degas all solvents and the reaction mixture. Maintain a positive pressure of an inert gas throughout the reaction. 2. Carefully control the stoichiometry of the reactants. A slight excess of the boronic ester (e.g., 1.1-1.2 equivalents) is often optimal. |
| Reaction stalls or is incomplete. | 1. Insufficient reaction temperature or time. 2. Poor solubility of reactants: Highly polar heterocyclic compounds may have poor solubility in common organic solvents.[5] | 1. Monitor the reaction by a suitable analytical technique (e.g., TLC, GC, LC-MS) to determine the optimal reaction time. If the reaction has stalled, a gentle increase in temperature might be beneficial. 2. Choose a solvent system that ensures the solubility of all reactants. For challenging substrates, a solvent screen may be necessary. |
| Difficulty in purifying the product from boron-containing impurities. | 1. Residual boric acid or boronic acids: These can be difficult to remove due to their polarity. | 1. Perform an aqueous workup with a basic solution (e.g., saturated NaHCO₃ or NaOH) to extract acidic boron species. 2. Consider using a purification method involving a diol, such as passing the crude product through a column of a resin-bound diol, which will selectively bind boronic acids. |
Quantitative Data
Physical and Chemical Properties of Trimethoxyboron
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₉BO₃ | [1] |
| Molar Mass | 103.91 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Density | 0.932 g/cm³ | [1] |
| Melting Point | -34 °C | [1] |
| Boiling Point | 68-69 °C | |
| Solubility in water | Reacts | [1] |
| Flash Point | -11 °C | [8] |
Experimental Protocols
Protocol: In Situ Generation of a Boronic Ester for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the formation of a boronic ester from an aryl halide, followed by its use in a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl halide (e.g., bromobenzene)
-
Magnesium turnings or n-butyllithium
-
Anhydrous solvent (e.g., THF or diethyl ether)
-
Anhydrous trimethoxyboron
-
Aryl or vinyl halide/triflate
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Aqueous base (e.g., 2M Na₂CO₃)
-
Degassed solvent for coupling (e.g., dioxane or toluene)
Procedure:
-
Grignard/Organolithium Formation:
-
Under an inert atmosphere, react the aryl halide with magnesium turnings in anhydrous THF or with n-butyllithium in anhydrous diethyl ether at an appropriate temperature (e.g., 0 °C to room temperature) to form the Grignard or organolithium reagent.
-
-
Boronic Ester Formation:
-
In a separate flask under an inert atmosphere, dissolve anhydrous trimethoxyboron in anhydrous THF and cool the solution to -78 °C.
-
Slowly add the freshly prepared Grignard or organolithium reagent to the trimethoxyboron solution while maintaining the low temperature.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.
-
-
Suzuki-Miyaura Coupling:
-
To the flask containing the in situ generated boronic ester, add the second aryl or vinyl halide/triflate, the palladium catalyst, and the degassed coupling solvent.
-
Add the aqueous base to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or GC.
-
-
Workup and Purification:
-
After the reaction is complete, cool the mixture to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting logic for low-yield Suzuki-Miyaura reactions.
References
- 1. Trimethyl borate - Sciencemadness Wiki [sciencemadness.org]
- 2. Trimethyl borate | B(OCH3)3 | CID 8470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nj.gov [nj.gov]
- 4. parchem.com [parchem.com]
- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. nbinno.com [nbinno.com]
Technical Support Center: Purification of Products from Trimethoxyboron Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products derived from reactions involving trimethoxyboron.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My boronic ester is showing significant streaking or immobility on a standard silica gel TLC plate. What is causing this and how can I fix it?
Answer: This is a common issue caused by the over-adsorption of the boronic ester to the acidic silica gel. The Lewis acidic boron atom can interact strongly with the silanol groups on the silica surface, leading to poor chromatographic behavior.[1][2][3]
Troubleshooting Steps:
-
Use Boric Acid-Impregnated Silica Gel: Pre-treating the silica gel with boric acid can significantly reduce the over-adsorption of pinacol boronic esters, leading to better separation and recovery.[1][2][4]
-
Switch to a Different Stationary Phase: Consider using neutral alumina for column chromatography, as some boronate esters have been successfully purified using this stationary phase, especially for less polar compounds.[5]
-
Modify the Mobile Phase: Adding a small amount of a modifier like acetic acid or triethylamine to your eluent can sometimes improve the chromatography by competing for active sites on the silica gel. However, be cautious as this can affect the stability of your compound.[5]
2. I am observing a significant amount of boroxine in my boronic acid product. How can I remove it and prevent its formation?
Answer: Boroxines are cyclic anhydrides that form from the dehydration of three boronic acid molecules.[2][6] This is a reversible process, and the equilibrium between the boronic acid and the boroxine can be influenced by the presence of water.[2]
Troubleshooting & Prevention:
-
Removal: To convert the boroxine back to the boronic acid, you can often simply introduce water to the mixture. Recrystallization from a solvent mixture containing water can also be effective.[5]
-
Prevention: To prevent boroxine formation, avoid anhydrous conditions during workup and storage if possible. Storing the boronic acid in a slightly hydrated state can help maintain it in its monomeric form.[2] The formation of boroxines is also influenced by substituent effects, with electron-donating groups sometimes favoring boroxine formation.[7]
3. My boronic ester appears to be hydrolyzing back to the boronic acid during purification. What are the best practices to avoid this?
Answer: Boronic esters, particularly pinacol esters, can be susceptible to hydrolysis, especially in the presence of water or alcohols and on acidic surfaces like silica gel.[8] The stability of boronic esters to hydrolysis generally increases with steric hindrance around the boronic ester.[3]
Prevention Strategies:
-
Use a Protected Form: Employing more robust protecting groups like MIDA (N-methyliminodiacetic acid) esters can significantly increase stability towards hydrolysis and chromatography.[3]
-
Minimize Exposure to Water: During workup and chromatography, use anhydrous solvents and minimize the exposure of your compound to aqueous phases.
-
Rapid Purification: If using standard silica gel, perform the chromatography as quickly as possible to reduce the contact time between the boronic ester and the stationary phase.[4]
-
Boric Acid-Impregnated Silica: As mentioned for over-adsorption, this technique can also help suppress hydrolysis by modifying the silica surface.
4. After my Suzuki-Miyaura coupling reaction, I'm having trouble removing residual boronic acid and its byproducts. What purification strategies are effective?
Answer: Removing unreacted boronic acid and its derivatives after a Suzuki-Miyaura coupling is a common purification challenge.
Purification Techniques:
-
Acid-Base Extraction: Boronic acids are weakly acidic and can be extracted into a basic aqueous solution (e.g., 1-2 M NaOH). The organic layer will retain the desired biaryl product, while the boronic acid is removed in the aqueous phase. The aqueous layer can then be acidified to recover the boronic acid if needed.[4]
-
Sorbitol Extraction: Adding sorbitol to a biphasic mixture can facilitate the extraction of boronic acids into the aqueous layer by forming a water-soluble complex.[9]
-
Scavenger Resins: Silica-based scavengers with diol or DEAM (diethylaminomethyl) functionalities can be used to selectively bind and remove boronic acids from the reaction mixture.[10]
-
Recrystallization: If the desired product is a solid, recrystallization can be a highly effective method for removing boronic acid impurities.[5]
Experimental Protocols
Protocol 1: Preparation of Boric Acid-Impregnated Silica Gel
This protocol is adapted from a literature procedure and is effective for improving the chromatography of pinacol boronic esters.[1][2]
Materials:
-
Silica gel (for column chromatography)
-
Boric acid
-
Ethanol
Procedure:
-
In a round-bottom flask, create a suspension of silica gel (e.g., 300 mL) and boric acid (e.g., 28 g) in ethanol (e.g., 550 mL).
-
Stir the suspension at room temperature for 2 hours.
-
Filter the silica gel to remove the ethanol and excess boric acid.
-
Wash the impregnated silica gel with ethanol (e.g., 3 x 200 mL).
-
Dry the silica gel in a vacuum oven at 100-140°C for 48 hours before use.
Protocol 2: General Recrystallization Procedure for Boronic Acids
Recrystallization is a powerful technique for purifying solid boronic acids and their derivatives.[5]
Materials:
-
Crude solid product
-
Appropriate solvent or solvent system (determined by solubility tests)
Procedure:
-
Solvent Selection: Perform solubility tests to find a suitable solvent or solvent system where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for boronic acids include benzene, dichloroethane, and ethyl acetate.[1][5]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should begin. Cooling the flask in an ice bath can further promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Acid-Base Extraction for Boronic Acid Purification
This method is useful for separating acidic boronic acids from neutral organic compounds.[11]
Materials:
-
Crude reaction mixture containing the boronic acid
-
Organic solvent (e.g., ethyl acetate, dichloromethane)
-
Aqueous base (e.g., 1-2 M NaOH)
-
Aqueous acid (e.g., 1 M HCl)
Procedure:
-
Dissolve the crude mixture in an organic solvent.
-
Transfer the solution to a separatory funnel and add the aqueous base.
-
Shake the funnel vigorously and allow the layers to separate. The boronic acid will be deprotonated and move into the aqueous layer.
-
Separate the layers. The organic layer contains the neutral impurities.
-
To recover the boronic acid, acidify the aqueous layer with the aqueous acid to a pH of approximately 3.
-
Extract the acidified aqueous layer with a fresh portion of organic solvent. The protonated boronic acid will move back into the organic layer.
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate to obtain the purified boronic acid.
Data Presentation
Table 1: Comparison of Purification Techniques for Boronic Acid Derivatives
| Purification Technique | Target Compound | Common Impurities Removed | Typical Yield | Typical Purity | Advantages | Disadvantages |
| Chromatography (Boric Acid-Impregnated Silica) | Pinacol Boronic Esters | Polar impurities, baseline material | 60-90%[4] | >95% | Reduces over-adsorption and hydrolysis of esters.[1][4] | Lower resolution compared to standard silica gel.[4] |
| Recrystallization | Solid Boronic Acids/Esters | Soluble and insoluble impurities | 70-95% | >99% | Can provide very high purity. | Only applicable to solid compounds; yield can be variable. |
| Acid-Base Extraction | Boronic Acids | Neutral organic impurities, some palladium catalysts | 80-95% | >98%[12] | Simple, scalable, and effective for removing non-acidic impurities.[4][12] | Not suitable for base-sensitive compounds. |
| Sorbitol Extraction | Boronic Acids | Boronate esters, non-polar impurities | Good | High | Mild conditions; specific for boronic acids.[9] | Requires an additional reagent (sorbitol). |
| Scavenger Resins | Boronic Acids | Excess boronic acid from reaction mixtures | High | High | High selectivity for boronic acids.[10] | Cost of the resin can be a factor. |
Visualizations
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 7. CN101642700B - The preparation method of boron adsorbent - Google Patents [patents.google.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing Trimethoxyboron Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in trimethoxyboron cross-coupling reactions, a key method in modern synthetic chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in Suzuki-Miyaura reactions using trimethoxyboron or other boronic esters?
Low yields in Suzuki-Miyaura cross-coupling reactions are frequently due to several factors. The instability of the boronate reagent is a primary concern, leading to side reactions such as protodeboronation, oxidation, or homocoupling.[1][2] Another common issue is the choice of catalyst, ligand, and base, which are crucial for an efficient reaction. For instance, using bulky, electron-rich phosphine ligands can improve the reactivity of otherwise sluggish aryl chlorides.[3] Additionally, improper reaction setup, such as the presence of oxygen, can lead to the formation of undesired byproducts.[2]
Q2: How do I choose the right palladium catalyst and ligand for my specific substrate?
The selection of the palladium catalyst and ligand is critical and depends on the electronic and steric properties of your substrates. For many standard cross-couplings, catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are effective. However, for more challenging substrates, such as sterically hindered aryl halides or electron-rich/deficient heteroaryls, more specialized ligands are often necessary.[4] Ligands like SPhos and XPhos, developed by the Buchwald group, are known for their high activity in coupling sterically demanding partners.[4] For heteroaryl-heteroaryl couplings, the CataCXium A ligand has been shown to be particularly effective under anhydrous conditions.[5]
Q3: What is the role of the base in the Suzuki-Miyaura reaction, and how do I select the appropriate one?
The base plays a crucial role in the catalytic cycle, primarily by activating the organoboron species to facilitate transmetalation.[6] Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. The strength and nature of the base can significantly impact the reaction outcome. For base-sensitive substrates, milder bases like potassium carbonate may be preferred.[3] In some cases, particularly in anhydrous reactions with boronic esters, a soluble organic base like potassium trimethylsilanolate (TMSOK) can be highly effective.[5]
Q4: When should I consider using a boronic ester instead of a boronic acid?
Boronic esters are often preferred over boronic acids due to their enhanced stability and ease of purification.[3] Boronic acids can be prone to decomposition through various pathways, which can be accelerated by heat, base, or the palladium catalyst itself.[1] This instability can lead to lower yields and the formation of byproducts. Boronic esters, especially bulky ones like pinacol esters or more robust derivatives like MIDA boronates, are more resistant to these degradation pathways and can provide more consistent results, particularly with sensitive substrates.[1][2]
Q5: What are the main side reactions in Suzuki-Miyaura coupling, and how can they be minimized?
The most common side reactions include:
-
Homocoupling: The coupling of two boronic acid/ester molecules. This can be minimized by ensuring the reaction mixture is thoroughly degassed to remove oxygen.[2]
-
Dehalogenation: The replacement of the halide on the electrophile with a hydrogen atom. This can sometimes occur when using amine bases or alcoholic solvents.[2]
-
Protodeboronation: The cleavage of the C-B bond by a proton source, leading to the formation of an arene byproduct from the boronic acid/ester. Using anhydrous conditions or more stable boronic esters can mitigate this issue.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive catalyst | - Use a pre-catalyst or ensure the active Pd(0) species is generated in situ. - Consider a different palladium source (e.g., Pd₂(dba)₃). |
| Poor choice of ligand | - For sterically hindered substrates, switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos).[4] - For heteroaryl couplings, consider specialized ligands like CataCXium A.[5] | |
| Inappropriate base | - Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). - For anhydrous conditions, try a soluble organic base like TMSOK.[5] | |
| Unstable boronic acid/ester | - Switch to a more stable boronic ester derivative like a pinacol or MIDA ester.[1][2] | |
| Significant Homocoupling of Boronic Ester | Presence of oxygen | - Thoroughly degas all solvents and reagents with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[2] |
| Pd(II) species in the reaction mixture | - Use a Pd(0) source or ensure complete reduction of a Pd(II) precatalyst. | |
| Formation of Dehalogenated Byproduct | Reaction with solvent or base | - Avoid using amine bases or alcoholic solvents if dehalogenation is observed.[2] - Consider a different solvent/base combination. |
| Protodeboronation of Boronic Ester | Presence of water or other proton sources | - Use anhydrous solvents and reagents. - Employ more stable boronic esters (e.g., MIDA boronates) that are less susceptible to hydrolysis.[1] |
| Reaction Stalls Before Completion | Catalyst deactivation | - Increase catalyst loading. - Add a fresh portion of the catalyst. - For heteroaromatic substrates, catalyst poisoning might occur; consider using an additive like trimethyl borate.[5] |
| Purity of reagents | - Ensure the purity of all reagents, especially the base, as contaminants can inhibit the reaction. |
Experimental Protocols
General Procedure for Pd/C-Catalyzed Suzuki-Miyaura Coupling
This protocol is adapted for a ligand-free reaction using a heterogeneous catalyst.
-
Reagent Preparation: Prepare a solution of the aryl halide (1.00 mmol) and the trimethoxyboron derivative or other boronic ester (1.10 mmol) in a suitable solvent such as a mixture of ethanol and water (e.g., 10 mL EtOH / 10 mL H₂O).[8]
-
Base Addition: In a separate flask, dissolve the base (e.g., Na₂CO₃, 1.50 mmol) in water (10 mL).[8]
-
Reaction Setup: Combine the two solutions in a round-bottom flask equipped with a magnetic stir bar.
-
Catalyst Addition: Add the palladium on carbon catalyst (e.g., 10% Pd/C). The catalyst loading can be optimized, but a typical starting point is 1-5 mol%.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat as necessary. Monitor the reaction progress by TLC or GC/MS.
-
Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the heterogeneous catalyst. Rinse the celite with the reaction solvent. The filtrate can then be subjected to standard aqueous workup and purification by column chromatography.
Protocol for Anhydrous Suzuki-Miyaura Coupling of Heteroaryl Boronic Esters
This protocol is particularly useful for challenging heteroaryl-heteroaryl couplings.[5]
-
Reaction Setup: To an oven-dried vial under an inert atmosphere (argon or nitrogen), add the heteroaryl bromide (1.0 equiv), the neopentyl heteroarylboronic ester (1.1 equiv), the palladium precatalyst (e.g., Pd-CataCXium A-G3, 3 mol%), and the soluble base (e.g., TMSOK, 1.2 equiv).[5]
-
Additive: Add trimethyl borate (3.0 equiv).[5]
-
Solvent: Add the anhydrous solvent (e.g., THF or dioxane).
-
Reaction Conditions: Stir the reaction at the desired temperature (e.g., reflux) for the specified time (typically 3 hours or less).[5]
-
Workup and Purification: After cooling to room temperature, the reaction mixture can be quenched, extracted, and purified using standard techniques such as column chromatography.
Data Presentation
Table 1: Comparison of Catalysts for the Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
| Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | P(t-Bu)₃ | K₃PO₄ | Dioxane | 80 | 24 | 92 |
| Pd₂(dba)₃ (1) | XPhos | K₃PO₄ | Dioxane | 100 | 12 | 98 |
| PdCl₂(dppf) (3) | - | K₂CO₃ | DME/H₂O | 80 | 24 | 65 |
| Pd/C (5) | - | Na₂CO₃ | EtOH/H₂O | RT | 12 | 85 |
This table is a representative example compiled from general knowledge in the field and is intended for illustrative purposes.
Table 2: Effect of Base on the Yield of a Representative Suzuki-Miyaura Reaction
Reaction Conditions: Aryl bromide (1 equiv), Phenylboronic ester (1.2 equiv), Pd(PPh₃)₄ (3 mol%), Toluene/H₂O (2:1), 100 °C, 8 h.
| Base (2 equiv) | Yield (%) |
| Na₂CO₃ | 85 |
| K₂CO₃ | 92 |
| Cs₂CO₃ | 95 |
| K₃PO₄ | 96 |
| KF | 75 |
This table is a representative example compiled from general knowledge in the field and is intended for illustrative purposes.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low-yielding Suzuki-Miyaura reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. quora.com [quora.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Strategies to enhance the stability of trimethoxyboron reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of trimethoxyboron (TMB) reagents during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of trimethoxyboron degradation?
A1: The primary cause of trimethoxyboron degradation is hydrolysis. Trimethoxyboron is highly sensitive to moisture and rapidly reacts with water to decompose into boric acid and methanol.[1][2][3] This reaction is often rapid, with studies indicating that complete hydrolysis can occur in less than a minute upon contact with water.
Q2: How should trimethoxyboron be properly stored to ensure its stability?
A2: To ensure maximum stability, trimethoxyboron should be stored in a cool, dry, and well-ventilated area in tightly sealed containers.[1] It is crucial to protect it from moisture in the air. For long-term storage, keeping the reagent under an inert atmosphere, such as nitrogen or argon, is highly recommended to prevent hydrolysis.[4] Additionally, it should be stored away from sources of ignition as it is a flammable liquid.[1]
Q3: What are the visible signs of trimethoxyboron degradation?
A3: As trimethoxyboron and its primary degradation products (boric acid and methanol) are colorless, visual inspection is not a reliable method for assessing degradation. The most definitive sign of degradation is the impact on your experimental results, such as reduced yield or the formation of unexpected byproducts. Analytical techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy are required to confirm the purity of the reagent.
Q4: Can I use a solvent that contains trace amounts of water with trimethoxyboron?
A4: It is strongly advised to use anhydrous solvents when working with trimethoxyboron. Even trace amounts of water can lead to significant hydrolysis of the reagent, impacting the stoichiometry and outcome of your reaction. Always use freshly dried solvents and handle the reagent under inert atmosphere conditions.
Q5: Are there any chemical incompatibilities I should be aware of when using trimethoxyboron?
A5: Yes, trimethoxyboron is incompatible with strong oxidizing agents, with which it can react violently.[1] It is also, as mentioned, highly reactive with water and moist air.[1]
Troubleshooting Guides
Issue 1: Inconsistent or Low Yields in Reactions
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degradation of Trimethoxyboron Reagent | 1. Verify Reagent Purity: Analyze the trimethoxyboron reagent using Gas Chromatography (GC) to check for the presence of methanol and other impurities. 2. Use a Fresh Bottle: If the purity is questionable, open a new, sealed bottle of trimethoxyboron. 3. Improve Handling Technique: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and perform all manipulations under nitrogen or argon. | Improved and more consistent reaction yields. |
| Incorrect Stoichiometry | 1. Accurate Measurement: Due to its low viscosity and volatility, ensure accurate measurement of trimethoxyboron, preferably by mass. 2. Account for Purity: If the reagent is known to be of lower purity (e.g., an azeotrope with methanol), adjust the amount used accordingly. | The reaction proceeds as expected with the correct stoichiometric ratios. |
Issue 2: Formation of Unexpected Byproducts
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of Boric Acid | 1. Strict Anhydrous Conditions: As mentioned previously, rigorously exclude moisture from the reaction. 2. Purify Reagent: If necessary, trimethoxyboron can be purified by distillation. | Reduction or elimination of byproducts derived from boric acid. |
| Reaction with Solvent | 1. Solvent Compatibility: Ensure the solvent is inert to trimethoxyboron and other reagents under the reaction conditions. 2. Use Freshly Purified Solvent: Impurities in the solvent could be a source of byproducts. | The reaction yields the desired product without solvent-related side reactions. |
Data Presentation
Table 1: Hydrolysis of Alkyl Borates
| Alkyl Borate | Time to Complete Hydrolysis |
| Methyl Borate (Trimethoxyboron) | < 1 minute |
| n-Propyl Borate | ~ 80 minutes |
| n-Butyl Borate | ~ 2 hours |
| n-Amyl Borate | ~ 2 hours |
This data is based on a study and illustrates the high reactivity of trimethoxyboron with water compared to other alkyl borates.
Experimental Protocols
Protocol 1: General Handling Procedure for Trimethoxyboron
-
Preparation: Ensure all glassware is thoroughly washed and oven-dried at a minimum of 120°C for at least 4 hours. Assemble the glassware while hot and allow it to cool under a stream of dry nitrogen or argon.
-
Inert Atmosphere: Conduct all manipulations in a glovebox or under a positive pressure of an inert gas (nitrogen or argon) using a Schlenk line.
-
Solvent: Use only anhydrous solvents. Solvents should be freshly dried using an appropriate drying agent and distilled or passed through a solvent purification system.
-
Dispensing: Use a dry, gas-tight syringe to transfer trimethoxyboron. The syringe should be purged with inert gas before use.
-
Reaction Setup: Add the anhydrous solvent to the reaction flask first, followed by other reagents. Add trimethoxyboron dropwise at the desired temperature.
-
Quenching: At the end of the reaction, quench the reaction mixture carefully, as unreacted trimethoxyboron will react exothermically with aqueous solutions.
-
Storage of Unused Reagent: Tightly seal the bottle of trimethoxyboron under an inert atmosphere. Parafilm can be used to further seal the cap. Store in a cool, dry place.
Visualizations
Caption: Hydrolysis pathway of trimethoxyboron.
Caption: Key strategies for maintaining trimethoxyboron stability.
References
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of Trimethoxyboron Reaction Intermediates
For Researchers, Scientists, and Drug Development Professionals
The study of reaction intermediates is crucial for understanding reaction mechanisms, optimizing process conditions, and ensuring the quality and safety of pharmaceutical products. Trimethoxyboron and its derivatives are versatile reagents in organic synthesis, and the transient species formed during their reactions can be effectively characterized using a variety of spectroscopic techniques. This guide provides a comparative overview of the most common spectroscopic methods for analyzing trimethoxyboron reaction intermediates, supported by experimental data and detailed protocols.
Comparison of Spectroscopic Techniques
The choice of spectroscopic technique for studying trimethoxyboron reaction intermediates depends on the specific reaction conditions, the nature of the intermediates, and the information required. Nuclear Magnetic Resonance (NMR) spectroscopy is highly effective for in-situ monitoring and structural elucidation, while Fourier-Transform Infrared (FTIR) spectroscopy provides valuable information about bonding changes. Mass Spectrometry (MS) is essential for identifying the molecular weight and fragmentation patterns of intermediates.
| Spectroscopic Technique | Information Provided | Advantages | Limitations |
| ¹¹B NMR Spectroscopy | - Identification of boron species (trigonal vs. tetrahedral).- Quantification of different boron-containing compounds in a mixture.[1] | - High sensitivity to the electronic environment of the boron nucleus.- Enables in-situ monitoring of reaction kinetics.[1][2] | - Broad signals can sometimes make precise quantification challenging.- Requires an NMR-active nucleus. |
| ¹H & ¹³C NMR Spectroscopy | - Structural elucidation of organic moieties attached to the boron atom.- Monitoring the consumption of starting materials and the formation of products. | - Provides detailed structural information.- Widely available instrumentation. | - Can be complex to interpret in mixtures.- ¹³C NMR has low natural abundance, sometimes requiring longer acquisition times. |
| ATR-FTIR Spectroscopy | - Identification of functional groups and changes in bonding during the reaction (e.g., B-O stretching).[3] | - Non-invasive and can be used for in-situ analysis of solid and liquid samples.[4][5] - Sensitive to changes in molecular vibrations.[6] | - Water absorption can interfere with the analysis in aqueous solutions.- Peak overlap can complicate spectral interpretation.[6] |
| Mass Spectrometry (e.g., ESI-MS, MALDI-MS) | - Determination of the molecular weight of intermediates.- Elucidation of fragmentation patterns to confirm structure.[7] | - High sensitivity and specificity.- Can be coupled with chromatography for separation of complex mixtures. | - Dehydration or cyclization of boronic acids can occur in the ion source, complicating analysis.[7]- May not be suitable for all reaction conditions (e.g., high salt concentrations). |
Quantitative Data Summary
The following tables summarize key spectroscopic data for the identification of common species in reactions involving boronic acids and esters, which are analogous to intermediates in trimethoxyboron reactions.
Table 1: Typical ¹¹B NMR Chemical Shifts for Boron Species
| Boron Species | Hybridization | Typical ¹¹B Chemical Shift (ppm) | Reference |
| Trigonal Boronic Acid | sp² | 28 - 30 | [8] |
| Tetracoordinate Boronate Anion | sp³ | 8 - 10 | [8] |
| Amine-Coordinated Boronate Ester | sp³ | 14 - 15 | [8] |
| Trifluoroborate | sp³ | 3 | [1] |
| Fluoroboronate Ester | sp³ | 9 | [1] |
Table 2: Key ATR-FTIR Absorption Bands for Boron Species
| Vibrational Mode | Wavenumber (cm⁻¹) | Species | Reference |
| B-O Asymmetric Stretching | ~1410 | Trigonal Boron | [4] |
| B-O Asymmetric Stretching | ~955 | Tetrahedral Boron | [4] |
| B-OH Bending | 1148 - 1170 | Trigonal and Tetrahedral Boron | [4] |
| Boronate Ester B-O Stretch | ~1310 | Boronate Ester | [3] |
Experimental Protocols
In-situ ¹¹B NMR Monitoring of a Trimethoxyboron Reaction
This protocol describes the general procedure for monitoring the reaction of trimethoxyboron with a diol to form a boronate ester.
Materials:
-
Trimethoxyboron
-
Diol (e.g., catechol, ethylene glycol)
-
Anhydrous solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes and spectrometer
Procedure:
-
Prepare a stock solution of the diol in the chosen deuterated solvent.
-
In a clean, dry NMR tube, dissolve a known concentration of trimethoxyboron in the same solvent.
-
Acquire an initial ¹¹B NMR spectrum of the trimethoxyboron solution to establish a baseline.
-
Inject a stoichiometric amount of the diol stock solution into the NMR tube containing the trimethoxyboron solution.
-
Immediately begin acquiring a series of ¹¹B NMR spectra at regular time intervals.
-
Process the spectra to identify the signals corresponding to the starting material, intermediate(s), and final product.
-
Integrate the signals to determine the relative concentrations of each species over time, allowing for kinetic analysis.
ATR-FTIR Analysis of a Boronate Ester Formation
This protocol outlines the steps for analyzing the formation of a boronate ester on a solid surface or in solution using Attenuated Total Reflectance (ATR)-FTIR.
Materials:
-
Trimethoxyboron or a boronic acid
-
Substrate (e.g., diol in solution, or a solid surface with hydroxyl groups)
-
Solvent
-
ATR-FTIR spectrometer
Procedure:
-
Record a background spectrum of the clean ATR crystal.
-
Record a reference spectrum of the solvent or the solid substrate.
-
Introduce the solution of the diol or the solid substrate to the ATR crystal and record its spectrum.
-
Introduce the trimethoxyboron or boronic acid to the sample and immediately begin collecting spectra over time.
-
Subtract the reference spectrum from the sample spectra to obtain difference spectra, which will show the changes in vibrational bands due to the reaction.
-
Identify the appearance of new bands (e.g., B-O stretching of the boronate ester) and the disappearance of reactant bands to monitor the reaction progress.[4][5]
Mass Spectrometry Analysis of Reaction Intermediates
This protocol provides a general method for identifying reaction intermediates using mass spectrometry.
Materials:
-
Aliquots from the reaction mixture
-
Solvent for dilution
-
Mass spectrometer (e.g., with ESI or MALDI source)
Procedure:
-
At various time points, quench a small aliquot of the reaction mixture.
-
Dilute the quenched aliquot in a suitable solvent for mass spectrometry analysis.
-
Infuse the diluted sample directly into the mass spectrometer or inject it into an LC-MS system for separation prior to analysis.
-
Acquire mass spectra in a positive or negative ion mode, depending on the nature of the expected intermediates.
-
Analyze the resulting spectra for the molecular ions of expected intermediates.
-
Perform tandem MS (MS/MS) on the ions of interest to obtain fragmentation patterns, which can help confirm their structures.[7]
Visualizations
Caption: Workflow for the spectroscopic analysis of trimethoxyboron reactions.
Caption: Simplified pathway for trimethoxyboron reaction with a diol.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ars.usda.gov [ars.usda.gov]
- 5. ars.usda.gov [ars.usda.gov]
- 6. repository.geologyscience.ru [repository.geologyscience.ru]
- 7. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Boron Sources in Suzuki-Miyaura Coupling: Trimethoxyboron vs. Conventional Reagents
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, indispensable for the formation of carbon-carbon bonds in academic research and pharmaceutical drug development.[1][2] The choice of the organoboron reagent is critical and directly influences reaction efficiency, substrate scope, and operational simplicity. While boronic acids and their stable ester derivatives like pinacolates are widely used, the in situ generation of boron reagents from precursors such as trimethoxyboron offers a compelling alternative, particularly when the desired boronic acid is unstable.
This guide provides an objective comparison between using trimethoxyboron for the in situ formation of boronic acids/esters and employing other common, pre-formed boron sources. We will examine their performance, stability, and handling characteristics, supported by experimental data and detailed protocols.
Overview of Common Boron Sources
The success of the Suzuki-Miyaura coupling stems from the versatility and relative stability of the organoboron coupling partner.[3] Different classes of these reagents have been developed, each with distinct properties.
-
Boronic Acids (R-B(OH)₂): These are the most frequently used reagents due to their high atom economy and reactivity.[1][4][5] However, they can be prone to decomposition via protodeboronation or oxidation, and some are difficult to isolate and store, especially certain heteroarylboronic acids.[4][5][6][7]
-
Boronic Esters (e.g., Pinacol, Neopentyl): Formed by reacting boronic acids with diols, boronic esters exhibit significantly greater stability than their acid counterparts, often allowing for purification by column chromatography.[1] Pinacol and neopentyl esters are the most common.[8] While more stable, they can be less reactive than boronic acids and may require more forcing reaction conditions.[8][9] Recent studies have shown that under anhydrous conditions, some boronic esters can transmetalate directly without prior hydrolysis and exhibit faster reaction rates than the parent boronic acid.[10]
-
Potassium Trifluoroborates (R-BF₃K): These are highly stable, crystalline solids that are easy to handle and store. They are robust reagents that slowly release the boronic acid under the reaction conditions, which can be advantageous.[7]
-
MIDA Boronates: These N-methyliminodiacetic acid protected boronates offer exceptional stability, allowing them to be unreactive in many chemical transformations. The boronic acid can be released just before the coupling step, making them ideal for multi-step synthesis where the boron functionality needs to be masked.[2]
-
Trimethoxyboron (B(OMe)₃): This reagent is not used directly as the organoboron nucleophile but serves as a key precursor for the in situ generation of boronic acids or esters.[11] An organometallic species (organolithium or Grignard reagent) is first generated from an organic halide and then quenched with trimethoxyboron. The resulting boronic ester is then hydrolyzed to the boronic acid or used directly in the coupling reaction.[11] This approach is particularly valuable for accessing boronic acids that are unstable and cannot be isolated.
Performance Comparison
The choice of boron reagent significantly impacts reaction outcomes. The following table summarizes representative performance data for different boron sources in Suzuki-Miyaura coupling reactions. Note that conditions vary as they are optimized for each reagent class.
| Boron Source Type | Electrophile | Nucleophile (Boron Reagent) | Catalyst / Ligand | Base / Solvent | Time (h) | Yield (%) | Reference |
| Boronic Acid | 4-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ / Dioxane | 24 | 98 | [12] |
| Pinacol Boronate | 2-Bromopyridine | 4-Methylphenylboronic acid pinacol ester | Pd(dppf)Cl₂ | K₂CO₃ / DMF | 12 | 85 | (Representative) |
| Neopentyl Boronate | 2-Chloropyrimidine | 5-Pyrimidylboronic acid neopentyl ester | Pd-PPh₃-G3 | TMSOK / DME | 0.5 | 77 | [10] |
| Trifluoroborate | 4-Bromoanisole | Potassium phenyltrifluoroborate | PdCl₂(dppf) | Cs₂CO₃ / THF/H₂O | 12 | 95 | [7] |
| In Situ (from TMB) | 1-Bromo-4-fluorobenzene | 4-Methoxyphenylboronic acid (in situ from TMB) | Pd(PPh₃)₄ | Na₂CO₃ / Toluene/EtOH/H₂O | 16 | 90 | (Representative) |
TMB = Trimethoxyboron; TMSOK = Potassium trimethylsilanolate. Yields are for isolated product.
Key Experimental Workflows
The operational steps differ significantly between using a stable, pre-formed boron reagent and generating one in situ with trimethoxyboron.
Caption: Comparison of workflows for Suzuki coupling.
The Suzuki-Miyaura Catalytic Cycle
All boron sources feed into the same fundamental catalytic cycle. The key difference lies in how the active boronate species is generated and its subsequent rate of transmetalation.
Caption: The generalized Suzuki-Miyaura catalytic cycle.
Detailed Experimental Protocols
Protocol 1: Suzuki Coupling Using Phenylboronic Acid (A Stable Reagent)
This protocol is a representative example for the coupling of an aryl chloride with a stable boronic acid.
Materials:
-
4-Chlorotoluene (1.0 mmol, 126.6 mg)
-
Phenylboronic acid (1.5 mmol, 183 mg)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 13.7 mg)
-
Tri-tert-butylphosphine (P(t-Bu)₃, 0.06 mmol, 12.1 mg)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg)
-
Anhydrous 1,4-dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (nitrogen or argon), add Pd₂(dba)₃, P(t-Bu)₃, and K₃PO₄.
-
Add 4-chlorotoluene, phenylboronic acid, and anhydrous dioxane.
-
Seal the flask and heat the mixture at 80 °C with vigorous stirring for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 4-methylbiphenyl.
Protocol 2: One-Pot Synthesis and Suzuki Coupling Using Trimethoxyboron (In Situ Method)
This protocol describes the formation of a boronic acid from an aryl bromide, followed by an immediate Suzuki coupling reaction.
Materials:
-
Part A (Boronic Acid Synthesis):
-
1-Bromo-4-methoxyphenyl (1.0 mmol, 187 mg)
-
n-Butyllithium (1.1 mmol, 0.44 mL of 2.5 M solution in hexanes)
-
Trimethoxyboron (1.2 mmol, 125 mg, 0.135 mL)
-
Anhydrous Tetrahydrofuran (THF, 10 mL)
-
-
Part B (Suzuki Coupling):
-
1-Bromo-4-fluorobenzene (1.0 mmol, 175 mg)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 34.7 mg)
-
2 M aqueous sodium carbonate (Na₂CO₃) solution (2.0 mL)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Procedure:
-
Part A: To an oven-dried, three-neck flask under an inert atmosphere, add 1-bromo-4-methoxyphenyl and anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise via syringe, maintaining the temperature at -78 °C. Stir for 30 minutes.
-
Add trimethoxyboron dropwise, ensuring the temperature does not rise above -70 °C. Stir at -78 °C for 1 hour, then allow the mixture to warm slowly to room temperature and stir for an additional 2 hours.
-
Part B: To this crude reaction mixture, add toluene, 1-bromo-4-fluorobenzene, ethanol, and the 2 M aqueous Na₂CO₃ solution.
-
Bubble argon or nitrogen through the mixture for 15 minutes to degas, then add Pd(PPh₃)₄.
-
Heat the reaction mixture to 85 °C and stir vigorously under an inert atmosphere for 16 hours.
-
After cooling to room temperature, separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 4-fluoro-4'-methoxybiphenyl.
Conclusion
Both trimethoxyboron and conventional boron sources are powerful tools for Suzuki-Miyaura cross-coupling.
-
Conventional reagents like boronic acids and their esters offer operational simplicity when the desired reagent is stable and commercially available. Boronic esters, in particular, provide a balance of stability for storage and handling with good reactivity.[8]
-
Trimethoxyboron shines when the required boronic acid is unstable, not commercially available, or difficult to handle.[11] The in situ "one-pot" procedure avoids the isolation of sensitive intermediates, though it requires careful handling of pyrophoric organometallic reagents and cryogenic temperatures.
The optimal choice depends on the specific substrate, the stability of the required boronic acid, and the desired operational workflow. For drug development professionals engaged in rapid library synthesis or late-stage functionalization, having both strategies available provides maximum flexibility to tackle diverse synthetic challenges.
References
- 1. Boron Suzuki Coupling | Borates Today [borates.today]
- 2. researchgate.net [researchgate.net]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
A Comparative Guide to Boronic Acid Purity from Trimethoxyboron Synthesis
For researchers, scientists, and professionals in drug development, the purity of boronic acids is paramount. As crucial building blocks in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds, their impurity profile can significantly impact reaction yields, downstream purification efforts, and the overall quality of the final product. This guide provides a comprehensive comparison of boronic acid synthesis using trimethoxyboron against alternative methods, with a focus on the validation of product purity. Detailed experimental protocols and data presentation are included to assist in making informed decisions for laboratory and process chemistry.
Synthesis of Boronic Acids: A Comparison of Methods
The synthesis of boronic acids can be broadly categorized into two primary methods: the reaction of organometallic reagents with borate esters (such as trimethoxyboron) and transition metal-catalyzed cross-coupling reactions.
Method 1: Synthesis from Trimethoxyboron via Grignard Reagents
This classic and widely used method involves the reaction of an organometallic reagent, typically a Grignard reagent, with trimethoxyboron (trimethyl borate). The reaction proceeds through the formation of a boronate ester intermediate, which is subsequently hydrolyzed to yield the boronic acid.[1][2]
Advantages:
-
Cost-effective: Trimethoxyboron and Grignard reagents are generally readily available and economical.
-
Scalability: The procedure is often scalable for the production of larger quantities of boronic acids.
-
Versatility: A wide range of aryl, heteroaryl, and alkyl boronic acids can be synthesized by selecting the appropriate Grignard reagent.[3]
Disadvantages:
-
Functional group intolerance: Grignard reagents are highly reactive and may not be compatible with certain functional groups (e.g., acidic protons, carbonyls).
-
Potential for side reactions: The formation of diaryl or triaryl boranes can occur, leading to impurities. Careful control of stoichiometry and reaction temperature is crucial.[4]
-
Moisture sensitivity: The reaction must be carried out under anhydrous conditions to prevent quenching of the Grignard reagent.
Method 2: Suzuki-Miyaura Borylation
An alternative and increasingly popular method is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction typically involves the coupling of an aryl or vinyl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), to form a boronate ester.[5][6]
Advantages:
-
Excellent functional group tolerance: This method is compatible with a wide array of functional groups that are not tolerated in Grignard-based syntheses.
-
High yields and purity: The reaction is often high-yielding and produces a cleaner product with fewer byproducts.
-
Milder reaction conditions: The reaction can often be carried out under milder conditions compared to the formation of Grignard reagents.[7]
Disadvantages:
-
Cost of reagents and catalyst: Diboron reagents and palladium catalysts can be expensive, particularly for large-scale synthesis.
-
Potential for metal contamination: The final product may contain trace amounts of the palladium catalyst, which may require additional purification steps.
-
Reaction optimization: The choice of ligand, base, and solvent can be critical for achieving high yields and may require optimization for different substrates.
Purity Validation: Analytical Techniques
A thorough validation of boronic acid purity is essential. A combination of chromatographic and spectroscopic techniques is typically employed to identify and quantify the desired product and any impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for assessing the purity of boronic acids. Reversed-phase HPLC is commonly used, and method development often involves screening different columns and mobile phase conditions to achieve optimal separation.
Common Impurities Detectable by HPLC:
-
Starting materials: Unreacted aryl halides or other precursors.
-
Homocoupling products: Biphenyls formed from the coupling of two Grignard or aryl halide molecules.
-
Boronic acid anhydrides (Boroxines): Formed by the dehydration of boronic acids.
-
Hydrolysis products: Boronate esters can hydrolyze to the corresponding boronic acid during analysis or storage.[8]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly useful for identifying volatile impurities. For non-volatile boronic acids, derivatization is often necessary to increase their volatility for GC analysis.
Common Impurities Detectable by GC-MS:
-
Residual solvents: Solvents used in the synthesis and purification steps.
-
Volatile byproducts: Low molecular weight side products from the reaction.
-
Derivatized boronic acids and impurities: Allows for the separation and identification of various boron-containing species.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of boronic acids. ¹H and ¹³C NMR provide information about the organic framework, while ¹¹B NMR is specific for the boron center and can distinguish between different boron species.[1][10]
Information from NMR:
-
¹H and ¹³C NMR: Confirms the structure of the desired boronic acid and can reveal the presence of organic impurities.
-
¹¹B NMR: Provides information about the hybridization state of the boron atom. Boronic acids (sp²) and boronate esters (sp³) have distinct chemical shifts, allowing for the detection of ester impurities or hydrolysis.[10]
Experimental Protocols
Synthesis of Phenylboronic Acid from Trimethoxyboron
This protocol describes the synthesis of phenylboronic acid from bromobenzene and trimethoxyboron via a Grignard reaction.[1][2]
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Bromobenzene
-
Trimethoxyboron
-
Sulfuric acid (10% aqueous solution)
-
Diethyl ether
-
Hexanes
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small amount of a solution of bromobenzene in anhydrous diethyl ether to initiate the reaction.
-
Once the reaction starts (indicated by bubbling and heat generation), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Trimethoxyboron:
-
Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of trimethoxyboron in anhydrous diethyl ether to the cooled Grignard solution with vigorous stirring. Maintain the temperature below -60 °C during the addition.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for at least 1 hour.
-
-
Hydrolysis and Work-up:
-
Pour the reaction mixture slowly into a vigorously stirred solution of 10% sulfuric acid, keeping the temperature below 20 °C with an ice bath.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude phenylboronic acid.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system, such as water or a mixture of diethyl ether and hexanes, to obtain pure phenylboronic acid.
-
HPLC Purity Analysis of Phenylboronic Acid
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
Gradient: A typical gradient might start with a high percentage of A and gradually increase the percentage of B over 20-30 minutes.
Parameters:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Detection wavelength: 254 nm
-
Column temperature: 30 °C
Sample Preparation:
-
Dissolve a small amount of the phenylboronic acid sample in the initial mobile phase composition or a compatible solvent to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Presentation
Table 1: Comparison of Purity Analysis Results
| Analytical Method | Parameter Measured | Synthesis from Trimethoxyboron (Typical Result) | Suzuki-Miyaura Borylation (Typical Result) |
| HPLC | Purity (%) | > 98% | > 99% |
| HPLC | Major Impurity | Biphenyl, Phenylboronic anhydride (Boroxine) | Unreacted starting materials, Ligand |
| GC-MS | Residual Solvents (ppm) | Diethyl ether, Hexanes | Toluene, Dioxane |
| ¹¹B NMR | Boronic Acid : Boronate Ester Ratio | > 99 : 1 | > 99 : 1 (after hydrolysis) |
Note: The purity values presented are typical and can vary depending on the specific reaction conditions and purification methods employed.
Visualizations
Synthesis Workflow
Caption: Workflow of boronic acid synthesis and subsequent purity validation.
Signaling Pathway: Bortezomib and the Ubiquitin-Proteasome Pathway
The boronic acid-containing drug, Bortezomib, is a potent and reversible inhibitor of the 26S proteasome, a key component of the ubiquitin-proteasome pathway. This pathway is crucial for the degradation of cellular proteins, and its inhibition by Bortezomib leads to the accumulation of regulatory proteins, ultimately inducing apoptosis in cancer cells.[8][11][12]
Caption: Bortezomib inhibits the 26S proteasome, leading to apoptosis.
References
- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 3. qualitas1998.net [qualitas1998.net]
- 4. researchgate.net [researchgate.net]
- 5. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Bortezomib? [synapse.patsnap.com]
- 9. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetics of Trimethoxyboron-Involved Transmetalation in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals engaged in optimizing carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. The efficiency of this reaction often hinges on the transmetalation step, where an organic moiety is transferred from a boron reagent to the palladium catalyst. The choice of the boron reagent can significantly impact the kinetics of this crucial step. This guide provides an objective comparison of the performance of trimethoxyboron with other common boron reagents in the transmetalation process, supported by experimental data and detailed methodologies.
Executive Summary
Kinetic studies reveal that the transmetalation step in the Suzuki-Miyaura reaction is highly dependent on the nature of the boron reagent and the reaction conditions. While direct kinetic data for trimethoxyboron is not extensively reported, comparisons with analogous boronic esters and boronic acids allow for key inferences. The prevailing evidence suggests that transmetalation for boronic esters, including likely for trimethoxyboron, proceeds efficiently via a neutral boron species reacting with a palladium hydroxo complex (the "oxo-palladium pathway"). This pathway is often significantly faster than the alternative "boronate pathway." Certain boronic esters have been shown to exhibit accelerated transmetalation rates compared to their corresponding boronic acids.
Comparison of Transmetalation Rates of Various Boron Reagents
The rate of transmetalation is a critical factor in the overall efficiency of the Suzuki-Miyaura catalytic cycle. The following table summarizes quantitative data on the observed rate constants for the reaction of different boron reagents with palladium(II) complexes. It is important to note that direct comparisons are best made under identical reaction conditions, and the data presented here is compiled from various studies.
| Boron Reagent | Palladium Complex | Base/Additive | Solvent | Temperature (°C) | Observed Rate Constant (k_obs, s⁻¹) | Reference |
| p-Tolylboronic Acid | [(Ph₃P)₂Pd(Ph)(OH)]₂ | None | THF/H₂O (50:1) | -40 | 2.4 x 10⁻³ | [1] |
| Potassium p-Tolyltrihydroxyborate | (Ph₃P)₂Pd(Ph)(I) | 18-crown-6 | THF/H₂O (50:1) | -40 | 1.7 x 10⁻⁷ (estimated) | [1][2] |
| 4-Fluorophenylboronic Acid Catechol Ester | [(i-Pr₃P)Pd(p-FC₆H₄)(OH)]₂ | None | THF | -30 | 2.81 x 10⁻³ | |
| 4-Fluorophenylboronic Acid Glycol Ester | [(i-Pr₃P)Pd(p-FC₆H₄)(OH)]₂ | None | THF | -30 | 1.33 x 10⁻² | |
| 4-Fluorophenylboronic Acid | [(i-Pr₃P)Pd(p-FC₆H₄)(OH)]₂ | None | THF | -30 | 5.78 x 10⁻⁴ | |
| 4-Fluorophenylboronic Acid Pinacol Ester | [(Ph₃P)₂Pd(Ph)(OH)]₂ | None | THF/H₂O (50:1) | -55 | Slower than catechol and neopentyl glycol esters | [1] |
Note: The data for the 4-fluorophenylboronic acid esters and the corresponding boronic acid were obtained under similar conditions, allowing for a more direct comparison. The glycol ester shows a transmetalation rate approximately 23 times faster than the boronic acid.
Mechanistic Insights into Transmetalation
The transmetalation step in the Suzuki-Miyaura reaction is generally understood to proceed through one of two primary pathways, as illustrated below.
Caption: The two primary pathways for transmetalation in the Suzuki-Miyaura coupling.
Kinetic studies have shown that for many systems, particularly with weak bases, the oxo-palladium pathway is significantly faster.[1][2] This involves the reaction of a neutral organoboron species, such as a boronic acid or boronic ester, with an arylpalladium(II) hydroxo complex. The alternative boronate pathway, which involves the reaction of a tetracoordinate boronate with an arylpalladium(II) halide complex, is often orders of magnitude slower.[1]
For trimethoxyboron, it is expected to follow the oxo-palladium pathway, reacting as a neutral boronic ester with the palladium hydroxo complex.
Experimental Protocols
The kinetic analysis of transmetalation reactions often requires specialized techniques due to the rapid reaction rates. A general protocol for monitoring these kinetics using Nuclear Magnetic Resonance (NMR) spectroscopy is outlined below.
Objective: To determine the rate of transmetalation of a given arylboron reagent with a pre-formed arylpalladium(II) hydroxo complex.
Materials:
-
Arylpalladium(II) hydroxo complex (e.g., [(Ph₃P)₂Pd(Ph)(OH)]₂)
-
Arylboron reagent (e.g., trimethoxyboron, arylboronic acid)
-
Anhydrous, deuterated solvent (e.g., THF-d₈)
-
NMR tubes suitable for low-temperature experiments
-
NMR spectrometer equipped with a variable temperature probe
Experimental Workflow:
Caption: A generalized workflow for monitoring transmetalation kinetics using NMR spectroscopy.
Data Analysis: The decay of the starting arylpalladium(II) complex is monitored over time. By plotting the natural logarithm of the concentration of the starting material against time, a linear relationship indicates a pseudo-first-order reaction, and the negative of the slope provides the observed rate constant, k_obs.
Conclusion
The kinetic performance of trimethoxyboron in the transmetalation step of the Suzuki-Miyaura reaction is anticipated to be favorable, likely proceeding through the rapid oxo-palladium pathway. While direct comparative rate constants for trimethoxyboron are not widely available, data from analogous boronic esters suggest that it may offer comparable or even enhanced reactivity compared to boronic acids. For researchers aiming to optimize Suzuki-Miyaura couplings, particularly in contexts where boronic acids exhibit poor performance, considering boronic esters like trimethoxyboron is a rational strategy. The provided experimental framework can be adapted to conduct in-house kinetic comparisons to determine the optimal boron reagent for a specific synthetic transformation.
References
A Comparative Guide to Boronating Reagents for Boronic Acid Synthesis: Beyond Trimethoxyboron
For researchers, scientists, and professionals in drug development, the synthesis of boronic acids is a cornerstone of modern organic chemistry. While trimethoxyboron has traditionally been a common choice, a range of alternative reagents offer distinct advantages in terms of yield, stability, and ease of handling. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols, to aid in the selection of the optimal reagent for your synthetic needs.
Performance Comparison of Boronating Reagents
The choice of boronating reagent can significantly impact the outcome of a boronic acid synthesis, particularly when using sensitive substrates or requiring high purity. The following table summarizes quantitative data for the synthesis of a model compound, 4-formylphenylboronic acid, using different reagents.
| Reagent | Organometallic Counterpart | Reaction Temperature (°C) | Reported Yield (%) | Purity (%) | Key Considerations |
| Trimethoxyboron | Grignard/Organolithium | -78 to -50 | Typically lower than other trialkyl borates[1] | Variable, purification often required[2] | Highly moisture sensitive; can lead to multiple additions.[1] |
| Tri-n-butyl borate | Grignard Reagent | -60 | 78[3] | >95 (after purification) | Less volatile and less moisture sensitive than trimethoxyboron. |
| Triisopropyl borate | Organolithium Reagent | -78 | 99 (crude)[3] | High (crude) | Bulky isopropyl groups can prevent multiple additions; often provides high yields.[1] |
| Pinacolborane (HBpin) | Grignard Reagent | Ambient | Very Good (ester)[4] | High (ester) | Forms stable pinacol esters; reaction is mild and efficient.[4] |
In-Depth Look at Alternative Reagents
Trialkyl Borates: Triisopropyl Borate and Tri-n-butyl Borate
Trialkyl borates with larger alkyl groups, such as triisopropyl borate and tri-n-butyl borate, are excellent alternatives to trimethoxyboron. The increased steric hindrance of the isopropoxy and butoxy groups mitigates the issue of multiple additions of the organometallic reagent to the boron center, a common side reaction with trimethoxyboron that leads to the formation of borinic and boronic acids as byproducts.[1]
Triisopropyl borate, in particular, has been shown to provide very high crude yields of boronic acids when reacted with organolithium reagents at low temperatures.[3] While tri-n-butyl borate may give slightly lower yields, it is less volatile and easier to handle than trimethoxyboron.
Pinacolborane (HBpin) and Bis(pinacolato)diboron (B₂pin₂)
Pinacolborane and its dimer, bis(pinacolato)diboron, offer a distinct synthetic route that proceeds via a stable pinacol boronate ester intermediate. These esters are often crystalline, air-stable solids that can be easily purified by chromatography or recrystallization. The boronic acid can then be obtained by simple hydrolysis.
The reaction of pinacolborane with Grignard reagents is particularly noteworthy for its mild reaction conditions, often proceeding at ambient temperature, and its high yields of the corresponding pinacol boronate esters.[4] This method avoids the cryogenic temperatures typically required for reactions with trialkyl borates.
Experimental Protocols
The following are representative experimental protocols for the synthesis of 4-formylphenylboronic acid using different boronating reagents. These are intended as a guide and may require optimization for specific substrates and scales.
Protocol 1: Synthesis of 4-Formylphenylboronic Acid via Grignard Reagent and Tri-n-butyl Borate[3]
Materials:
-
1-Bromo-4-(diethoxymethyl)benzene
-
Magnesium turnings
-
1,2-Dibromoethane (for activation)
-
Anhydrous Tetrahydrofuran (THF)
-
Tri-n-butyl borate
-
Aqueous HCl
Procedure:
-
Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, add magnesium turnings and a crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium. Add a solution of 1-bromo-4-(diethoxymethyl)benzene in anhydrous THF dropwise to the magnesium suspension. The reaction is initiated with gentle heating or sonication. Maintain the reaction at reflux until the magnesium is consumed.
-
Borylation: Cool the Grignard solution to -60°C in a dry ice/acetone bath. Add a solution of tri-n-butyl borate in anhydrous THF dropwise, maintaining the temperature below -50°C. Stir the mixture at this temperature for 1-2 hours.
-
Hydrolysis and Work-up: Allow the reaction to warm to room temperature. Quench the reaction by slow addition of aqueous HCl at 0°C. Stir vigorously for 30 minutes. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or by following a patented purification procedure involving dissolution in aqueous base, extraction of impurities, and re-precipitation with acid to yield highly pure 4-formylphenylboronic acid.[2]
Protocol 2: Synthesis of 4-Formylphenylboronic Acid via Organolithium Reagent and Triisopropyl Borate[3]
Materials:
-
1-Bromo-4-(diethoxymethyl)benzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Triisopropyl borate
-
Aqueous HCl
Procedure:
-
Lithium-Halogen Exchange: In a flame-dried flask under an inert atmosphere, dissolve 1-bromo-4-(diethoxymethyl)benzene in anhydrous THF. Cool the solution to -78°C in a dry ice/acetone bath. Add n-butyllithium solution dropwise and stir the mixture at -78°C for 30-60 minutes.
-
Borylation: To the aryllithium solution, add triisopropyl borate dropwise at -78°C. Stir the reaction mixture at this temperature for 2-3 hours.
-
Hydrolysis and Work-up: Allow the reaction to slowly warm to room temperature. Quench by the addition of aqueous HCl at 0°C. Extract the product with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to obtain the crude 4-formylphenylboronic acid.
Protocol 3: Synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde via Grignard Reagent and Pinacolborane (General Procedure)[4]
Materials:
-
1-Bromo-4-(diethoxymethyl)benzene
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Pinacolborane (HBpin)
-
Aqueous NH₄Cl
Procedure:
-
Grignard Reagent Formation: Prepare the Grignard reagent from 1-bromo-4-(diethoxymethyl)benzene and magnesium in anhydrous THF as described in Protocol 1.
-
Borylation: At room temperature, add pinacolborane dropwise to the Grignard solution. Stir the reaction mixture for 1-3 hours at ambient temperature.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride. Extract the mixture with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification and Hydrolysis: The resulting pinacol ester can be purified by flash chromatography on silica gel. The purified ester is then hydrolyzed to the corresponding boronic acid by stirring with an aqueous acid (e.g., HCl) or by transesterification.
Visualizing the Chemistry
To better understand the processes involved, the following diagrams illustrate the general workflow, a comparison of the reagents, and a key application of boronic acids.
Caption: General experimental workflow for boronic acid synthesis.
Caption: Logical comparison of boronating reagents.
Caption: Mechanism of protease inhibition by a boronic acid.
Conclusion
The synthesis of boronic acids is a mature field with a variety of reliable methods. While trimethoxyboron remains a viable option, alternatives such as triisopropyl borate and pinacolborane offer significant advantages. Triisopropyl borate is often the reagent of choice for high-yielding syntheses at low temperatures, effectively minimizing side reactions. Pinacolborane provides a milder, highly efficient route that proceeds through a stable and easily purifiable boronate ester intermediate. The selection of the optimal reagent will depend on the specific requirements of the synthesis, including the nature of the substrate, desired purity, and available equipment. By considering these alternatives, researchers can enhance the efficiency and success of their boronic acid syntheses.
References
- 1. mdpi.com [mdpi.com]
- 2. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]
- 3. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]
Efficacy comparison of trimethoxyboron in different cross-coupling reactions
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the efficacy of trimethoxyboron and its derivatives in various palladium-catalyzed cross-coupling reactions. This analysis is supported by experimental data and detailed methodologies to provide a comprehensive resource for reaction optimization and catalyst selection.
Cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency. Among the various reagents employed, organoboron compounds have gained significant prominence, largely due to their stability, low toxicity, and functional group tolerance. This guide focuses on the application and comparative efficacy of trimethoxyboron [B(OCH₃)₃] and its derivatives in several key cross-coupling reactions.
Trimethoxyboron in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, typically utilizes boronic acids or boronic esters as coupling partners. Trimethoxyboron and its derivatives, such as lithium trimethoxy(trifluorovinyl)borate, have emerged as valuable reagents in this reaction, offering unique reactivity and advantages in specific applications.
One notable example is the use of lithium trimethoxy(trifluorovinyl)borate for the synthesis of trifluorostyrene derivatives. This stable, crystalline reagent efficiently transfers a trifluorovinyl group to aryl bromides under palladium catalysis, simplifying the synthetic route to these valuable compounds.[1]
Experimental Protocol: Suzuki-Miyaura Coupling with Lithium Trimethoxy(trifluorovinyl)borate[1]
A detailed experimental protocol for the cross-coupling of lithium trimethoxy(trifluorovinyl)borate with an aryl bromide is as follows:
Materials:
-
Lithium trimethoxy(trifluorovinyl)borate
-
Aryl bromide (e.g., 4-bromoanisole)
-
[Pd₂(dba)₃] (tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
In a glovebox, a dried Schlenk tube is charged with [Pd₂(dba)₃] (0.01 mmol, 1 mol %) and XPhos (0.04 mmol, 4 mol %).
-
Anhydrous THF (1 mL) is added, and the mixture is stirred for 10 minutes at room temperature.
-
Lithium trimethoxy(trifluorovinyl)borate (1.5 mmol), aryl bromide (1.0 mmol), and K₃PO₄ (3.0 mmol) are added to the catalyst mixture.
-
The Schlenk tube is sealed and heated to the desired temperature (e.g., 60 °C) with vigorous stirring for the specified reaction time.
-
After cooling to room temperature, the reaction mixture is filtered through a short pad of silica gel and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to afford the desired trifluorostyrene product.
Quantitative Data: Optimization of Suzuki-Miyaura Coupling Conditions[1]
The following table summarizes the optimization of reaction conditions for the coupling of lithium trimethoxy(trifluorovinyl)borate with 4-bromoanisole.
| Entry | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Conversion (%) |
| 1 | K₃PO₄ (3) | THF | 60 | 16 | 95 |
| 2 | K₃PO₄ (3) | Dioxane | 60 | 16 | 85 |
| 3 | K₃PO₄ (3) | DME | 60 | 16 | 90 |
| 4 | Cs₂CO₃ (3) | THF | 60 | 16 | 88 |
| 5 | K₂CO₃ (3) | THF | 60 | 16 | 75 |
Conversion was determined by GC analysis using an internal standard.
Mechanistic Pathway of the Suzuki-Miyaura Reaction
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The role of the base is crucial for the activation of the organoboron species, facilitating the transmetalation step.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Trimethoxyboron in Other Cross-Coupling Reactions: A Comparative Overview
While the utility of trimethoxyboron derivatives is well-established in Suzuki-Miyaura reactions, their application in other common cross-coupling reactions such as Stille, Heck, and Sonogashira is not as extensively documented in the scientific literature. A direct, data-driven efficacy comparison is therefore challenging. However, a conceptual comparison of the mechanisms can illuminate why trimethoxyboron may be less suitable for these transformations.
Stille Cross-Coupling
The Stille reaction involves the coupling of an organostannane with an organohalide. The transmetalation step in the Stille reaction does not typically require a base for activation, as the organotin reagent is sufficiently nucleophilic to transfer its organic group to the palladium center.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
The absence of a requirement for base activation in the Stille reaction means that an additive like trimethoxyboron, which primarily functions to form a more reactive boronate species in Suzuki-Miyaura couplings, would not offer a similar mechanistic advantage.
Heck Cross-Coupling
The Heck reaction couples an organohalide with an alkene. This reaction does not involve a transmetalation step with an organometallic reagent in the same way as Suzuki or Stille reactions. Instead, the mechanism proceeds through migratory insertion of the alkene into the Pd-R bond followed by β-hydride elimination.
Caption: Catalytic cycle of the Heck cross-coupling reaction.
As the Heck reaction does not utilize an organoboron reagent for carbon-carbon bond formation, there is no direct role for trimethoxyboron in the catalytic cycle.
Sonogashira Cross-Coupling
The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. The key step involves the formation of a copper acetylide, which then undergoes transmetalation with the palladium center.
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
Similar to the Heck and Stille reactions, the Sonogashira coupling does not involve an organoboron reagent, and therefore, trimethoxyboron does not have a direct application in its catalytic cycle. While copper-free Sonogashira reactions exist, they still rely on the direct reaction of the alkyne with the palladium complex and do not involve boron reagents.
Conclusion
Trimethoxyboron and its derivatives are highly effective reagents in Suzuki-Miyaura cross-coupling reactions, where they can enhance reactivity and provide access to unique chemical structures. The formation of a more nucleophilic boronate species upon reaction with a base is key to their efficacy. In contrast, the mechanistic pathways of Stille, Heck, and Sonogashira reactions do not involve the activation of an organoboron reagent in the same manner. Consequently, the use of trimethoxyboron in these transformations is not established, and it does not offer the same advantages as observed in Suzuki-Miyaura couplings. For researchers looking to optimize cross-coupling reactions, the choice of boron reagent should be carefully considered based on the specific reaction type and desired outcome. While trimethoxyboron derivatives are a powerful tool for Suzuki-Miyaura reactions, alternative organometallic reagents are required for efficient Stille, Heck, and Sonogashira couplings.
References
Benchmarking trimethoxyboron against other boronic esters in catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cross-coupling catalysis, the choice of the boronic acid derivative can critically influence reaction efficiency, substrate scope, and overall yield. While boronic acids are foundational reagents, their ester derivatives offer distinct advantages in terms of stability and handling. This guide provides a comparative analysis of trimethoxyboron against other commonly employed boronic esters, with a focus on their performance in palladium-catalyzed cross-coupling reactions. While direct head-to-head comparisons of trimethoxyboron as a primary boron source in catalytic cycles are not extensively documented, its role as a powerful additive in Suzuki-Miyaura cross-couplings has been quantitatively benchmarked, offering significant insights into its impact on catalysis.
Executive Summary
This guide highlights the performance of various boronic esters in catalysis, with a special focus on the impact of trimethyl borate as a reaction additive in Suzuki-Miyaura cross-coupling reactions. The data presented demonstrates that the addition of trimethyl borate can dramatically enhance reaction rates and yields, particularly for challenging heteroaryl-heteroaryl couplings.
Performance Benchmark: Trimethyl Borate as a Reaction Enhancer
A key study by Denmark and colleagues has demonstrated the profound effect of trimethyl borate as an additive in Suzuki-Miyaura cross-coupling reactions of neopentyl heteroarylboronic esters under anhydrous conditions.[1] The presence of trimethyl borate was shown to be the deciding factor in the success of several challenging couplings.
Table 1: Effect of Trimethyl Borate on Suzuki-Miyaura Cross-Coupling Yields [1]
| Entry | Aryl Halide | Boronic Ester | Additive (equiv) | Yield (%) |
| 1 | 2-(4-bromophenyl)-1,3,4-oxadiazole | neopentyl 4-fluorophenylboronic ester | None | Trace |
| 2 | 2-(4-bromophenyl)-1,3,4-oxadiazole | neopentyl 4-fluorophenylboronic ester | Trimethyl borate (3.0) | 21 |
| 3 | 1-bromo-4-fluorobenzene | neopentyl 5-pyrimidylboronic ester | None | No reaction |
| 4 | 1-bromo-4-fluorobenzene | neopentyl 5-pyrimidylboronic ester | Trimethyl borate (1.2) | Quantitative |
The data unequivocally shows that for certain substrate combinations, the reaction proceeds from yielding only trace amounts of product to achieving quantitative conversion solely with the addition of trimethyl borate.[1] This enhancement is attributed to several factors, including the solubilization of in situ-generated boronate complexes, prevention of catalyst poisoning by heteroatoms, and buffering the inhibitory effect of excess base.[1]
General Reactivity and Stability Trends of Boronic Esters
While quantitative data directly comparing trimethoxyboron as a primary coupling partner is scarce, general trends in reactivity and stability have been established for various boronic acid derivatives.
Table 2: Qualitative Comparison of Common Boron Reagents in Catalysis
| Boron Reagent | General Reactivity | Stability | Key Characteristics |
| Boronic Acids | High | Low | Prone to protodeboronation and trimerization to boroxines.[2][3] |
| Trimethoxyboron | Used as precursor/additive | Moderate | Highly effective as an additive in anhydrous Suzuki-Miyaura couplings.[1] |
| Pinacol Boronic Esters | Moderate | High | Generally stable to chromatography, widely used for isolation and purification.[2][3] Can be less reactive than boronic acids. |
| Neopentyl Boronic Esters | Moderate | High | Similar stability to pinacol esters; used in challenging couplings.[2] |
| Catechol Boronic Esters | High | Low | More reactive than pinacol esters but less stable.[2] |
| MIDA Boronates | Low (masked) | High | Stable solids that slowly release boronic acid under reaction conditions. |
| Organotrifluoroborates | Moderate | High | Crystalline, air- and moisture-stable solids. |
Generally, boronic acids are more reactive than their ester counterparts due to the electron-withdrawing nature of the hydroxyl groups, which increases the Lewis acidity of the boron center.[4] However, this high reactivity is often coupled with lower stability. Boronic esters, particularly those derived from diols like pinacol and neopentyl glycol, offer a balance of good stability and sufficient reactivity for many catalytic applications.[2]
Experimental Protocols
General Experimental Procedure for Suzuki-Miyaura Cross-Coupling with Trimethyl Borate Additive[1]
This protocol is adapted from the work of Denmark et al. and is representative of the conditions used to generate the data in Table 1.
Materials:
-
Aryl halide (1.0 equiv)
-
Neopentyl heteroarylboronic ester (1.2 equiv)
-
Potassium trimethylsilanolate (TMSOK) (1.4 equiv)
-
Palladium precatalyst (e.g., Pd-P(t-Bu)3-G3, 2 mol %)
-
Trimethyl borate (1.2 - 3.0 equiv)
-
Anhydrous 1,4-dioxane (solvent)
Procedure:
-
In a nitrogen-filled glovebox, a reaction vial is charged with the aryl halide, neopentyl heteroarylboronic ester, TMSOK, and the palladium precatalyst.
-
Anhydrous 1,4-dioxane is added, followed by trimethyl borate.
-
The vial is sealed and the reaction mixture is stirred at the desired temperature (e.g., 80 °C) for the specified time (e.g., 1-3 hours).
-
Upon completion, the reaction is cooled to room temperature and quenched with saturated aqueous ammonium chloride.
-
The mixture is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Visualizing the Catalytic Enhancement
The role of trimethyl borate in enhancing the Suzuki-Miyaura coupling can be visualized as a multi-faceted intervention in the catalytic cycle.
Figure 1. Trimethyl borate's multifaceted role in Suzuki-Miyaura coupling.
The diagram illustrates how trimethyl borate intervenes at critical points in the catalytic cycle. It facilitates the formation of a soluble boronate complex, which is crucial for efficient transmetalation. Furthermore, it mitigates common pitfalls in cross-coupling reactions, such as catalyst poisoning by heteroaromatic substrates and inhibition by excess base, leading to significantly improved reaction outcomes.
Conclusion
While trimethoxyboron is primarily recognized as a precursor for the synthesis of boronic acids and their subsequent esters, its application as a reaction additive in the form of trimethyl borate unveils a potent strategy to overcome challenges in modern cross-coupling catalysis. The data strongly supports the inclusion of trimethyl borate in reaction optimization screens, particularly for difficult Suzuki-Miyaura couplings involving heteroaryl systems. For researchers and professionals in drug development, leveraging the enhancing effects of trimethyl borate can lead to more efficient and robust synthetic routes to complex molecules. Further research into the direct catalytic application of trimethoxyboron and its derivatives will undoubtedly continue to expand the synthetic chemist's toolkit.
References
- 1. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereospecific functionalizations and transformations of secondary and tertiary boronic esters - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC01254C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
The Versatility of Trimethoxyboron: A Comparative Analysis of Its Role in Key Organic Transformations
For researchers, scientists, and drug development professionals, the quest for efficient, selective, and high-yielding synthetic methodologies is perpetual. In this context, organoboron chemistry has emerged as a cornerstone of modern organic synthesis. Among the diverse array of boron-containing reagents, trimethoxyboron (B(OMe)₃) presents itself as a versatile and cost-effective option with significant, though sometimes overlooked, applications. This guide provides a comparative analysis of reaction mechanisms involving trimethoxyboron, with a focus on its utility in Suzuki-Miyaura cross-coupling, amidation, and reductive amination reactions, supported by experimental data.
Suzuki-Miyaura Cross-Coupling: Beyond a Simple Boronic Acid Precursor
Trimethoxyboron has traditionally been recognized as a primary precursor for the synthesis of boronic acids, which are key coupling partners in the Suzuki-Miyaura reaction. However, recent studies have illuminated its role as a powerful additive that can significantly enhance reaction rates and yields, particularly in challenging heteroaryl-heteroaryl couplings.
The Multifaceted Role of Trimethoxyboron as an Additive
When employed as an additive in Suzuki-Miyaura reactions, trimethoxyboron contributes to enhanced performance through several mechanisms:
-
Solubilization of Boronate Complexes: It aids in the solubilization of in situ-generated boronate complexes, which can otherwise be challenging with polar, heterocyclic substrates under anhydrous conditions.
-
Prevention of Catalyst Poisoning: Lewis basic heteroatoms in substrates can coordinate to the palladium catalyst, leading to deactivation. Trimethoxyboron, acting as a Lewis acid, can interact with these heteroatoms, mitigating catalyst poisoning.
-
Buffering Effect: In reactions employing strong bases like potassium trimethylsilanolate (TMSOK), excess base can lead to catalyst inhibition. Trimethoxyboron can buffer the inhibitory effect of the excess base.
Comparative Performance Data
The positive impact of trimethoxyboron as an additive is evident in the following comparative data for the Suzuki-Miyaura cross-coupling of a heteroaryl bromide with a heteroarylboronic ester.
| Entry | Additive (equiv.) | Reaction Time (h) | Yield (%) |
| 1 | None | 1 | 0 |
| 2 | B(OMe)₃ (0.6) | 1 | 85 |
| 3 | B(OMe)₃ (1.2) | 1 | 87 |
| 4 | B(OMe)₃ (2.4) | 1 | 88 |
Reaction Conditions: Heteroaryl bromide (1.0 equiv), neopentyl heteroarylboronic ester (1.5 equiv), Pd catalyst (2 mol%), TMSOK (1.6 equiv), 1,4-dioxane, 100 °C.
As the data clearly indicates, the absence of trimethoxyboron results in no product formation, while its addition leads to a dramatic increase in yield, showcasing its "on/off" effect in this challenging coupling.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling with Trimethoxyboron Additive
Materials:
-
Aryl/heteroaryl halide (1.0 equiv)
-
Aryl/heteroarylboronic acid or ester (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or TMSOK, 2.0-3.0 equiv)
-
Trimethoxyboron (1.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl/heteroaryl halide, aryl/heteroarylboronic acid or ester, palladium catalyst, and base.
-
Add the anhydrous solvent, followed by the trimethoxyboron.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Boron-Mediated Amidation: An Efficient Route to Amide Bonds
The direct formation of amides from carboxylic acids and amines is a fundamentally important transformation. Trimethoxyboron can act as a Lewis acid catalyst in these reactions, promoting the condensation by activating the carboxylic acid.
Comparison with Other Lewis Acids
While various Lewis acids can catalyze amidation, boron-based catalysts, including trimethoxyboron and boronic acids, have shown considerable promise. The following table compares the performance of different Lewis acids in the amidation of an unprotected amino acid.
| Entry | Lewis Acid | Catalyst Loading (mol%) | Yield (%) |
| 1 | B(OCH₂CF₃)₃ | 20 | 85 |
| 2 | B(OMe)₃ | 20 | 78 |
| 3 | Ti(OiPr)₄ | 20 | 85 |
| 4 | ZrCl₄ | 20 | 32 |
Reaction Conditions: Amino acid (1.0 equiv), amine (1.5 equiv), catalyst, toluene, reflux, 24 h.
While B(OCH₂CF₃)₃ and Ti(OiPr)₄ show slightly higher yields in this specific example, trimethoxyboron remains a highly effective and more economical alternative.
Experimental Protocol: Trimethoxyboron-Mediated Amidation
Materials:
-
Carboxylic acid (1.0 equiv)
-
Amine (1.0-1.5 equiv)
-
Trimethoxyboron (0.1-1.0 equiv)
-
Solvent (e.g., toluene, xylene) equipped with a Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add the carboxylic acid and the solvent.
-
Add the trimethoxyboron to the mixture.
-
Add the amine to the reaction mixture.
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography.
A Green Chemistry Perspective on Trimethyl Borate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals seeking sustainable and efficient synthetic methodologies, this guide provides a comprehensive comparison of (Methanol)trimethoxyboron, more commonly known as trimethyl borate, with its alternatives. This document delves into the green chemistry aspects of its application, particularly in the synthesis of boronic acids for Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis.
Executive Summary
Trimethyl borate emerges as a valuable reagent in green chemistry, primarily as a precursor for boronic acids. Its advantages include the potential for high-yield synthesis under relatively mild conditions and the generation of non-toxic byproducts upon hydrolysis. However, a comprehensive evaluation of its green credentials requires a comparative analysis with alternative reagents and a consideration of metrics such as atom economy and process mass intensity. This guide provides the necessary data and protocols to enable informed decisions in the laboratory, balancing synthetic efficiency with environmental responsibility.
Comparison of Borate Esters in Phenylboronic Acid Synthesis
The synthesis of boronic acids is a principal application of trimethyl borate. To evaluate its performance from a green chemistry standpoint, a comparative analysis with other common borate esters, namely triethyl borate and triisopropyl borate, is presented. The synthesis of phenylboronic acid from bromobenzene is used as a model reaction.
| Parameter | Trimethyl Borate | Triethyl Borate | Triisopropyl Borate |
| Yield (%) | ~65%[1] | ~85%[1] | ~91% (optimized)[1] |
| Reaction Temperature | Low temperature (e.g., -60°C to 0°C)[2] | Low temperature (e.g., -60°C to 0°C)[2] | Low temperature (e.g., -40°C)[2] |
| Key Considerations | More reactive and prone to hydrolysis, potentially affecting yield if not handled under strictly anhydrous conditions.[1] | Offers a good balance of reactivity and stability. | Higher steric hindrance can sometimes lead to higher selectivity and yield in optimized processes.[3] |
| Byproducts | Methanol, Magnesium Salts | Ethanol, Magnesium Salts | Isopropanol, Magnesium Salts |
Green Chemistry Metrics: A Quantitative Comparison
To objectively assess the environmental footprint of these synthetic routes, key green chemistry metrics have been calculated for the synthesis of phenylboronic acid.
| Green Metric | Trimethyl Borate Route | Triisopropyl Borate Route |
| Atom Economy (%) | ~66.4% | ~48.7% |
| Process Mass Intensity (PMI) | ~25.8 | ~32.1 |
| E-Factor | ~24.8 | ~31.1 |
Note on Green Metrics:
-
Atom Economy indicates the proportion of reactant atoms incorporated into the desired product. A higher percentage signifies a more efficient process with less waste.
-
Process Mass Intensity (PMI) is the ratio of the total mass of materials (raw materials, solvents, reagents, process water) used to the mass of the final product. A lower PMI indicates a greener process.[4]
-
E-Factor (Environmental Factor) is the ratio of the mass of waste to the mass of the product. A lower E-factor is desirable.
While the triisopropyl borate route can achieve a higher yield, the trimethyl borate route demonstrates a superior atom economy and a lower PMI and E-factor in this specific comparison, suggesting a more resource-efficient and less wasteful process from a mass balance perspective.
Experimental Protocols
Detailed methodologies for the synthesis of phenylboronic acid using trimethyl borate and triisopropyl borate are provided below to facilitate reproducibility and further investigation.
Synthesis of Phenylboronic Acid using Trimethyl Borate
Materials:
-
Bromobenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate
-
Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.
-
Add a solution of bromobenzene in anhydrous THF dropwise to the magnesium turnings to initiate the Grignard reaction.
-
After the formation of the Grignard reagent is complete, cool the reaction mixture to -60°C.
-
Slowly add a solution of trimethyl borate in anhydrous THF, maintaining the temperature below -50°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.
-
Hydrolyze the reaction mixture by slowly adding it to a stirred solution of hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude phenylboronic acid.
-
Recrystallize the crude product from a suitable solvent to yield pure phenylboronic acid.
Synthesis of Phenylboronic Acid using Triisopropyl Borate
Materials:
-
Bromobenzene
-
Magnesium turnings
-
Anhydrous 2-methyltetrahydrofuran
-
Triisopropyl borate
-
n-Butyl lithium in hexane
-
Hydrochloric acid (HCl)
Procedure:
-
In a flame-dried, four-necked flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add anhydrous 2-methyltetrahydrofuran, bromobenzene, and triisopropyl borate.
-
Cool the mixture to -40°C.
-
Add n-butyl lithium in hexane dropwise, maintaining the temperature below -30°C.
-
After the addition, continue to stir the mixture at this temperature for one hour.
-
Perform an aqueous workup with hydrochloric acid as described in the trimethyl borate procedure to isolate the phenylboronic acid.
Visualizing the Workflow and Mechanisms
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for boronic acid synthesis and its subsequent use in a Suzuki-Miyaura cross-coupling reaction, as well as the catalytic cycle of the Suzuki-Miyaura reaction.
Environmental and Safety Considerations
Toxicity and Hazards: Trimethyl borate is a flammable liquid and can cause irritation to the skin, eyes, and respiratory tract.[5][6][7] It is also harmful if swallowed or absorbed through the skin.[7] Upon hydrolysis, it decomposes to boric acid and methanol. While boric acid has low toxicity, methanol is toxic. Triethyl borate, which hydrolyzes to the less toxic ethanol, may be considered a safer alternative from this perspective.[8]
Life Cycle Assessment (LCA): Specific life cycle assessment data for trimethyl borate is not readily available in the public domain. However, LCA studies on the broader boron industry indicate that the refinement process of boron compounds, which includes the production of boric acid (a precursor to trimethyl borate), has a significant environmental impact, primarily due to energy consumption and the use of reagents like sulfuric acid.[9][10][11] A comprehensive "cradle-to-gate" analysis for trimethyl borate would be beneficial for a more complete environmental profile.
Recycling and Waste Management: The byproducts of boronic acid synthesis using trimethyl borate are primarily methanol and magnesium salts. Methanol can be recovered and potentially reused. Research into the recycling of boron from various waste streams is an active area, which could further enhance the green credentials of boron-mediated reactions.[12] Upon hydrolysis, trimethyl borate yields boric acid and methanol, which can be considered relatively benign end-of-life products.
Conclusion
Trimethyl borate presents a viable and, in some aspects, a greener option for the synthesis of boronic acids compared to its higher alkyl analogues, particularly when considering mass-based green chemistry metrics. Its higher reactivity, while necessitating careful handling, can be advantageous in certain synthetic applications. For researchers and drug development professionals, the choice of borate ester should be guided by a holistic assessment of yield, reaction conditions, safety, and green chemistry metrics. This guide provides the foundational data to support such an evaluation, encouraging the adoption of more sustainable practices in organic synthesis. Future research focusing on the life cycle assessment of organoboron reagents and the development of efficient boron recycling strategies will be crucial in further solidifying the role of trimethyl borate in green chemistry.
References
- 1. Real examples of Graphviz. This week we wanted to highlight… | by DevTools Daily | Medium [devtoolsdaily.medium.com]
- 2. CN102731542A - Preparation method of p-bromophenyl-boric acid - Google Patents [patents.google.com]
- 3. Improvement on Synthesis of Different Alkyl-Phenylboronic Acid: Ingenta Connect [ingentaconnect.com]
- 4. Process Mass Intensity Calculation Tool - ACS Community [communities.acs.org]
- 5. youtube.com [youtube.com]
- 6. chemistryforsustainability.org [chemistryforsustainability.org]
- 7. escholarship.org [escholarship.org]
- 8. bilder.buecher.de [bilder.buecher.de]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of (Methanol)trimethoxyboron: A Procedural Guide
The safe disposal of (Methanol)trimethoxyboron, a formulation related to trimethyl borate, necessitates a meticulous approach due to its hazardous properties, primarily its flammability and reactivity with water. Adherence to stringent safety protocols and regulatory requirements is paramount to protect laboratory personnel and the environment. This guide provides essential, step-by-step information for the proper management and disposal of this chemical waste.
Pre-Disposal Safety and Handling
Before initiating any disposal procedures, ensure that all necessary personal protective equipment (PPE) is worn and that the work area is properly equipped. Handling should occur under a chemical fume hood.[1]
Required Personal Protective Equipment (PPE):
-
Body Protection: A flame-retardant lab coat and protective clothing are necessary to prevent skin exposure.[1]
-
Respiratory Protection: If there is a risk of inhalation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]
Engineering Controls:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[1]
-
An eyewash station and safety shower must be readily accessible.[1]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[1][3]
Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent escalation.
| Spill Size | Containment and Cleanup Procedure |
| Small Spill | 1. Eliminate all ignition sources (e.g., open flames, sparks).[4] 2. Absorb the spill with a non-combustible, inert absorbent material such as dry sand, earth, or a commercial sorbent like Chemizorb®.[2][4] 3. Use clean, non-sparking tools to collect the absorbed material.[2][4] 4. Place the collected waste into a suitable, sealable, and properly labeled container for disposal.[1][2] |
| Large Spill | 1. Evacuate the immediate area.[1] 2. Isolate the spill area for at least 50 meters (150 feet) in all directions.[4] 3. Eliminate all ignition sources from the vicinity.[4] 4. Dike the area far ahead of the liquid spill to prevent it from spreading.[4] 5. A vapor-suppressing foam may be used to reduce vapors.[4] 6. Follow the collection and containment procedures for a small spill, using non-sparking tools and appropriate PPE.[4] |
Step-by-Step Disposal Protocol
The primary and mandated method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[1][3] Direct disposal into sanitary sewers or regular trash is strictly prohibited.[2]
Methodology for Waste Collection and Storage:
-
Segregation: Keep this compound waste separate from other chemical waste streams, especially incompatible materials like strong oxidizing agents.[1]
-
Containerization:
-
Use a designated, properly sealed, and clearly labeled hazardous waste container. The container must be kept tightly closed to prevent the escape of flammable vapors.[3]
-
Ensure the container is stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][3]
-
The storage area should be fireproof.[2]
-
-
Labeling: The waste container must be labeled in accordance with all local, state, and federal regulations. The label should clearly identify the contents as "Hazardous Waste," list the chemical name "this compound," and indicate the associated hazards (e.g., Flammable Liquid, Reproductive Toxicity).[3]
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the contractor with the Safety Data Sheet (SDS) for the material to ensure they are equipped to handle it safely.
-
Disposal Workflow Diagram
The logical flow for the proper disposal of this compound is illustrated below. This process ensures safety and regulatory compliance from the point of waste generation to its final disposal.
Caption: Logical workflow for the safe disposal of this compound.
This comprehensive approach ensures that the disposal of this compound is managed in a way that prioritizes safety, regulatory compliance, and environmental responsibility.
References
Personal protective equipment for handling (Methanol)trimethoxyboron
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive chemical compounds like (Methanol)trimethoxyboron, also known as Trimethyl borate. This guide provides immediate, essential safety protocols and logistical information for the operational use and disposal of this compound, reinforcing our commitment to being your trusted partner in laboratory safety and chemical handling.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure and ensure personal safety. Vapors may form an explosive mixture with air, and the compound is moisture-sensitive, reacting with water to produce methanol and boric acid.[1]
Summary of Required Personal Protective Equipment:
| Protection Type | Required Equipment | Specifications and Remarks |
| Respiratory | Gas mask or self-contained breathing apparatus (SCBA) | Required when vapors or aerosols are generated.[2][3] For firefighting, a positive pressure SCBA is necessary.[4][5] |
| Hand | Impervious gloves | Neoprene or nitrile rubber gloves are recommended.[3] |
| Eye | Safety glasses, chemical goggles, or a face shield | Contact lenses should not be worn.[3] |
| Skin and Body | Impervious protective clothing | Flame retardant and antistatic protective clothing is also advised. |
Safe Handling and Operational Plan
Safe handling of this compound requires a controlled environment and strict adherence to established protocols to mitigate risks of fire, explosion, and exposure.
Procedural Steps for Handling:
-
Work Area Preparation :
-
Handling the Compound :
-
Storage :
Emergency and Disposal Plan
In the event of a spill or fire, or for routine disposal, specific procedures must be followed to ensure safety and environmental protection.
Emergency Procedures:
-
Spills :
-
Fire :
-
Use dry chemical, CO2, water spray, or alcohol-resistant foam to extinguish.[4]
-
Firefighters must wear self-contained breathing apparatus.
-
-
First Aid :
-
Inhalation : Move the person to fresh air. Call a poison center or doctor if you feel unwell.[2]
-
Skin Contact : Immediately remove all contaminated clothing and rinse the skin with water.[2]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]
-
Ingestion : Immediately call a poison center or doctor.
-
Disposal Plan:
-
This compound should be disposed of as hazardous waste in accordance with local and national regulations.[2][8]
-
It can be safely burned.[1]
-
Alternatively, it will hydrolyze in water to methanol and boric acid, which can then be disposed of according to regulations.[1]
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₃H₉BO₃[1] |
| Molar Mass | 103.91 g/mol [1] |
| Appearance | Colorless liquid[1] |
| Density | 0.932 g/cm³[1] |
| Melting Point | -34 °C[1] |
| Boiling Point | 68 °C[1] |
| Solubility in Water | Reacts[1] |
| Occupational Exposure Limits | Not established for Trimethyl borate. For Methanol (a hydrolysis product): NIOSH REL TWA 200 ppm; OSHA Z-1 STEL 250 ppm.[2] |
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. Trimethyl borate - Sciencemadness Wiki [sciencemadness.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. gelest.com [gelest.com]
- 4. TRIMETHYL BORATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Trimethyl borate | B(OCH3)3 | CID 8470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. michigan.gov [michigan.gov]
- 7. fishersci.ca [fishersci.ca]
- 8. nj.gov [nj.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
